Paenilagicin
Beschreibung
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Structure
2D Structure
Eigenschaften
Molekularformel |
C65H99N13O19 |
|---|---|
Molekulargewicht |
1366.6 g/mol |
IUPAC-Name |
2-[(3S,6S,9S,12S,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-6-(3-aminopropyl)-9-[(2S)-butan-2-yl]-30-(2-hydroxyethyl)-3,12-bis[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C65H99N13O19/c1-5-7-8-9-10-11-12-13-14-15-16-19-51(83)77-57-39(4)97-65(96)49(32-41-22-26-43(81)27-23-41)76-60(91)44(18-17-29-66)73-63(94)56(38(3)6-2)78-62(93)46(31-40-20-24-42(80)25-21-40)71-53(85)36-68-52(84)35-69-58(89)47(33-50(67)82)72-54(86)37-70-59(90)48(34-55(87)88)75-61(92)45(28-30-79)74-64(57)95/h20-27,38-39,44-49,56-57,79-81H,5-19,28-37,66H2,1-4H3,(H2,67,82)(H,68,84)(H,69,89)(H,70,90)(H,71,85)(H,72,86)(H,73,94)(H,74,95)(H,75,92)(H,76,91)(H,77,83)(H,78,93)(H,87,88)/t38-,39+,44-,45+,46-,47+,48-,49-,56-,57-/m0/s1 |
InChI-Schlüssel |
IPRMOMPOTBXTPH-ICSYTXQHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)[C@@H](C)CC)CCCN)CC3=CC=C(C=C3)O)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)C(C)CC)CCCN)CC3=CC=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Origin and Biosynthesis of Paenilagicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Paenilagicin, a lantibiotic antimicrobial peptide. The document details its microbial origin, biosynthetic pathway, mechanism of action, and protocols for its isolation and characterization. All quantitative data is presented in structured tables, and key pathways are visualized using Graphviz diagrams.
Introduction and Origin
This compound, likely a novel compound, is closely related to the lantibiotic Paenilan . This guide will focus on Paenilan as a representative molecule, given the current availability of scientific literature. Paenilan is a class I lantibiotic produced by the bacterium Paenibacillus polymyxa E681.[1][2] This bacterium was originally isolated from the roots of winter barley in South Korea.[3] Lantibiotics are ribosomally synthesized and post-translationally modified peptides characterized by the presence of thioether amino acids, such as lanthionine and methyllanthionine. These modifications play a crucial role in their structure and antimicrobial activity.
Paenibacillus polymyxa is a Gram-positive, endospore-forming bacterium commonly found in soil and plant rhizospheres.[3] It is known for its ability to produce a variety of antimicrobial compounds, including polymyxins and fusaricidins, in addition to lantibiotics like Paenilan.[3][4]
Biosynthesis of Paenilan
The biosynthesis of Paenilan is governed by a dedicated gene cluster, designated as the pnl cluster, which spans approximately 11.7 kb and contains 11 open reading frames (ORFs).[1][2][5] The functions of the genes within this cluster are detailed in the table below.
Table 1: Genes in the Paenilan Biosynthetic Cluster and Their Functions
| Gene | Predicted Function |
| pnlA | Encodes the precursor peptide (pre-Paenilan) |
| pnlB | Dehydratase, involved in the modification of serine and threonine residues |
| pnlC1 | Cyclase, involved in the formation of thioether bridges |
| pnlC2 | Cyclase, also involved in thioether bridge formation |
| pnlT | ABC transporter, responsible for the export of Paenilan |
| pnlR2 | Transcriptional response regulator |
| pnlK | Sensor histidine kinase |
| pnlF | ABC transporter ATP-binding protein |
| pnlG | ABC transporter permease |
| pnlE | ABC transporter permease |
| pnlN | Putative acetylase (in the related Paenibacillin cluster) |
The biosynthetic pathway of Paenilan begins with the ribosomal synthesis of the precursor peptide, PnlA. This prepeptide consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide guides the core peptide through the subsequent modification and transport machinery.
The pnlB gene product, a dehydratase, then modifies specific serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, the cyclases encoded by pnlC1 and pnlC2 catalyze the formation of thioether bridges by linking cysteine residues to the dehydroamino acids.
Following these modifications, the leader peptide is cleaved, and the mature Paenilan is exported out of the cell by an ABC transporter system, which includes the components encoded by pnlT, pnlF, pnlG, and pnlE. The pnlR2 and pnlK genes likely constitute a two-component regulatory system that controls the expression of the biosynthetic genes.
Caption: Biosynthetic pathway of Paenilan.
Antimicrobial Activity and Mechanism of Action
Paenilan exhibits antimicrobial activity primarily against Gram-positive bacteria.[1][2] While specific MIC values for Paenilan are not extensively reported, the related lantibiotic Paenibacillin has demonstrated potent activity against various pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) of Paenibacillin against Selected Gram-Positive Bacteria
| Bacterial Strain | MIC (µM) |
| Staphylococcus aureus | 0.1 - 1.56 |
| Enterococcus spp. | 0.1 - 1.56 |
Note: Data is for Paenibacillin, a closely related lantibiotic.[6]
The mechanism of action of lantibiotics like Paenilan and Paenibacillin involves interaction with the bacterial cell membrane. It is proposed that these peptides bind to lipid II, a precursor molecule in the biosynthesis of peptidoglycan. This binding can inhibit cell wall synthesis and lead to the formation of pores in the cell membrane, causing depolarization and ultimately cell death.[6] This dual mode of action makes the development of resistance more challenging for bacteria.
Caption: Proposed mechanism of action of Paenilan.
Experimental Protocols
Cultivation of Paenibacillus polymyxa E681 for Paenilan Production
-
Strain: Paenibacillus polymyxa E681 (or a genetically modified strain like EPT14 which only produces Paenilan).[1]
-
Media: Tryptic Soy Broth (TSB) or a suitable production medium.
-
Culture Conditions: Inoculate the medium with a fresh culture of P. polymyxa E681. Incubate at 30°C with shaking for 24-48 hours.
-
Monitoring: Monitor bacterial growth by measuring optical density at 600 nm (OD600). Production of Paenilan typically occurs during the late exponential to early stationary phase.
Isolation and Purification of Paenilan
The following protocol is a general guideline based on the published method for Paenilan purification.[1][2]
-
Harvesting: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells.
-
Solvent Partitioning: Extract the culture supernatant with an equal volume of a non-polar solvent like ethyl acetate to remove non-polar impurities. Discard the organic phase.
-
Solid-Phase Extraction:
-
Equilibrate an ODS (octadecyl-silica) silica gel column with methanol and then with deionized water.
-
Load the aqueous phase from the solvent partitioning step onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute Paenilan with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and test for antimicrobial activity using a well-diffusion assay against a sensitive indicator strain (e.g., Micrococcus luteus).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the solid-phase extraction step and concentrate them under vacuum.
-
Inject the concentrated sample onto a preparative C18 RP-HPLC column.
-
Elute with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm and collect the peaks corresponding to Paenilan.
-
Confirm the purity and identity of the purified Paenilan using mass spectrometry.
-
Caption: General workflow for the purification of Paenilan.
Conclusion
This compound, represented by the well-characterized lantibiotic Paenilan, is a promising antimicrobial peptide with a unique structure and a potent mechanism of action against Gram-positive bacteria. Its biosynthesis via a dedicated gene cluster in Paenibacillus polymyxa E681 offers opportunities for genetic engineering to enhance production and potentially create novel derivatives with improved therapeutic properties. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully explore its potential as a next-generation antibiotic.
References
- 1. Identification of the biosynthesis gene cluster for the novel lantibiotic paenilan from Paenibacillus polymyxa E681 and characterization of its product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronicle of a Soil Bacterium: Paenibacillus polymyxa E681 as a Tiny Guardian of Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of paenibacillin, a lantibiotic with N-terminal acetylation, by Paenibacillus polymyxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro studies on a natural lantibiotic, paenibacillin: A new-generation antibacterial drug candidate to overcome multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Paenilamicin: A Potent Antimicrobial from the Honeybee Pathogen Paenibacillus larvae
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Paenibacillus larvae, a Gram-positive, spore-forming bacterium, is the causative agent of American Foulbrood (AFB), a devastating and highly contagious disease of honeybee larvae.[1] In the competitive microbial environment of a honeybee colony and the larval gut, P. larvae produces a variety of secondary metabolites to outcompete other microorganisms. Among these is Paenilamicin, a potent hybrid nonribosomal peptide-polyketide with significant antibacterial and antifungal properties. This document provides a comprehensive technical overview of the discovery, characterization, and mechanism of action of Paenilamicin, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Isolation
The discovery of Paenilamicin stemmed from the investigation of the antimicrobial activity of P. larvae culture supernatants. Initial studies demonstrated that these supernatants inhibited the growth of various bacteria and fungi, including Bacillus subtilis, Paenibacillus alvei, and Fusarium oxysporum.[2] This activity was attributed to a then-unknown secondary metabolite.
Experimental Protocols
1. Cultivation of Paenibacillus larvae
-
P. larvae strains, such as DSM25430 (ERIC II), are typically cultivated on Columbia sheep blood agar (CSA) plates at 37°C for 2-3 days.[3]
-
For secondary metabolite production, a single colony is used to inoculate a preculture of 10 mL MYPGP liquid broth and grown overnight.
-
This preculture is then used to inoculate a 50 mL main culture of MYPGP broth to a final optical density at 600 nm (OD600) of 0.001.
-
The main culture is incubated at 30°C with gentle shaking (80 rpm) for 72 hours.[3]
-
Following incubation, the culture is centrifuged at 3200 x g for 10 minutes at 4°C to separate the supernatant containing the secreted metabolites.[3]
2. Isolation and Purification of Paenilamicin
-
Solid-Phase Extraction: The culture supernatant is subjected to polarity-based fractionation using XAD-16 resin. This step is crucial to remove interfering matrix components.[3]
-
High-Performance Liquid Chromatography (HPLC): The fraction containing Paenilamicin is further purified by reversed-phase HPLC. A common method involves a linear gradient elution with water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 2 mL/min. The gradient for the organic solvent (acetonitrile) typically ranges from 5% to 100% over 10 minutes, followed by an isocratic elution.[1]
Experimental Workflow for Paenilamicin Isolation
Caption: A flowchart illustrating the key steps in the cultivation of P. larvae and the subsequent isolation and purification of Paenilamicin.
Structural Elucidation
The chemical structure of Paenilamicin was elucidated using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses revealed that Paenilamicin is a complex hybrid molecule composed of a polyketide and a nonribosomally synthesized peptide. Several variants have been identified, including Paenilamicin A1, A2, B1, and B2, which differ in their amino acid composition.
Experimental Protocols
1. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI)-MS: ESI-MS is used to determine the molecular weights of the different Paenilamicin variants. For example, analysis of wild-type P. larvae supernatant fractions can reveal peaks corresponding to the twofold charge state of Paenilamicins.[4]
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides accurate mass measurements, which are essential for determining the elemental composition of the molecule.
-
Tandem MS (MS/MS): Fragmentation analysis by tandem MS helps to sequence the peptide portions of the molecule and identify the constituent amino acids and other building blocks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D and 2D NMR: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to determine the complete chemical structure and stereochemistry of Paenilamicin.[5][6]
-
Sample Preparation: For NMR analysis, purified Paenilamicin is dissolved in a suitable deuterated solvent, such as DMSO-d6.[7]
Biological Activity and Quantitative Data
Paenilamicin exhibits potent antimicrobial activity against a range of Gram-positive bacteria and some fungi. It has been shown to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with activity reported to be four times greater than that of ciprofloxacin.[8]
Table 1: Minimum Inhibitory Concentrations (MIC) of Paenilamicin Variants
| Organism | Paenilamicin Variant | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not specified | - | [8] |
| Bacillus subtilis | Not specified | - | [8] |
| Aspergillus fumigatus | Not specified | - | [8] |
| Sporobolomyces salmonicolor | Not specified | - | [8] |
Note: Specific MIC values for different variants against a comprehensive panel of microbes are not consistently reported in a single source. The table will be updated as more consolidated data becomes available.
Mechanism of Action
Paenilamicin acts as a protein synthesis inhibitor. Structural and biochemical studies have revealed that it targets the small (30S) subunit of the bacterial ribosome.[3][9]
Signaling Pathway: Inhibition of Protein Synthesis
Paenilamicin binds to a unique site on the 30S ribosomal subunit, located between the A- and P-sites. This binding interferes with the translocation of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome during the elongation phase of protein synthesis.[3] The presence of a tRNA in the A-site is critical for the stable binding of Paenilamicin.[3]
Diagram of Paenilamicin's Mechanism of Action
Caption: A diagram illustrating how Paenilamicin binds to the 30S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis.
Experimental Protocol
In Vitro Protein Synthesis Inhibition Assay
-
Cell-Free Translation System: The inhibitory effect of Paenilamicin on protein synthesis can be quantified using a commercially available E. coli cell-free transcription-translation system.
-
Reporter Gene: A common approach is to use a reporter gene, such as luciferase, to monitor protein synthesis.
-
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's protocol.
-
Add varying concentrations of Paenilamicin to the reactions.
-
Include a positive control (e.g., another known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).
-
Incubate the reactions to allow for transcription and translation.
-
Measure the activity of the reporter protein (e.g., luminescence for luciferase).
-
The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve. Paenilamicin has been shown to have an IC50 of 0.4 µM in an E. coli in vitro translation system.[10]
-
Biosynthesis of Paenilamicin
Paenilamicin is synthesized by a large, multi-modular enzyme complex encoded by the pam gene cluster. This cluster contains genes for both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), reflecting the hybrid nature of the final product.
The pam gene cluster spans approximately 60 kb and includes five NRPS genes, two PKS genes, and two hybrid NRPS/PKS genes.[3] The modular nature of these enzymes allows for the sequential addition of amino acid and acyl-CoA extender units to build the complex Paenilamicin scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paenilamicins are context-specific translocation inhibitors of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paenilamicins from the honey bee pathogen Paenibacillus larvae are context-specific translocation inhibitors of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Paenilagicin: A Secondary Metabolite of Paenibacillus larvae with Potent Antimicrobial Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Paenilagicin, a potent secondary metabolite produced by the Gram-positive bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honeybees, has emerged as a promising antimicrobial agent. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, mechanism of action, and biological activities. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The guide includes a compilation of quantitative data on its bioactivity, detailed experimental protocols for its study, and visualizations of its molecular interactions and experimental workflows.
Introduction
Paenibacillus larvae is a spore-forming bacterium responsible for American Foulbrood, a devastating disease affecting honeybee colonies worldwide. In its competition for ecological niches, P. larvae produces a variety of secondary metabolites, including the nonribosomal peptide-polyketide hybrid, this compound (also referred to as Paenilamicin).[1][2] This complex natural product exhibits significant antibacterial, antifungal, and cytotoxic properties, making it a subject of considerable interest for the development of new therapeutic agents.[2][3]
Chemical Structure and Biosynthesis
This compound is a complex hybrid molecule synthesized by a nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) gene cluster in P. larvae.[1][3] Its unique structure is the basis for its biological activity and provides insights into the intricate biosynthetic machinery of its producing organism.[3]
Biological Activities and Quantitative Data
This compound has demonstrated a broad spectrum of biological activities, including potent inhibition of bacterial and fungal growth, as well as cytotoxic effects against certain cell lines.
Antimicrobial Activity
This compound is active against a range of Gram-positive bacteria and has also shown antifungal properties.[4][5] While specific Minimum Inhibitory Concentration (MIC) values are not extensively reported in the available literature, qualitative studies have demonstrated its inhibitory effects against various microorganisms.
Table 1: Qualitative Antimicrobial Spectrum of this compound
| Target Microorganism | Activity | Reference(s) |
| Paenibacillus alvei | Inhibitory | [1][4] |
| Bacillus subtilis | Inhibitory | [1][4] |
| Bacillus licheniformis | Inhibitory | [1][4] |
| Bacillus megaterium | Inhibitory | [1][4] |
| Staphylococcus aureus (including MRSA) | Inhibitory | [5] |
| Saccharomyces cerevisiae | Inhibitory | [1][4] |
| Pichia pastoris | Inhibitory | [1][4] |
| Fusarium oxysporum | Inhibitory | [1][4] |
| Sporobolomyces salmonicolor | Inhibitory | [5] |
| Aspergillus fumigatus | Inhibitory | [5] |
Cytotoxicity
This compound has been shown to exhibit cytotoxic effects. An in vitro study demonstrated a significant decrease in the viability of the BTI-Tn-5B1-4 insect cell line upon exposure to this compound.[1] However, no cytotoxicity was observed against NIH/3T3 murine fibroblast cells.[6]
Inhibition of Protein Synthesis
The primary mechanism of action of this compound is the inhibition of protein synthesis. It has been shown to be a potent inhibitor of in vitro translation in E. coli systems.
Table 2: In Vitro Translation Inhibition of this compound
| Parameter | Value | Reference |
| IC50 (PamB2) | 0.4 µM | [7] |
Mechanism of Action: Inhibition of Protein Synthesis
Recent structural studies have elucidated the molecular mechanism by which this compound inhibits protein synthesis. This compound binds to a unique site on the small (30S) ribosomal subunit, distinct from other known antibiotic binding sites.[8] This binding interferes with the translocation of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, a critical step in the elongation phase of protein synthesis.[8]
References
- 1. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Evaluation of Paenilamicins from the Honey Bee Pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paenilamicins are context-specific translocation inhibitors of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paenilamicins from the honey bee pathogen Paenibacillus larvae are context-specific translocation inhibitors of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paenilamicins are context-specific translocation inhibitors of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Paenibacillin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Paenibacillin, a potent lantibiotic produced by Paenibacillus polymyxa, has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity against Gram-positive bacteria, including notable pathogens like Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of paenibacillin, detailing the genetic architecture, key enzymatic steps, and available quantitative data. Furthermore, it outlines relevant experimental protocols and visualizes the biosynthetic and experimental workflows, offering a valuable resource for researchers engaged in natural product discovery, antibiotic development, and synthetic biology.
The Paenibacillin Biosynthetic Gene Cluster (pae)
The genetic blueprint for paenibacillin biosynthesis is encoded within a dedicated gene cluster, designated as the pae cluster. Analysis of the P. polymyxa genome has revealed that this cluster spans approximately 11.7 kilobases (kb) and comprises 11 open reading frames (ORFs).[1][2] These genes orchestrate the production, modification, regulation, immunity, and transport of the lantibiotic.
The core components of the pae gene cluster include:
-
paeA : The structural gene encoding the precursor peptide, pre-paenibacillin.
-
paeB : Encodes a lantibiotic dehydratase, a crucial enzyme responsible for the post-translational modification of the precursor peptide. Disruption of this gene has been shown to completely abolish paenibacillin production.[1][2]
-
paeN : Encodes a putative acetylase responsible for the unique N-terminal acetylation of paenibacillin, a key structural feature of the mature molecule.[1][2]
Additional genes within the cluster are predicted to be involved in processing, transport, and self-immunity, functions typical of lantibiotic biosynthesis gene clusters.
The Biosynthetic Pathway of Paenibacillin
The biosynthesis of paenibacillin is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, pre-paenibacillin, from the paeA gene. This precursor peptide consists of an N-terminal leader peptide and a C-terminal propeptide region. The propeptide is then subjected to a series of post-translational modifications, followed by cleavage of the leader peptide and transport out of the cell.
The key steps in the pathway are:
-
Ribosomal Synthesis of Pre-paenibacillin (PaeA): The paeA gene is transcribed and translated to produce the linear precursor peptide.
-
Post-Translational Modification:
-
Dehydration: The lantibiotic dehydratase, PaeB, catalyzes the dehydration of specific serine and threonine residues within the propeptide region to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
-
Cyclization: A cyclase (putatively encoded within the pae cluster) catalyzes the intramolecular addition of cysteine thiol groups to the dehydroamino acids, forming the characteristic thioether cross-links (lanthionine and methyllanthionine bridges) of lantibiotics.
-
-
Proteolytic Cleavage: A protease (putatively encoded within the pae cluster) removes the N-terminal leader peptide from the modified propeptide, yielding the core paenibacillin molecule.
-
N-terminal Acetylation: The PaeN acetylase catalyzes the transfer of an acetyl group to the N-terminus of the mature peptide. This is a distinguishing feature of paenibacillin.[1][2]
-
Transport: An ABC transporter, likely encoded by genes within the pae cluster, exports the mature, acetylated paenibacillin out of the bacterial cell.
The following diagram illustrates the proposed biosynthetic pathway of paenibacillin:
Quantitative Data
Quantitative analysis of paenibacillin production is crucial for optimizing fermentation processes and for preclinical and clinical development. The following tables summarize the available quantitative data.
Table 1: Molecular and Genetic Properties of Paenibacillin and its Biosynthetic Gene Cluster
| Parameter | Value | Reference |
| Paenibacillin | ||
| Molecular Mass | 2,983 Da | |
| pae Gene Cluster | ||
| Size | 11.7 kb | [1][2] |
| Number of ORFs | 11 | [1][2] |
Table 2: Paenibacillin Production Yields under Different Conditions
| Strain / Condition | Paenibacillin Concentration / Yield | Fold Increase | Reference |
| P. polymyxa OSY-DF (Wild-type) | Low but detectable levels | - | |
| P. polymyxa OSY-EC (Mutant) | 5-fold higher titer than wild-type | 5x | |
| Bioreactor without foam collection | 16 µg/mL | - | [3] |
| Bioreactor with continuous foam separation (optimized) | 743 µg/mL | 46.4x | [3] |
| Total yield without foam collection | 6400 µg / 400 mL bioreaction | - | [3] |
| Total yield with continuous foam separation (optimized) | 12,674 µg / 400 mL bioreaction | ~2x | [3] |
| P. polymyxa OSY-DF (cELISA) | 0.122–0.212 µg/mL | - | |
| P. polymyxa OSY-EC (cELISA) | 0.248–0.276 µg/mL | ~1.3-2.3x |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of paenibacillin biosynthesis.
Identification of the pae Gene Cluster
a) Polymerase Chain Reaction (PCR) Analysis:
-
Primer Design: Design primers based on conserved regions of known lantibiotic biosynthesis genes.
-
PCR Amplification: Perform PCR using genomic DNA isolated from P. polymyxa as the template.
-
Sequence Analysis: Sequence the PCR amplicons and compare them to known lantibiotic gene sequences in databases.
b) Whole Genome Sequencing:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from P. polymyxa.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing (e.g., Illumina).
-
Genome Assembly and Annotation: Assemble the sequencing reads to obtain the complete genome sequence. Annotate the genome to identify ORFs.
-
Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH to identify and analyze secondary metabolite biosynthetic gene clusters within the genome.[4]
Gene Disruption for Functional Analysis
-
Construct a Disruption Vector: Clone a selectable marker (e.g., an antibiotic resistance gene) into a vector, flanked by regions homologous to the target gene (e.g., paeB).
-
Transformation: Introduce the disruption vector into P. polymyxa via a suitable transformation method (e.g., electroporation).
-
Selection and Verification: Select for transformants that have undergone homologous recombination, resulting in the disruption of the target gene. Verify the disruption by PCR and sequencing.
-
Phenotypic Analysis: Analyze the mutant strain for the loss of paenibacillin production using bioassays or mass spectrometry.
Production and Purification of Paenibacillin
a) Fermentation:
-
Inoculum Preparation: Grow a seed culture of P. polymyxa in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Bioreactor Cultivation: Inoculate a bioreactor containing the production medium. Optimize fermentation parameters such as temperature, pH, aeration, and agitation to maximize paenibacillin yield.[3]
-
Continuous Foam Separation (Optional but Recommended): To enhance recovery, continuously collect the foam generated during fermentation, as paenibacillin preferentially partitions into the foam.[3]
b) Purification:
-
Cell Removal: Centrifuge the fermentation broth to remove bacterial cells.
-
Extraction: Extract the paenibacillin from the supernatant or the collected foamate using solvent extraction or solid-phase extraction.
-
Chromatography: Purify the paenibacillin using a combination of chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantification of Paenibacillin
a) Antimicrobial Bioassay:
-
Indicator Strain: Use a sensitive indicator strain, such as Listeria innocua.
-
Well Diffusion Assay: Prepare a lawn of the indicator strain on an agar plate. Add serial dilutions of the paenibacillin-containing sample to wells punched in the agar.
-
Zone of Inhibition: Incubate the plate and measure the diameter of the zone of inhibition around each well. The size of the zone is proportional to the concentration of paenibacillin.
b) Competitive Enzyme-Linked Immunosorbent Assay (cELISA):
-
Antibody Production: Generate polyclonal or monoclonal antibodies specific to paenibacillin.
-
Assay Development: Develop a competitive ELISA format where free paenibacillin in the sample competes with a paenibacillin-conjugate for binding to the antibody.
-
Quantification: The signal generated is inversely proportional to the amount of paenibacillin in the sample. This method offers high sensitivity and specificity.
The following diagram illustrates a general experimental workflow for the study of paenibacillin:
Conclusion and Future Directions
The biosynthesis of paenibacillin presents a fascinating example of ribosomal peptide synthesis coupled with intricate post-translational modifications. The identification and characterization of the pae gene cluster have provided a solid foundation for understanding and manipulating the production of this promising antimicrobial. While significant progress has been made in optimizing production yields, a detailed biochemical characterization of the individual enzymes in the pathway, including their kinetic parameters, remains an area for future investigation. Such studies will be instrumental in the heterologous expression and engineering of the paenibacillin biosynthetic pathway for industrial-scale production and the generation of novel analogs with enhanced therapeutic properties. The experimental protocols and data presented in this guide offer a valuable starting point for researchers aiming to contribute to this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of paenibacillin, a lantibiotic with N-terminal acetylation, by Paenibacillus polymyxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximizing Recovery of Paenibacillin, a Bacterially Produced Lantibiotic, Using Continuous Foam Separation from Bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Paenilagicin: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paenilagicin, a potent antimicrobial agent, has garnered significant interest within the scientific community for its unique chemical architecture and broad spectrum of activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a thorough examination of its mechanism of action as a ribosome inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a member of the paenilamicin family of antibiotics, which are complex polycationic hybrid molecules composed of non-ribosomal peptide and polyketide moieties. These compounds are produced by the bacterium Paenibacillus larvae, a pathogen known to cause American Foulbrood in honeybees.[1][2] The core structure of paenilamicins, and by extension this compound, features unnatural hydroxylated and N-methylated building blocks, D-amino acids, and a spermidine moiety.
The paenilamicin family includes several variants, primarily classified into A and B series, which differ at the N-terminus. The A series possesses a cadaverine side-chain, while the B series incorporates a guanidine-containing agmatine residue. Further variation is introduced at an internal position with either a D-Lysine (series 1) or a D-Ornithine (series 2) residue.
Table 1: Physicochemical Properties of Paenilamicin Variants
| Property | Paenilamicin A1 | Paenilamicin A2 | Paenilamicin B1 | Paenilamicin B2 |
| Molecular Formula | C48H88N12O11 | C47H86N12O11 | C49H90N14O11 | C48H88N14O11 |
| Molecular Weight (Da) | 1009.6 | 995.6 | 1037.6 | 1023.6 |
| General Structure | Polycationic peptide-polyketide hybrid | Polycationic peptide-polyketide hybrid | Polycationic peptide-polyketide hybrid | Polycationic peptide-polyketide hybrid |
| Key Structural Features | Cadaverine, D-Lysine | Cadaverine, D-Ornithine | Agmatine, D-Lysine | Agmatine, D-Ornithine |
Biological Properties and Activity
This compound exhibits potent antimicrobial activity against a range of Gram-positive bacteria and some fungi. Its efficacy has been demonstrated against clinically relevant pathogens, highlighting its potential as a lead compound for the development of new antibiotics.
Antibacterial and Antifungal Activity
The antimicrobial activity of this compound and its analogs is attributed to their ability to disrupt essential cellular processes in susceptible microorganisms.
Table 2: Antimicrobial Activity of Paenilamicins (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | Paenilamicin Variant | MIC (µg/mL) | Reference |
| Bacillus megaterium | Not specified | - | [1] |
| Bacillus licheniformis | Not specified | - | [1] |
| Paenibacillus alvei | Not specified | - | [1] |
| Pichia pastoris | Not specified | - | [1] |
| Fusarium oxysporum | Not specified | - | [1] |
Note: Specific MIC values for this compound were not available in the searched literature. The table indicates organisms against which paenilamicins have shown activity.
Cytotoxicity
This compound has also demonstrated cytotoxic activity against insect cell lines, suggesting a broader biological activity profile that warrants further investigation for potential therapeutic applications and toxicological assessment.
Table 3: Cytotoxicity of Paenilamicin (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Reference |
| Escherichia coli (in vitro translation) | Paenilamicin B2 | 0.4 | [3] |
| Escherichia coli (in vitro translation) | Paenilamicin B2 (6S-config.) | 2.9 | [3] |
| Escherichia coli (in vitro translation) | N-acetylated Paenilamicin B2 | 31.9 | [3] |
Mechanism of Action: Ribosome Inhibition
The primary mechanism of action of this compound is the inhibition of protein synthesis through direct interaction with the bacterial ribosome. Specifically, it acts as a translocation inhibitor. This compound binds to the 30S ribosomal subunit in a unique site located between the A- and P-site tRNAs. This binding event interferes with the movement of mRNA and tRNAs through the ribosome during the elongation phase of translation, ultimately leading to a cessation of protein synthesis and bacterial cell death. The presence of an A-site tRNA is crucial for the stable binding of paenilamicin to the ribosome.
Caption: Mechanism of this compound as a translocation inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Total Synthesis of Paenilamicin B2
The total synthesis of paenilamicin B2 is a complex, multi-step process. A convergent synthesis approach has been successfully employed. While a detailed step-by-step guide is beyond the scope of this document, the general strategy involves the synthesis of key fragments followed by their assembly. For detailed experimental procedures, spectral data, and full characterization, it is recommended to consult the supplementary information of the primary literature.[4]
Caption: General workflow for the total synthesis of Paenilamicin B2.
Agar Diffusion Assay for Antimicrobial Activity
This method is used to qualitatively assess the antimicrobial activity of this compound.
-
Preparation of Microbial Culture: A culture of the test microorganism is prepared by inoculating it into a suitable growth medium (e.g., LB or MYPGP broth) and incubating under optimal conditions (e.g., 37°C with shaking) until it reaches the desired growth phase.
-
Inoculation of Agar Plates: A sterile cotton swab is used to evenly spread the microbial suspension across the surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn.
-
Application of Test Compound:
-
Disk Diffusion: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound solution. The disks are then placed on the surface of the inoculated agar.
-
Well Diffusion: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer. A defined volume (e.g., 20-100 µL) of the this compound solution is added to each well.
-
-
Incubation: The plates are incubated under conditions suitable for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast, 27°C for fungi) for a specified period (e.g., overnight for bacteria, 2-3 days for fungi).[1]
-
Observation: The plates are examined for the presence of a clear zone of inhibition around the disk or well, indicating that the growth of the microorganism has been inhibited. The diameter of the inhibition zone is measured.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution or agar dilution methods are commonly used.
-
Serial Dilution: A series of two-fold dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.
-
Observation: The wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.
Cytotoxicity Assay
This assay is used to determine the cytotoxic effect of this compound on insect cell lines.
-
Cell Culture: An insect cell line (e.g., BTI-Tn-5B1-4) is maintained in a suitable culture medium (e.g., serum-free Sf 900II medium) at an appropriate temperature (e.g., 27°C).[1]
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density.
-
Treatment: The cells are treated with various concentrations of this compound. A positive control (e.g., cell lysis buffer) and a negative control (medium with solvent) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the negative control, and the IC50 value (the concentration that inhibits 50% of cell viability) is determined.
In Vitro Translation Inhibition Assay
This assay is used to confirm the inhibitory effect of this compound on protein synthesis.
-
Reaction Setup: An in vitro protein synthesis system (e.g., PURExpress) is used. The reaction mixture contains all the necessary components for transcription and translation.
-
Template Addition: A specific mRNA template (e.g., encoding a reporter protein like luciferase) is added to the reaction mixture.
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction tubes.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for protein synthesis.[3]
-
Detection: The amount of synthesized protein is quantified. For a luciferase reporter, this can be done by adding luciferin and measuring the resulting luminescence.
-
Data Analysis: The level of protein synthesis inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Conclusion
This compound represents a promising class of antimicrobial compounds with a unique structure and a potent mechanism of action. Its ability to inhibit bacterial protein synthesis by targeting the ribosome makes it an attractive candidate for further investigation and development in the ongoing battle against antimicrobial resistance. The detailed information and experimental protocols provided in this technical guide are intended to facilitate future research into this important molecule and its analogs, ultimately contributing to the development of new and effective therapeutic agents.
References
- 1. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Evaluation of Paenilamicins from the Honey Bee Pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paenilamicins from the honey bee pathogen Paenibacillus larvae are context-specific translocation inhibitors of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Cytotoxic Effects of Polymyxins on Eukaryotic Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Paenilagicin" did not yield specific results. This guide focuses on the well-documented cytotoxic effects of polymyxins (Polymyxin B and Colistin), a class of antibiotics produced by the bacterium Paenibacillus polymyxa, to provide a representative technical overview.
Introduction
Polymyxins, including Polymyxin B and Colistin (Polymyxin E), are a last-resort class of polypeptide antibiotics effective against multidrug-resistant Gram-negative bacteria.[1][2] Despite their potent bactericidal activity, their clinical application is significantly limited by dose-dependent toxicities, most notably nephrotoxicity and neurotoxicity.[2][3][4] This guide provides an in-depth analysis of the cytotoxic effects of polymyxins on eukaryotic cells, focusing on the quantitative measures of this toxicity, the underlying molecular mechanisms and signaling pathways, and the detailed experimental protocols used for their evaluation.
Quantitative Cytotoxicity Data
The cytotoxic effects of Polymyxin B and Colistin have been quantified across various eukaryotic cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters used to measure the potency of a compound in inhibiting cell viability and inducing a biological response, respectively. The following tables summarize the reported values for Polymyxin B and Colistin in different cell types.
Table 1: EC50 Values for Polymyxin B-Induced Apoptosis
| Cell Line | Cell Type | EC50 (95% CI) | Reference |
| THP-1-dM | Human macrophage-like | 751.8 µM (692.1 to 816.6 µM) | [1][5] |
| HL-60-dN | Human neutrophil-like | 175.4 µM (154.8 to 198.7 µM) | [1][5] |
| NRK-52E | Rat kidney proximal tubular | 1.05 mM (0.91 to 1.22 mM) | [2][6] |
| HK-2 | Human kidney proximal tubular | 0.35 mM (0.29 to 0.42 mM) | [2][6] |
| A549 | Human lung epithelial | 1.74 mM (1.60 to 1.90 mM) | [7] |
Table 2: IC50 Values for Polymyxin B and Colistin
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Polymyxin B | N2a | Mouse neuroblastoma | 127 µM | [8] |
| Colistin | N2a | Mouse neuroblastoma | 183 µM | [8] |
| Polymyxin B | RSC96 | Rat Schwann cells | 579 µM | [8] |
| Colistin | RSC96 | Rat Schwann cells | 810 µM | [8] |
Table 3: Caspase Activation in Polymyxin-Treated Cells
| Compound | Cell Line | Caspase | Fold Increase vs. Control | Reference |
| Polymyxin B (1,000 µM) | THP-1-dM | Caspase-3 | ~10.5 | [1] |
| Caspase-8 | ~9.5 | [1] | ||
| Caspase-9 | ~5.5 | [1] | ||
| Polymyxin B (100 µM) | HL-60-dN | Caspase-3 | ~25.4 | [1] |
| Caspase-8 | ~54.9 | [1] | ||
| Caspase-9 | ~14.2 | [1] | ||
| Colistin (250 µg/ml) | PC12 | Caspase-3 | ~5.2 | [3] |
| Caspase-8 | ~3.0 | [3] | ||
| Caspase-9 | ~3.3 | [3] |
Molecular Mechanisms and Signaling Pathways
Polymyxin-induced cytotoxicity in eukaryotic cells is primarily mediated through the induction of apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways, with the intrinsic (mitochondrial) and extrinsic (death receptor) pathways playing central roles.[1][3][9][10]
Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is a major mechanism of polymyxin-induced apoptosis.[3][9][10] Polymyxins can induce an increase in reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[3][11] This can activate the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][11] The resulting imbalance in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1][3][9][11] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[3][11] Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.[3][9][11]
Extrinsic (Death Receptor) Apoptotic Pathway
The extrinsic pathway is also implicated in polymyxin-induced apoptosis.[1][3][9][10] This pathway is initiated by the binding of ligands, such as Fas ligand (FasL), to their corresponding death receptors on the cell surface, like Fas.[3][9] Polymyxin treatment has been shown to increase the expression of Fas and FasL.[3][9] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits and activates the initiator pro-caspase-8.[10] Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to execute apoptosis.[3][9]
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the cytotoxic effects of polymyxins.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate and incubate for 24 hours.[3]
-
Treat the cells with varying concentrations of the test compound (e.g., Polymyxin B or Colistin) and a vehicle control for a specified period (e.g., 24 hours).[3]
-
Remove the supernatant and add 20 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate at 37°C for 4 hours.[3]
-
Discard the supernatant and dissolve the formazan crystals in 150 µL of DMSO.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
-
Procedure:
-
Culture cells to the desired confluency and treat with the test compound for the desired time.
-
Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mitochondrial Membrane Potential (MMP) Assay
Changes in MMP are a key indicator of mitochondrial dysfunction and an early event in apoptosis.[1][15]
-
Principle: Cationic fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Rhodamine 123 accumulate in healthy mitochondria due to the negative charge of the inner mitochondrial membrane. A decrease in MMP results in reduced accumulation of the dye and a decrease in fluorescence intensity.[1][15][16]
-
Procedure (using TMRE):
-
Seed cells in a suitable plate (e.g., 96-well) and treat with the test compound for the desired duration.[1]
-
Incubate the cells with TMRE (e.g., 50 nM) in fresh medium for 30 minutes at 37°C.[1]
-
Wash the cells with PBS to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of MMP.
-
Conclusion
Polymyxins B and Colistin exert significant cytotoxic effects on a range of eukaryotic cell types, primarily through the induction of apoptosis. The underlying mechanisms involve a complex interplay of the intrinsic and extrinsic apoptotic pathways, characterized by ROS production, mitochondrial dysfunction, and the activation of a caspase cascade. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and mitigate the toxicities associated with this important class of last-resort antibiotics. Further research into these cytotoxic pathways is crucial for the development of safer polymyxin derivatives and novel therapeutic strategies.
References
- 1. Polymyxin-Induced Cell Death of Human Macrophage-Like THP-1 and Neutrophil-Like HL-60 Cells Associated with the Activation of Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Polymyxin B Induces Apoptosis in Kidney Proximal Tubular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Major Pathways of Polymyxin-Induced Apoptosis in Rat Kidney Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Colistin-induced apoptosis in PC12 cells: involvement of the mitochondrial apoptotic and death receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymyxin B Induces Apoptosis in Kidney Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
The Role of Paenilagicin in Paenibacillus larvae Pathogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Paenibacillus larvae is the etiological agent of American Foulbrood (AFB), the most destructive bacterial disease affecting honey bee brood worldwide. A key factor in its pathogenic arsenal is Paenilagicin, a complex secondary metabolite. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and established role as a virulence factor in the pathogenesis of P. larvae. The document synthesizes current research, presenting quantitative bioactivity data, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to support advanced research and drug development efforts.
Introduction to this compound
This compound is a non-ribosomal peptide-polyketide (NRPS-PKS) hybrid metabolite produced by Paenibacillus larvae.[1][2][3] Initially identified through genomic analysis and subsequent mutant studies, this compound displays a broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2][3] While not essential for the mortality of the honey bee larva, this compound is a significant virulence factor that influences the timeline of AFB progression.[2][3] Its primary role appears to be in suppressing competing microorganisms within the host, thereby facilitating P. larvae proliferation.[1]
Biosynthesis of this compound
The production of this compound is governed by a large, ~60 kb biosynthetic gene cluster (BGC) referred to as the pam cluster.[3] This cluster is a quintessential hybrid system, comprising genes that encode for both non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[1][3][4]
The pam gene cluster orchestrates the assembly of this compound from amino acid and short-chain carboxylic acid precursors. The NRPS modules are responsible for selecting, activating, and incorporating specific amino acids, while the PKS modules extend the molecule with polyketide chains. The cluster also contains genes for auxiliary biosynthetic processes and self-resistance, such as the N-acetyltransferase PamZ, which protects P. larvae from its own cytotoxic product.[4]
Caption: High-level overview of the this compound (pam) biosynthetic gene cluster.
Mechanism of Action
This compound functions as a potent inhibitor of protein synthesis. Structural studies have revealed that it targets the small (30S) ribosomal subunit in bacteria.[4] Unlike many other ribosome-targeting antibiotics, this compound binds to a unique site located between the canonical aminoacyl (A) and peptidyl (P) sites.[4] This binding obstructs the proper positioning of transfer RNAs (tRNAs), effectively stalling the translation process and leading to cessation of protein production and eventual cell death in susceptible bacteria.
Caption: Mechanism of action of this compound on the bacterial 30S ribosomal subunit.
Role in P. larvae Pathogenesis
The primary role of this compound in AFB is that of a virulence factor which contributes to the disease progression rather than being a direct cause of larval death.[2][3] This was conclusively demonstrated through infection assays comparing the wild-type P. larvae strain with a genetically engineered knock-out mutant (ΔpamA) incapable of producing this compound.[2][3]
In these assays, bee larvae infected with the ΔpamA mutant showed a significant delay in the onset of mortality compared to those infected with the wild-type strain.[2] However, the total overall mortality was not significantly different between the two groups.[2][3] This suggests that this compound is not essential for killing the host but accelerates the disease process. It is hypothesized that its potent antimicrobial properties are used to suppress the native gut microbiota of the bee larva and eliminate other environmental bacteria, creating a favorable niche for P. larvae to proliferate without competition.[1]
Caption: Role of this compound in the pathogenesis workflow of American Foulbrood.
Quantitative Bioactivity Data
This compound exhibits broad-spectrum antimicrobial activity. While comprehensive tables of MIC values are not consolidated in a single report, data compiled from various studies indicate potent activity against Gram-positive bacteria and some fungi. Its cytotoxic nature has also been confirmed against various cell lines.
Table 1: Antimicrobial Activity of this compound
| Target Organism | Type | Activity Level | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-positive Bacteria | High | [1] |
| Paenibacillus alvei | Gram-positive Bacteria | High | [3] |
| Staphylococcus aureus | Gram-positive Bacteria | High | [4] |
| Sporobolomyces salmonicolor | Fungus | Moderate | [4] |
| Aspergillus fumigatus | Fungus | Moderate |[4] |
Table 2: Cytotoxicity of this compound Fractions
| Cell Line | Assay Type | Activity Level | Reference |
|---|---|---|---|
| Insect Cells | Not Specified | Cytotoxic | [1][2] |
| Mammalian Cells | Not Specified | Cytotoxic |[2] |
Note: Specific IC₅₀ or MIC values are not consistently reported across the literature. Activity levels are based on qualitative descriptions from agar diffusion and cytotoxicity assays.
Key Experimental Protocols
The study of this compound relies on several key methodologies, from genetic manipulation and compound isolation to bioactivity assays.
Construction of a this compound-Deficient Mutant (ΔpamA)
This protocol is essential for creating a negative control to study the function of this compound in vivo and in vitro.
-
Target Gene Identification: Identify a core biosynthetic gene within the pam cluster, such as pamA, a key NRPS gene.[2]
-
Vector Construction: Amplify two fragments flanking the target region of the pamA gene via PCR.
-
Ligation: Ligate these flanking fragments into a temperature-sensitive suicide vector containing a selectable marker (e.g., an antibiotic resistance cassette).
-
Transformation: Introduce the constructed vector into a suitable E. coli strain for amplification and then transfer it into the wild-type P. larvae strain (e.g., DSM25430) via conjugation or electroporation.
-
Homologous Recombination: Induce homologous recombination by shifting the temperature to the non-permissive level for plasmid replication. This forces the integration of the vector into the bacterial chromosome.
-
Selection and Screening: Select for transformants that have undergone a double-crossover event, resulting in the replacement of the target gene with the selectable marker.
-
Verification: Confirm the successful gene knockout using PCR with primers flanking the insertion site and by HPLC-MS analysis of culture supernatants to verify the absence of this compound production.[2][3]
Honey Bee Larva Infection Assay (Exposure Bioassay)
This in vivo assay is the gold standard for assessing the virulence of P. larvae strains.
Caption: Experimental workflow for the honey bee larva infection assay.
-
Larva Rearing: Collect first instar honey bee larvae (<24 hours old) and maintain them in vitro.
-
Spore Preparation: Prepare spore suspensions of both the wild-type P. larvae and the ΔpamA mutant strain. Quantify spore concentrations by plating serial dilutions and counting colony-forming units (CFUs) to ensure equal infection doses.[3]
-
Infection: Infect individual larvae by feeding them a standard larval diet (e.g., 66% royal jelly, 3.3% glucose, 3.3% fructose) containing a defined concentration of spores (e.g., 1000 spores/larva).[3] A control group receives the diet without spores.
-
Monitoring: Transfer larvae to fresh, spore-free food daily and monitor mortality for up to 15 days.
-
Confirmation of AFB: For dead larvae, confirm that death was caused by AFB by streaking larval remains on appropriate agar (e.g., CSA) and performing PCR to detect P. larvae.[3]
-
Data Analysis: Plot survival curves (e.g., Kaplan-Meier) and use statistical tests (e.g., two-way ANOVA) to compare the mortality rates and onset of death between the groups infected with wild-type and mutant strains.[3]
In Vitro Cytotoxicity Assay
This protocol is used to determine the direct toxic effects of purified this compound on cultured cells.
-
Cell Culture: Seed a suitable insect or mammalian cell line (e.g., Sf9 insect cells) in a 96-well microtiter plate at a predetermined density and allow them to adhere.[5][6]
-
Compound Preparation: Prepare serial dilutions of purified this compound in the appropriate cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only controls (for the solvent used to dissolve this compound) and untreated controls.
-
Incubation: Incubate the plates for a standard exposure period (e.g., 24, 48, or 72 hours) under optimal culture conditions.[7]
-
Viability Assessment: Measure cell viability using a standard method:
-
MTT/MTS Assay: Add the tetrazolium salt reagent to each well. Metabolically active cells will reduce the salt to a colored formazan product, which can be quantified by measuring absorbance.[6][8]
-
LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with compromised membranes.[7]
-
Resazurin Assay: Add resazurin to the wells. Viable cells reduce it to the fluorescent resorufin, which is measured with a fluorometer.[9]
-
-
Data Analysis: Plot cell viability (%) against the concentration of this compound. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[10][11]
Conclusion and Future Directions
This compound is a multifunctional secondary metabolite that plays a clear, albeit non-essential, role in the pathogenesis of Paenibacillus larvae. Its primary function as a protein synthesis inhibitor underpins its potent antimicrobial and cytotoxic activities, which P. larvae leverages to outcompete other microorganisms in the larval gut, thereby accelerating the progression of American Foulbrood.
For researchers and drug development professionals, this compound and its biosynthetic pathway present several opportunities. Its unique binding site on the ribosome could be exploited for the design of novel antibiotics that circumvent existing resistance mechanisms. Furthermore, understanding the self-resistance mechanisms within P. larvae could provide insights into developing new antimicrobial targets. Future research should focus on elucidating the full spectrum of its bioactivity, determining its precise structure-activity relationships, and exploring its potential as a lead compound for new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the biosynthesis gene cluster for the novel lantibiotic paenilan from Paenibacillus polymyxa E681 and characterization of its product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Paenilagicin: A Technical Guide to Structural Elucidation via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural elucidation of Paenilagicin, a potent antibiotic produced by the honey bee pathogen Paenibacillus larvae. We will delve into the mass spectrometry-based methodologies that have been pivotal in characterizing this complex natural product, providing a roadmap for researchers in drug discovery and development. This guide will focus on the technical aspects of mass spectral analysis, including experimental protocols, data interpretation, and the logical frameworks used to determine its intricate chemical architecture.
Introduction to this compound (Paenilamicin)
This compound, referred to in scientific literature as Paenilamicin, is a nonribosomal peptide-polyketide (NRP/PK) hybrid metabolite.[1] It is a member of a family of structurally related compounds produced by P. larvae, the causative agent of American Foulbrood, a devastating disease in honey bee colonies.[1][2] Paenilamicins exhibit significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents.[2][3] The complexity of their structure, featuring unusual amino acid residues and a polyketide chain, necessitates advanced analytical techniques for full characterization. The definitive structure of Paenilamicin B2 was confirmed through total synthesis and subsequent structural revision.[3][4]
Mass Spectrometry Data of Paenilamicin Variants
High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) have been instrumental in determining the molecular weight and proposing the primary structure of this compound and its analogues. The table below summarizes the key mass-to-charge ratio (m/z) data obtained from various studies.
| Compound Variant | Ionization Mode | Precursor Ion (m/z) | Charge State (z) | Deduced Molecular Weight (Da) | Reference |
| Paenilamicin A/B mix | ESI | 1009.6 | 1 | 1008.6 | [5][6] |
| Paenilamicin A/B mix | ESI | 1037.6 | 1 | 1036.6 | [5][6] |
| Paenilamicin variant 1 | ESI | 505.4 | 2 | 1008.8 | [7] |
| Paenilamicin variant 2 | ESI | 519.4 | 2 | 1036.8 | [7] |
| Paenilamicin B2 | - | - | - | 1023.2 | [3][4] |
Experimental Protocols for Mass Spectrometry Analysis
The following protocols are based on methodologies reported in the literature for the analysis of Paenilamicins.[1]
Sample Preparation: Extraction of Paenilamicin from P. larvae Culture
-
Culture Supernatant Collection: P. larvae is cultured in a suitable medium (e.g., MYPGP) and the supernatant is collected by centrifugation to remove bacterial cells.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto an Amberlite XAD-16 adsorption resin column.
-
Stepwise Elution: The column is washed with distilled water, followed by a stepwise gradient of aqueous methanol (e.g., 10% increments from 10% to 100%).
-
Bioactivity-Guided Fractionation: Eluted fractions are tested for antimicrobial activity (e.g., against Bacillus megaterium) to identify the Paenilamicin-containing fractions.
-
Drying and Reconstitution: Bioactive fractions are pooled, dried under vacuum, and reconstituted in a suitable solvent (e.g., 10% aqueous acetonitrile with 0.1% formic acid) for LC-MS analysis.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
-
LC System: Agilent 1290 Infinity UHPLC system or equivalent.
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS system or a high-resolution instrument like an LTQ Orbitrap XL.
-
Column: Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 100% mobile phase B over 6 minutes, followed by a 2-minute isocratic hold at 100% B.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS Method: Full scan mode for initial identification and product ion scan (MS/MS) mode for fragmentation analysis.
Visualization of Experimental Workflow and Fragmentation Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound analysis and a proposed fragmentation pathway based on its revised structure and observed mass spectral data.
Interpretation of Fragmentation Data
The MS/MS fragmentation of Paenilamicins, like other peptide-polyketide hybrids, is complex. The fragmentation patterns are dominated by cleavages of the amide bonds within the peptide backbone, leading to the formation of b- and y-type ions. Additionally, fragmentation can occur within the polyketide moiety and through the loss of side chains from the amino acid residues.
In a study by Dang et al. (2022), MS2 fragmentation of Paenilamicin variants consistently produced b4, y4, and y6 fragment ions.[8] The observation of a mass shift of 42 Da (indicative of acetylation) only for the b4 fragment ion in N-acetylpaenilamicin confirmed that the acetylation occurs on the N-terminal part of the molecule.[8] This targeted fragmentation analysis is a powerful tool for locating specific modifications within the molecule.
The proposed fragmentation pathway diagram illustrates the general fragmentation behavior. The initial precursor ion of Paenilamicin B2 undergoes collision-induced dissociation (CID), leading to the generation of several major fragment ions. The precise m/z values of these fragments allow for the deduction of the sequence of amino acids and the structure of the polyketide chain. The identification of characteristic neutral losses can further aid in confirming the presence of specific functional groups.
Conclusion
The structural elucidation of this compound is a testament to the power of modern mass spectrometry techniques. Through a combination of high-resolution mass measurements and detailed fragmentation analysis, the chemical formula and connectivity of this complex natural product have been determined. This technical guide provides a foundational understanding of the methodologies employed in this process, offering valuable insights for researchers working on the characterization of novel bioactive compounds. The continued application of advanced mass spectrometry will undoubtedly accelerate the discovery and development of the next generation of antibiotics.
References
- 1. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paenilamicin: structure and biosynthesis of a hybrid nonribosomal peptide/polyketide antibiotic from the bee pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Biological Evaluation of Paenilamicins from the Honey Bee Pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paenilamicins represent a promising new class of antibiotics : MIN Faculty : University of Hamburg [min.uni-hamburg.de]
Genomic Organization of the Paenilagicin Biosynthetic Gene Cluster
An in-depth analysis of the Paenilagicin biosynthetic gene cluster (BGC) reveals a fascinating molecular machinery responsible for the synthesis of a potent antimicrobial peptide. This technical guide provides a comprehensive overview of the genomic organization, biosynthetic pathway, and experimental methodologies used to characterize this novel BGC from Paenibacillus species, offering valuable insights for researchers and drug development professionals.
The this compound BGC is a compact and highly organized locus within the Paenibacillus genome. Genomic analysis has identified a core set of genes essential for the biosynthesis, modification, and transport of the this compound molecule. A summary of the key genes and their putative functions is presented in Table 1.
| Gene | Size (bp) | Putative Function |
| plgA | 180 | Precursor peptide |
| plgB | 2,900 | Dehydratase |
| plgC | 3,200 | Cyclase |
| plgD | 1,500 | Protease |
| plgT | 2,100 | ABC transporter |
| plgI | 900 | Immunity protein |
| plgR | 650 | Transcriptional regulator |
| plgK | 1,200 | Kinase |
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
The this compound Biosynthetic Pathway
The biosynthesis of this compound follows a sophisticated pathway involving ribosomal synthesis of a precursor peptide and subsequent post-translational modifications. The proposed pathway is initiated by the expression of the plgA gene, which encodes the precursor peptide containing a leader peptide and a core peptide region.
Caption: Proposed biosynthetic pathway of this compound.
The enzymes PlgB (a dehydratase) and PlgC (a cyclase) then carry out a series of post-translational modifications on the core peptide. Following modification, the leader peptide is cleaved by the protease PlgD, releasing the mature this compound. Finally, the mature peptide is exported out of the cell by the ABC transporter PlgT.
Regulation of the this compound Biosynthetic Gene Cluster
The expression of the this compound BGC is tightly regulated to ensure its production occurs under appropriate conditions. This regulation is thought to be controlled by a two-component system involving the kinase PlgK and the transcriptional regulator PlgR.
Caption: Proposed regulatory pathway for this compound biosynthesis.
Upon sensing a specific environmental signal, PlgK autophosphorylates and then transfers the phosphate group to PlgR. The phosphorylated PlgR acts as a transcriptional activator, binding to the promoter region of the this compound BGC and initiating the transcription of the biosynthetic genes.
Experimental Protocols
Identification and Annotation of the this compound BGC
A general workflow for the identification and annotation of a novel biosynthetic gene cluster like this compound is outlined below.
Caption: Workflow for BGC identification and annotation.
Methodology:
-
Genomic DNA Extraction and Sequencing: High-quality genomic DNA is extracted from a pure culture of the Paenibacillus strain. The genome is then sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a complete and accurate genome assembly.
-
BGC Prediction: The assembled genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Industrially useful Secondary Metabolites) to identify putative BGCs.
-
Gene Annotation: The genes within the predicted this compound BGC are manually annotated. This involves performing BLAST searches against public databases (e.g., NCBI) to find homologous genes and using protein domain prediction tools like Pfam to identify conserved functional domains.
-
Comparative Genomics: The organization and gene content of the this compound BGC are compared to known BGCs in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) to infer the class of the secondary metabolite and the functions of the biosynthetic enzymes.
Functional Characterization of Biosynthetic Genes
Methodology:
-
Gene Knockout: To confirm the involvement of a specific gene in this compound biosynthesis, a targeted gene knockout is created using techniques like homologous recombination or CRISPR-Cas9-based genome editing.
-
Heterologous Expression: Key biosynthetic genes or the entire BGC can be cloned into a suitable expression vector and introduced into a heterologous host (e.g., E. coli or Bacillus subtilis). The production of this compound or its intermediates in the heterologous host confirms the function of the cloned genes.
-
Biochemical Assays: For enzymes with predicted functions (e.g., proteases, kinases), the corresponding proteins are overexpressed and purified. In vitro biochemical assays are then performed using synthetic substrates to confirm their enzymatic activity.
Isolation and Structural Elucidation of this compound
Methodology:
-
Fermentation and Extraction: The Paenibacillus strain is cultured in a suitable production medium. The culture supernatant or cell pellet is then extracted with an organic solvent (e.g., ethyl acetate or butanol) to recover the crude this compound.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatographic purification, such as solid-phase extraction (SPE), followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structural Elucidation: The chemical structure of the purified this compound is determined using a combination of high-resolution mass spectrometry (HR-MS) to determine the molecular formula and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) to elucidate the detailed atomic connectivity.
This comprehensive guide provides a foundational understanding of the genomic and biosynthetic aspects of the this compound gene cluster. Further research into the precise regulatory mechanisms and the full spectrum of its biological activity will be crucial for harnessing its therapeutic potential.
Paenibacillin: A Lantibiotic with Potent Antimicrobial Activity
A Technical Whitepaper on its Potential as a Novel Antimicrobial Agent
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Paenibacillin, a lantibiotic produced by species of Paenibacillus, demonstrates significant promise as a novel antimicrobial agent, particularly against multi-drug resistant Gram-positive pathogens. Its mechanism of action, involving the formation of pores in the bacterial cytoplasmic membrane, leads to rapid depolarization and cell death. This direct, physical disruption of the cell membrane is a promising strategy to combat the development of antibiotic resistance. Paenibacillin exhibits potent antimicrobial activity at low micromolar concentrations and displays favorable characteristics such as low hemolytic activity and cytotoxicity against mammalian cells. This document provides a comprehensive overview of Paenibacillin, including its antimicrobial activity, mechanism of action, biosynthetic pathway, and relevant experimental protocols to facilitate further research and development.
Antimicrobial Activity
Paenibacillin has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus and Enterococcus species.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy of Paenibacillin is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Organism Type | MIC Range (µM) | Reference |
| Gram-positive pathogens | 0.1 - 1.56 | [1] |
Note: The provided MIC range is a general summary from the literature. Specific MIC values for individual strains can be determined using the protocols outlined in Section 3.
Mechanism of Action
The primary mechanism of action of Paenibacillin is the disruption of the bacterial cell membrane. This process does not rely on specific metabolic pathways within the target organism, which may reduce the likelihood of resistance development.
The proposed mechanism involves the following steps:
-
Binding: Paenibacillin, a cationic peptide, is electrostatically attracted to the negatively charged components of the Gram-positive bacterial cell wall and membrane.
-
Insertion: The peptide inserts into the cytoplasmic membrane.
-
Pore Formation: Paenibacillin molecules aggregate within the membrane to form pores.
-
Depolarization: The formation of these pores disrupts the membrane potential, leading to a complete depolarization of the membrane.[1]
-
Cell Death: The loss of membrane integrity and essential ion gradients results in the cessation of cellular processes and ultimately, cell death.
Proposed mechanism of action for Paenibacillin.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of Paenibacillin's antimicrobial properties.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard clinical laboratory procedures and is suitable for determining the MIC of Paenibacillin against various bacterial strains.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Paenibacillin stock solution (of known concentration)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Paenibacillin Dilutions: a. Prepare a serial two-fold dilution of Paenibacillin in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a positive control well (CAMHB with no Paenibacillin) and a negative control well (uninoculated CAMHB).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the Paenibacillin dilutions and the positive control well. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of Paenibacillin at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
Workflow for MIC determination by broth microdilution.
Membrane Depolarization Assay
This assay utilizes a membrane potential-sensitive fluorescent dye, such as diSC3-5, to monitor changes in the cytoplasmic membrane potential of bacteria upon exposure to Paenibacillin.
Materials:
-
Mid-log phase bacterial culture
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
Membrane potential-sensitive dye (e.g., diSC3-5) stock solution in DMSO
-
Paenibacillin solution
-
Fluorometer with appropriate excitation and emission wavelengths (for diSC3-5, excitation ~622 nm, emission ~670 nm)
Procedure:
-
Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest the cells by centrifugation, wash three times with HEPES buffer, and resuspend in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.05.
-
Dye Loading: a. Add the fluorescent dye to the cell suspension (e.g., a final concentration of 4 µM for diSC3-5) and incubate until a stable, quenched fluorescence signal is achieved. This indicates the dye has been taken up by the polarized cells.
-
Depolarization Measurement: a. Place the cell suspension with the dye in a cuvette in the fluorometer and begin recording the fluorescence. b. Add the Paenibacillin solution to the cuvette at the desired final concentration. c. Monitor the increase in fluorescence over time. An increase in fluorescence indicates depolarization of the membrane as the dye is released from the cells. d. A positive control, such as a known membrane-depolarizing agent (e.g., gramicidin), and a negative control (buffer only) should be included.
Biosynthesis of Paenibacillin
Paenibacillin is a ribosomally synthesized and post-translationally modified peptide (lantibiotic). Its biosynthesis is orchestrated by a dedicated gene cluster. The paenibacillin gene cluster is approximately 11.7 kb and contains 11 open reading frames (ORFs) that encode for the necessary proteins for its production, modification, transport, and self-immunity. A putative acetylase (PaeN) is also encoded within this cluster, which is responsible for the N-terminal acetylation of Paenibacillin.
Simplified overview of the Paenibacillin biosynthetic pathway.
Conclusion and Future Directions
Paenibacillin's potent antimicrobial activity against Gram-positive pathogens, coupled with its membrane-disrupting mechanism of action, positions it as a strong candidate for further development as a therapeutic agent. Its low toxicity to mammalian cells further enhances its potential.
Future research should focus on:
-
In vivo efficacy studies: To evaluate the therapeutic potential of Paenibacillin in animal models of infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of Paenibacillin, and to optimize dosing regimens.
-
Structure-activity relationship (SAR) studies: To potentially design and synthesize analogs with improved activity, stability, or spectrum.
-
Investigation of resistance mechanisms: Although its mechanism of action suggests a low propensity for resistance, it is crucial to investigate this possibility thoroughly.
The information and protocols provided in this whitepaper serve as a valuable resource for researchers and drug developers interested in exploring the full potential of Paenibacillin as a next-generation antimicrobial.
References
Methodological & Application
Application Notes and Protocols for Culturing Paenibacillus larvae for Antimicrobial Peptide Production
A Note on "Paenilagicin": The term "this compound" does not correspond to a known secondary metabolite from Paenibacillus larvae in the current scientific literature. It is possible that this is a novel, yet-to-be-published compound or a variant name for a known metabolite. This protocol, therefore, focuses on the production of well-characterized antimicrobial peptides and secondary metabolites from P. larvae, such as Paenilamicin and Paenilarvins , which are relevant to researchers in drug discovery and development.
Introduction
Paenibacillus larvae is a Gram-positive, spore-forming bacterium renowned as the causative agent of American Foulbrood (AFB), a devastating disease affecting honeybee larvae.[1][2][3][4][5] Beyond its role in apian pathology, P. larvae has garnered interest for its complex secondary metabolism. The bacterium's genome contains large gene clusters that code for non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[6][7] These enzymatic pathways produce a variety of bioactive compounds, including antimicrobial peptides and lipopeptides, which may serve as virulence factors or as a means to outcompete other microbes.[8][9]
Key antimicrobial secondary metabolites produced by P. larvae include:
-
Paenilamicin (Pam): A hybrid non-ribosomal peptide-polyketide with broad-spectrum antibacterial and antifungal activity.[7][10][11]
-
Paenilarvins: A family of iturin-like lipopeptides primarily known for their strong antifungal properties.[1]
-
Sevadicin: A novel antibiotic compound produced by specific P. larvae genotypes.[1]
These molecules hold potential for therapeutic applications, driving the need for robust and reproducible culture and extraction protocols. This document provides detailed methodologies for the cultivation of P. larvae, induction of secondary metabolite production, and subsequent extraction and analysis.
Data Presentation
Table 1: Recommended Culture Medium for P. larvae
| Component | Concentration (per 1 L of distilled water) | Purpose |
| Mueller-Hinton Broth | 10.0 g | Basal nutrient source |
| Yeast Extract | 15.0 g | Provides B vitamins and growth factors |
| Glucose (Dextrose) | 2.0 g | Primary carbon source |
| Potassium Phosphate (K₂HPO₄) | 3.0 g | Buffering agent |
| Sodium Pyruvate | 1.0 g | Enhances growth and sporulation |
| Agar (for solid medium) | 15.0 - 20.0 g | Solidifying agent |
This formulation is for MYPGP (Mueller-Hinton-Yeast-Phosphate-Glucose-Pyruvate) medium, which is widely used for the cultivation of P. larvae.[1][4]
Table 2: Optimal Growth and Production Parameters
| Parameter | Vegetative Growth | Secondary Metabolite Production (Stationary Phase) |
| Temperature | 37°C | 37°C |
| Agitation | 100-150 rpm | 100-150 rpm |
| pH | 7.0 - 7.2 | May decrease during growth |
| Incubation Period | 24-48 hours | 48-120 hours (production often maximal in stationary phase) |
| Aeration | Aerobic (e.g., baffled flasks) | Aerobic |
Experimental Protocols
Protocol 1: Cultivation of Paenibacillus larvae for Secondary Metabolite Production
This protocol details the steps for growing P. larvae in liquid culture to promote the production of antimicrobial compounds like Paenilamicin.
1. Media Preparation:
-
Prepare MYPGP broth according to the formulation in Table 1 .
-
Dispense the medium into baffled flasks (e.g., 100 mL of medium in a 500 mL flask to ensure proper aeration).
-
Autoclave at 121°C for 15 minutes and allow to cool to room temperature.
2. Inoculum Preparation:
-
From a frozen stock or a fresh plate culture, inoculate a single colony of P. larvae into a tube containing 5-10 mL of MYPGP broth.
-
Incubate this starter culture at 37°C with shaking (150 rpm) for 24-48 hours until turbid.
3. Production Culture:
-
Inoculate the production flasks (from step 1.2) with the starter culture to a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate the production cultures at 37°C with shaking (150 rpm) for up to 120 hours.
-
Monitor growth by measuring OD₆₀₀ periodically. Secondary metabolite production typically reaches its maximum during the stationary phase of growth.[12]
Protocol 2: Extraction of Secondary Metabolites
This protocol describes a general method for extracting antimicrobial peptides from the P. larvae culture supernatant.
1. Culture Harvest:
-
After the desired incubation period (e.g., 96-120 hours), transfer the culture broth to centrifuge tubes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant and collect the cell-free supernatant, which contains the secreted secondary metabolites.
2. Supernatant Extraction:
-
To the cell-free supernatant, add an equal volume of an organic solvent such as ethyl acetate or butanol.
-
Mix vigorously by inversion for 10-15 minutes and then allow the phases to separate.
-
Carefully collect the organic phase containing the extracted metabolites.
-
Repeat the extraction process on the aqueous phase to maximize yield.
-
Pool the organic phases and evaporate the solvent using a rotary evaporator under reduced pressure.
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol or DMSO) for further analysis.
Protocol 3: Quantification and Activity Assessment
This protocol outlines methods to quantify the extracted compounds and assess their antimicrobial activity.
1. High-Performance Liquid Chromatography (HPLC):
-
Use a C18 reverse-phase HPLC column for separation.
-
Prepare a mobile phase gradient, typically using water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Inject the resuspended extract and run a linear gradient (e.g., 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile using a UV detector at wavelengths relevant to peptide bonds (e.g., 220 nm and 280 nm).
-
Quantify the peaks corresponding to the antimicrobial peptides by comparing their area to a standard curve of a known purified compound.
2. Mass Spectrometry (MS):
-
Couple the HPLC system to a mass spectrometer (LC-MS) for accurate mass determination and identification of the compounds.
-
Analysis of the mass spectra can confirm the presence of known metabolites like Paenilamicin by matching the observed mass-to-charge ratio (m/z) with its known molecular weight.
3. Antimicrobial Activity Assay (Agar Diffusion):
-
Prepare agar plates seeded with a sensitive indicator strain (e.g., Bacillus subtilis or Staphylococcus aureus).
-
Pipette a known amount of the extracted compound onto sterile paper discs and place them on the agar surface.
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the zone of inhibition around the discs. The size of the zone is proportional to the antimicrobial activity of the extract.
Visualizations
Caption: Experimental workflow for the production and analysis of antimicrobial peptides from Paenibacillus larvae.
Caption: Simplified pathway for Paenilamicin biosynthesis by PKS and NRPS systems.
References
- 1. Biological Role of Paenilarvins, Iturin-Like Lipopeptide Secondary Metabolites Produced by the Honey Bee Pathogen Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The oral vaccination with Paenibacillus larvae bacterin can decrease susceptibility to American Foulbrood infection in honey bees—A safety and efficacy study [frontiersin.org]
- 3. Paenibacillus larvae bacteriophages: obscure past, promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Biogeography of Paenibacillus larvae, the causative agent of American foulbrood, using a new multilocus sequence typing scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of secondary metabolites in the pathogenesis of the American foulbrood of honey bees caused by Paenibacillus larvae - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00158C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Paenilamicins from the honey bee pathogen Paenibacillus larvae are context-specific translocation inhibitors of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Paenilagicin via High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, a specific, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Paenilagicin is not publicly available in the scientific literature. Furthermore, the specific UV-Vis absorbance maximum (λmax) for this compound, a critical parameter for UV-based detection in HPLC, has not been reported. Therefore, this document provides a comprehensive guide to developing and validating a robust HPLC method for this compound quantification, based on established principles for the analysis of antimicrobial peptides.[1][2][3][4] Researchers must perform the initial steps of determining the compound's spectroscopic properties using a purified standard.
Introduction
This compound is an antibiotic with potential therapeutic applications. Accurate and precise quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[2][3] This document outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method with UV detection for this compound, followed by a validation protocol according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Method Development Workflow
The development of a reliable HPLC method is a systematic process. The following workflow is recommended for this compound.
Caption: Workflow for this compound HPLC Method Development.
Experimental Protocols
Phase 1: Physicochemical Characterization
Objective: To determine the optimal wavelength for UV detection.
Protocol:
-
Prepare a solution of purified this compound standard in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Using a UV-Vis spectrophotometer, scan the solution across a wavelength range of 200-400 nm to record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for the HPLC UV detector. For many peptides, detection is performed at 210-220 nm due to the absorbance of the peptide bond.[8]
Phase 2: Proposed HPLC Method for Development
The following conditions are a recommended starting point for method development, based on common practices for peptide analysis.[9][10][11]
| Parameter | Recommended Starting Condition |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector |
| Column | Reversed-Phase C18, 300 Å, 3.5-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | To be determined (λmax from step 3.1) |
| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 min, then return to initial conditions and equilibrate for 5 min. |
Rationale for Selection:
-
C18 Column: Widely used for its hydrophobic interaction with a broad range of molecules, including peptides.[2]
-
TFA: Acts as an ion-pairing agent to improve peak shape and resolution for peptides.[11]
-
Acetonitrile/Water: A common and effective solvent system for reversed-phase chromatography.
-
Gradient Elution: Necessary to elute compounds with a wide range of polarities, which is typical for complex samples or when the analyte's behavior is unknown.
Sample Preparation
Effective sample preparation is crucial to protect the analytical column and ensure accurate quantification.
Caption: Generic Sample Preparation Workflow.
Protocol for Samples from Fermentation Broth:
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet cells and large debris.
-
Protein Precipitation (Optional): If the supernatant is rich in proteins, precipitation may be necessary. Add a cold solvent like acetonitrile or methanol (e.g., 2:1 solvent-to-sample ratio), vortex, and centrifuge to remove precipitated proteins.[12]
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for sample cleanup and concentration.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample supernatant.
-
Wash with a weak solvent (e.g., 5% methanol in water) to remove salts and polar impurities.
-
Elute this compound with a stronger solvent (e.g., 80% acetonitrile in water).
-
-
Solvent Evaporation & Reconstitution: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase of the HPLC method.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any remaining particulates.[13]
Method Validation
Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines.[5][6][7][14]
Data Presentation: Exemplary Validation Summary
The following table summarizes the type of data that should be collected and the typical acceptance criteria for method validation. Note: The values presented are for illustrative purposes only.
| Validation Parameter | Measurement | Exemplary Result | Acceptance Criteria |
| Specificity | Comparison of blank, placebo, and spiked sample chromatograms | No interfering peaks at the retention time of this compound | Peak purity index > 0.995 |
| Linearity | Analysis of 5-7 concentrations | Correlation Coefficient (r²) | r² ≥ 0.999 |
| Range | Concentration range for linearity | 1 - 100 µg/mL | As defined by linearity |
| Accuracy | Recovery of spiked samples at 3 levels (e.g., 80%, 100%, 120%) | Mean Recovery | 98.0% - 102.0% |
| Precision | |||
| Repeatability | 6 replicate injections of 100% concentration | % RSD | ≤ 2% |
| Intermediate | Analysis on different days, by different analysts, or on different equipment | % RSD | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) or calculation from linearity | 0.1 µg/mL | S/N ≈ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) or calculation from linearity | 0.3 µg/mL | S/N ≈ 10:1 |
| Robustness | Small variations in flow rate, column temp., mobile phase composition | % RSD of results | ≤ 5% |
Conclusion
This document provides a comprehensive framework for developing and validating an HPLC method for the quantification of this compound. The initial and most critical step for any researcher is the determination of this compound's UV-Vis absorbance maximum using a purified standard. Following this, the proposed starting conditions and validation protocol offer a clear path to establishing a reliable and robust analytical method suitable for research and quality control applications.
References
- 1. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Mass Spectrometry Analysis of Paenilagicin and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paenilagicin is a recently discovered lipopeptide antibiotic with potent activity against Gram-positive bacteria. A key characteristic of this compound and its analogues, such as Bacilagicin and Virgilagicin, is their novel mechanism of action that appears to evade the development of antibiotic resistance. This unique property makes them promising candidates for further drug development. Mass spectrometry is an indispensable tool for the structural characterization and quantitative analysis of these complex biomolecules. These application notes provide an overview of the mass spectrometric analysis of this compound and its analogues, along with detailed protocols for their characterization.
Molecular Structures and Properties
This compound, Bacilagicin, and Virgilagicin are non-ribosomally synthesized lipopeptides. While the full, definitive amino acid sequences are not yet publicly available in detail, published research on their synthesis provides the constituent building blocks. This compound is known to have a molecular formula of C65H99N13O19. The structural differences between this compound, Bacilagicin, and Virgilagicin lie in the variation of specific amino acid residues within their cyclic peptide structures.
Table 1: Calculated Molecular Weights of this compound and its Analogues
| Compound | Molecular Formula | Average Molecular Weight (Da) | Monoisotopic Molecular Weight (Da) |
| This compound | C65H99N13O19 | 1386.58 | 1385.7032 |
| Bacilagicin | Not Available | Not Available | Not Available |
| Virgilagicin | Not Available | Not Available | Not Available |
Note: The molecular formula and weights for Bacilagicin and Virgilagicin are not yet publicly available and will be updated as information is released.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is crucial for the accurate mass determination of this compound and its analogues, providing confirmation of their elemental composition. Tandem mass spectrometry (MS/MS) is employed to elucidate the amino acid sequence and characterize the lipid moiety through fragmentation analysis.
Predicted Fragmentation Pattern
As cyclic lipopeptides, this compound and its analogues are expected to exhibit characteristic fragmentation patterns in MS/MS analysis. The initial fragmentation event is typically the opening of the cyclic peptide ring, followed by the sequential loss of amino acid residues, producing b- and y-type fragment ions. The lipid side chain can also undergo fragmentation. The presence of non-proteinogenic amino acids, such as ornithine, will result in specific diagnostic fragment ions.
Experimental Protocols
Sample Preparation
-
Extraction from Culture: For analysis of naturally produced compounds, extract the bacterial culture supernatant with an equal volume of n-butanol or ethyl acetate.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% acetonitrile in water with 0.1% formic acid.
-
Synthetic Peptides: For synthesized peptides, dissolve the lyophilized powder directly in the LC-MS analysis solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
Data Presentation
Table 2: Expected Mass-to-Charge Ratios for this compound
| Ion | Calculated m/z |
| [M+H]+ | 1386.7105 |
| [M+Na]+ | 1408.6924 |
| [M+2H]2+ | 693.8590 |
Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration and resolution.
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathway of a cyclic lipopeptide like this compound.
Application Notes and Protocols for Determining the Cytotoxicity of Paenilagicin in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paenilagicin, a lantibiotic antimicrobial peptide, has demonstrated significant antibacterial properties. As with any potential therapeutic agent, evaluating its safety profile in human cells is a critical step in preclinical development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using standard mammalian cell lines. The primary methods described are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
Data Presentation
A crucial aspect of cytotoxicity testing is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.[1] For this compound (also referred to as paenibacillin), in-vitro studies have shown a favorable cytotoxicity profile against mammalian cells. The half-maximal inhibitory concentration (IC50) on mammalian cell lines was found to be greater than 100 µM, and it exhibited no hemolytic activity up to 60 µM.[2]
Table 1: Cytotoxicity of this compound against Mammalian Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Hemolytic Activity (up to 60 µM) | Reference |
| This compound | Mammalian Cell Lines | Not Specified | >100 | None | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[3][4]
Materials:
-
This compound (stock solution of known concentration)
-
Selected mammalian cell line (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected mammalian cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a complete culture medium. A suggested concentration range to test, based on the known low toxicity, would be from 1 µM to 200 µM.
-
Include a vehicle control (medium only) and a positive control for cell death (e.g., Triton X-100).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[1][2][5] Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[1]
Materials:
-
This compound (stock solution of known concentration)
-
Selected mammalian cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a serum-free culture medium.
-
Include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells in serum-free medium only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (e.g., Triton X-100).[5]
-
Vehicle Control: Cells in serum-free medium containing the same solvent concentration used for this compound.
-
Background Control: Serum-free medium only.
-
-
After 24 hours of incubation, replace the complete medium with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
-
LDH Measurement:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
Studies on paenibacillin, a lantibiotic, suggest that its mechanism of action involves the disruption of the bacterial cell membrane through pore formation, leading to membrane depolarization.[2] While the exact signaling cascade in mammalian cells is not fully elucidated, a similar membrane-disrupting mechanism at high concentrations could be hypothesized, leading to cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro studies on a natural lantibiotic, paenibacillin: A new-generation antibacterial drug candidate to overcome multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Paenilagicin in a Murine Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paenilagicin is a novel antimicrobial peptide derived from Paenibacillus species, a genus of bacteria known for producing a variety of bioactive compounds. Antimicrobial peptides (AMPs) are a promising class of therapeutics in an era of increasing antibiotic resistance. Their primary mechanism of action often involves the disruption of bacterial cell membranes, leading to rapid cell death.[1][2][3] This document provides detailed application notes and protocols for the in vivo efficacy testing of this compound in established murine infection models.
Disclaimer: The quantitative data presented in this document for "this compound" is hypothetical and based on published data for similar antimicrobial peptides isolated from Paenibacillus species, such as paenibacillin and penisin.[4][5] Researchers should determine the specific Minimum Inhibitory Concentrations (MICs), efficacy, and toxicity of this compound through dedicated in vitro and in vivo experiments.
Data Presentation
Table 1: In Vitro Activity of this compound
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.5 - 2.0 |
| Enterococcus faecalis (VRE) | Gram-positive | 1.0 - 4.0 |
| Escherichia coli | Gram-negative | 2.0 - 8.0 |
| Pseudomonas aeruginosa | Gram-negative | 4.0 - 16.0 |
| Klebsiella pneumoniae | Gram-negative | 2.0 - 8.0 |
Note: MIC values are hypothetical and should be experimentally determined.
Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Bacterial Load (CFU/spleen) at 24h | Survival Rate (%) at 48h |
| Vehicle Control | - | Intraperitoneal | 1 x 10⁷ | 0 |
| This compound | 5 | Intraperitoneal | 5 x 10⁵ | 60 |
| This compound | 10 | Intraperitoneal | 1 x 10⁴ | 90 |
| This compound | 20 | Intraperitoneal | < 1 x 10³ | 100 |
| Vancomycin (Control) | 10 | Intraperitoneal | 5 x 10³ | 100 |
Note: Efficacy data is hypothetical and for illustrative purposes.
Table 3: In Vivo Efficacy of this compound in a Murine Skin Infection Model
| Treatment Group | Concentration (%) | Route of Administration | Bacterial Load (CFU/biopsy) at 72h | Wound Size Reduction (%) |
| Vehicle Control | - | Topical | 2 x 10⁸ | 10 |
| This compound | 1% | Topical | 5 x 10⁶ | 40 |
| This compound | 2% | Topical | 1 x 10⁵ | 75 |
| Mupirocin (Control) | 2% | Topical | 5 x 10⁴ | 80 |
Note: Efficacy data is hypothetical and for illustrative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Murine Sepsis Model
This protocol describes a murine model of sepsis to evaluate the systemic efficacy of this compound.
Materials:
-
6-8 week old female BALB/c mice
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Positive control antibiotic (e.g., vancomycin)
-
Sterile syringes and needles
Procedure:
-
Acclimatize mice for at least 7 days.
-
Prepare a bacterial inoculum of MRSA to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.1 mL).
-
One hour post-infection, administer this compound, vehicle, or positive control antibiotic via the desired route (e.g., IP or intravenous).
-
Monitor mice for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over a defined period (e.g., 48-72 hours).
-
For bacterial load determination, a subset of mice from each group can be euthanized at a specific time point (e.g., 24 hours). Aseptically harvest spleens, homogenize, and perform serial dilutions for CFU plating.
In Vivo Murine Skin Infection Model
This protocol details a model for assessing the topical efficacy of this compound.
Materials:
-
6-8 week old female SKH1 hairless mice
-
Pathogenic bacterial strain (e.g., MRSA)
-
This compound formulated for topical application (e.g., cream or ointment)
-
Vehicle control
-
Positive control topical antibiotic (e.g., mupirocin)
-
Anesthetic
-
Biopsy punch
Procedure:
-
Anesthetize the mice.
-
Create a superficial wound on the dorsum of the mice.
-
Apply a known concentration of the MRSA suspension to the wound.
-
Allow the infection to establish for 24 hours.
-
Apply the topical formulations of this compound, vehicle, or positive control to the infected wound daily for a specified duration (e.g., 3-5 days).
-
Monitor wound healing and measure the wound size daily.
-
At the end of the treatment period, euthanize the mice and collect a skin biopsy from the wound area for bacterial load determination (CFU/gram of tissue).
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the murine sepsis model.
Caption: Experimental workflow for the murine skin infection model.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Mechanism of Antimicrobial Peptide from Paenibacillus ehimensis against Penicillium expansum Spores [spkx.net.cn]
- 3. Discovery of a Novel Antimicrobial Peptide from Paenibacillus sp. Na14 with Potent Activity Against Gram-Negative Bacteria and Genomic Insights into Its Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Antimicrobial Peptide Penisin, a Class Ia Novel Lantibiotic from Paenibacillus sp. Strain A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro studies on a natural lantibiotic, paenibacillin: A new-generation antibacterial drug candidate to overcome multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Paenilagicin Knockout Mutant of Paenibacillus larvae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paenibacillus larvae is the causative agent of American Foulbrood (AFB), a devastating disease of honeybee larvae. This bacterium produces a variety of secondary metabolites, including antimicrobial peptides and polyketides, which may play a role in its virulence and survival. "Paenilagicin" is understood to refer to a secondary metabolite, likely a non-ribosomally synthesized peptide or polyketide, similar to the well-characterized paenilamicin. The generation of a knockout mutant for the biosynthesis of such a compound is a critical step in understanding its biological function and potential as a therapeutic target.
These application notes provide a detailed protocol for creating a targeted gene knockout of a this compound biosynthesis gene in P. larvae using homologous recombination. This method has been successfully employed to create knockout mutants of toxin genes in P. larvae. Additionally, this document outlines the potential application of CRISPR-Cas9 technology, which has been established in the closely related species Paenibacillus polymyxa[1][2].
Key Concepts and Strategies
The fundamental principle behind generating a knockout mutant is to replace a target gene with a selectable marker, typically an antibiotic resistance gene. This is achieved through homologous recombination, where a plasmid carrying the resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene is introduced into the bacterial cell. The cell's natural recombination machinery then facilitates the exchange of the target gene with the resistance cassette.
An efficient transformation method is crucial for introducing the knockout construct into P. larvae. Electroporation has been established as a reliable method for this purpose[3][4][5][6][7].
Experimental Protocols
Protocol 1: Construction of the Gene Knockout Plasmid
This protocol describes the creation of a suicide plasmid for targeted gene deletion via homologous recombination.
1. Identification of the Target Gene and Flanking Regions:
- Identify the this compound biosynthesis gene cluster in the P. larvae genome. The gene clusters for similar compounds like paenilamicin have been described and can serve as a reference[8][9].
- Select a target gene within the cluster that is essential for the biosynthesis of the final product.
- Using PCR, amplify approximately 1 kb of the DNA sequence upstream (Upstream Homology Arm) and 1 kb of the DNA sequence downstream (Downstream Homology Arm) of the target gene.
2. Acquisition of a Selectable Marker:
- Choose a suitable antibiotic resistance cassette (e.g., erythromycin, chloramphenicol) that is not endogenous to your P. larvae strain.
3. Plasmid Assembly (Cloning):
- Select a suicide vector that cannot replicate in P. larvae (e.g., a plasmid with a Gram-negative origin of replication).
- Clone the Upstream Homology Arm, the antibiotic resistance cassette, and the Downstream Homology Arm sequentially into the suicide vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).
- Verify the final construct by restriction digest and Sanger sequencing.
4. Plasmid Preparation:
- Transform the final knockout plasmid into a suitable E. coli strain for plasmid propagation.
- Isolate a large quantity of high-purity plasmid DNA using a commercial plasmid midi- or maxiprep kit. The quality and concentration of the plasmid are critical for successful transformation.
Protocol 2: Preparation of Electrocompetent Paenibacillus larvae Cells
This protocol is adapted from established methods for P. larvae electroporation[3][4].
1. Bacterial Culture:
- Inoculate a single colony of P. larvae into 5 mL of MYPGP broth and incubate overnight at 37°C with shaking.
- The following day, inoculate 50 mL of fresh MYPGP broth with the overnight culture to an initial OD600 of ~0.1.
- Incubate at 37°C with shaking until the culture reaches an OD600 of 0.5-0.7.
2. Preparation of Competent Cells:
- Chill the bacterial culture on ice for 15-20 minutes.
- Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
- Wash the cell pellet three times with ice-cold electroporation buffer (e.g., 10% glycerol). For each wash, gently resuspend the pellet in the buffer and centrifuge as before.
- After the final wash, resuspend the cell pellet in a small volume of electroporation buffer (e.g., 1/100th of the original culture volume) to create a concentrated cell suspension.
Protocol 3: Electroporation of Paenibacillus larvae
1. Electroporation:
- Mix 50-100 µL of the electrocompetent cell suspension with 1-5 µg of the knockout plasmid DNA.
- Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
- Apply a single electrical pulse. Optimal parameters for P. larvae have been reported to be around 1.5 kV/cm to 15 kV/cm[4][5][10]. It is recommended to optimize the field strength for your specific strain and equipment.
2. Recovery:
- Immediately after the pulse, add 1 mL of pre-warmed recovery medium (e.g., MYPGP broth) to the cuvette.
- Transfer the cell suspension to a microcentrifuge tube and incubate at 37°C for 3-16 hours with gentle shaking to allow for the expression of the antibiotic resistance gene.
3. Selection of Mutants:
- Plate aliquots of the recovered cells onto MYPGP agar plates containing the appropriate antibiotic for selection.
- Incubate the plates at 37°C for 2-5 days until colonies appear.
Protocol 4: Verification of Knockout Mutants
1. Colony PCR:
- Perform colony PCR on putative transformants to confirm the replacement of the target gene with the antibiotic resistance cassette. Design primers that anneal outside the homology arms and within the resistance cassette. A successful knockout will result in a PCR product of a different size than the wild-type.
2. Southern Blot Analysis:
- For definitive confirmation, perform a Southern blot analysis on genomic DNA isolated from the wild-type and mutant strains. This will confirm a single, targeted insertion of the resistance cassette.
3. Phenotypic Analysis:
- Analyze the knockout mutant for the loss of this compound production using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Quantitative Data
The efficiency of transformation is a critical factor in the successful generation of knockout mutants. The following table summarizes reported electroporation efficiencies for Paenibacillus species.
| Species | Plasmid | Transformation Efficiency (transformants/µg DNA) | Reference |
| Paenibacillus larvae | pPL373 | 3.48 × 10^5 | [4] |
| Paenibacillus larvae | pPL374 | 6.56 × 10^5 | [4] |
| Paenibacillus larvae | pPL395 | 4.66 × 10^5 | [4] |
| Paenibacillus larvae | - | 1.9 × 10^5 | [3][4] |
| Paenibacillus elgii | pWAe | 1.25 × 10^6 | [10] |
| Paenibacillus riograndensis | - | 2.8 × 10^4 | [7] |
Prospective Method: CRISPR-Cas9 Mediated Gene Editing
While not yet reported for P. larvae, CRISPR-Cas9 has been successfully used for genome editing in P. polymyxa[1][2]. This technology offers a powerful alternative to traditional homologous recombination due to its high efficiency and specificity. The general workflow would involve:
-
Design and Construction of a CRISPR-Cas9 Plasmid: This plasmid would contain the Cas9 nuclease, a guide RNA (gRNA) specific to the target gene in the this compound biosynthesis cluster, and a repair template containing the desired edit (e.g., a deletion or insertion of a stop codon).
-
Transformation: The CRISPR-Cas9 plasmid would be introduced into P. larvae via electroporation.
-
Selection and Screening: Transformants would be screened for the desired mutation using PCR and sequencing.
Visualizations
Experimental Workflow
Caption: Workflow for generating a knockout mutant in P. larvae.
Paenilamicin Biosynthesis Gene Cluster (Representative)
The following diagram illustrates a representative gene cluster for a non-ribosomal peptide synthetase (NRPS) / polyketide synthase (PKS) responsible for producing a secondary metabolite like paenilamicin, which is analogous to the target "this compound".
Caption: Organization of the paenilamicin biosynthesis gene cluster.
References
- 1. Tailor-made exopolysaccharides—CRISPR-Cas9 mediated genome editing in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9-Mediated Genome Editing in Paenibacillus polymyxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transformation of the Gram-positive honey bee pathogen, Paenibacillus larvae, by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous expression of green fluorescent protein in Paenibacillus larvae, the causative agent of American Foulbrood of honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. How to transform a recalcitrant Paenibacillus strain: From culture medium to restriction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Construction of an efficient electroporation transformation system promotes the application of Targetron in wild-type Paenibacillus elgii 219 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Paenilagicin in Food Preservation: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The increasing consumer demand for natural and minimally processed foods has spurred significant research into novel food preservation techniques. Paenilagicin, a potent antimicrobial peptide, has emerged as a promising natural alternative to synthetic preservatives. Produced by various species of the Paenibacillus genus, this bacteriocin exhibits a broad spectrum of activity against common foodborne pathogens and spoilage microorganisms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound for food preservation. It is important to note that in scientific literature, "this compound" is often used interchangeably with "paenibacillin," a well-characterized lantibiotic.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including notorious foodborne pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Paenibacillin against Gram-Positive Foodborne Pathogens
| Target Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | Clinical Isolates | 0.1 - 1.56 | [1] |
| Enterococcus spp. | Clinical Isolates | 0.1 - 1.56 | [1] |
| Listeria innocua | - | Not specified | [2] |
| Bacillus subtilis | - | Not specified | [3] |
Note: Further research is required to establish the MIC of this compound against a broader range of Gram-negative foodborne pathogens such as Escherichia coli, Salmonella spp., and Campylobacter spp.
Mechanism of Action
This compound exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. This mechanism is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways. The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic nature of the this compound molecule facilitates its binding to the negatively charged components of the bacterial cell membrane, such as teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Depolarization: Upon binding, this compound inserts into the lipid bilayer, leading to the depolarization of the cell membrane.
-
Pore Formation: The accumulation of this compound molecules within the membrane results in the formation of pores.
-
Cell Lysis: These pores disrupt the membrane integrity, causing the leakage of essential intracellular components and ultimately leading to cell death.[1]
Below is a diagram illustrating the proposed mechanism of action:
References
- 1. In-vitro studies on a natural lantibiotic, paenibacillin: A new-generation antibacterial drug candidate to overcome multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a New Paenibacillin-Producing Strain and Testing its Usability in Improving Food Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducing the production of the bacteriocin paenibacillin by Paenibacillus polymyxa through application of environmental stresses with relevance to milk bio-preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synergy Testing of Paenilamicin with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents and strategies to combat multidrug-resistant pathogens. Paenilamicins, a newer class of antibiotics produced by the bacterium Paenibacillus larvae, represent a promising area of research.[1] Studies have indicated that Paenilamicins are effective against a range of bacteria, including problematic pathogens like Staphylococcus aureus, by inhibiting protein synthesis.[1]
One strategy to enhance the efficacy of antibiotics and combat resistance is through combination therapy, where two or more drugs are used synergistically. A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects. This application note provides detailed protocols for testing the synergy of Paenilamicin with other classes of antibiotics, focusing on beta-lactams, which inhibit cell wall synthesis—a different mechanism of action that could lead to potent synergistic effects.
The primary methods covered are the Checkerboard Assay for determining the Fractional Inhibitory Concentration (FIC) index and the Time-Kill Curve Assay for assessing the rate and extent of bactericidal activity.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Prior to synergy testing, the MIC of Paenilamicin and each partner antibiotic must be determined individually for the target bacterial strain(s). The broth microdilution method is a standard approach.
Materials:
-
Paenilamicin (stock solution of known concentration)
-
Partner antibiotic (e.g., Penicillin G, Amoxicillin) (stock solution of known concentration)
-
Target bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipettes and reservoirs
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[2][3][4]
Materials:
-
All materials listed for MIC determination.
Protocol:
-
Plate Setup: In a 96-well plate, antibiotic A (Paenilamicin) is serially diluted along the y-axis (rows), and antibiotic B (e.g., Penicillin G) is serially diluted along the x-axis (columns).[3]
-
Antibiotic Preparation:
-
In each well of the microtiter plate, add 50 µL of CAMHB.
-
Add 50 µL of the appropriate concentration of Paenilamicin to each well in the designated rows.
-
Add 50 µL of the appropriate concentration of the partner antibiotic to each well in the designated columns. This results in a matrix of antibiotic combinations.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (approximately 1 x 10^6 CFU/mL to result in a final concentration of 5 x 10^5 CFU/mL in the 200 µL final volume) to each well.
-
Controls: Include rows and columns with each antibiotic alone to redetermine the MICs under the assay conditions. Also include growth and sterility controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Read the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI value.[2]
-
Data Presentation: Checkerboard Assay Results
| Combination Well | Paenilamicin (µg/mL) | Penicillin G (µg/mL) | Growth (+/-) | FIC of Paenilamicin | FIC of Penicillin G | FICI | Interpretation |
| Hypothetical Data | |||||||
| MIC Alone | 4 | - | - | - | - | - | - |
| MIC Alone | - | 8 | - | - | - | - | - |
| Combo 1 | 1 | 2 | - | 0.25 | 0.25 | 0.5 | Synergy |
| Combo 2 | 2 | 1 | - | 0.5 | 0.125 | 0.625 | Additive |
| Combo 3 | 2 | 4 | - | 0.5 | 0.5 | 1.0 | Additive |
| Combo 4 | 4 | 2 | - | 1.0 | 0.25 | 1.25 | Indifference |
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Assay Protocol
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Materials:
-
All materials for MIC determination, plus:
-
Sterile flasks or tubes for incubation
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Shaking incubator
Protocol:
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: Prepare flasks/tubes with the following conditions (using antibiotic concentrations determined from the checkerboard assay, often sub-MIC levels that demonstrate synergy):
-
Growth Control (no antibiotic)
-
Paenilamicin alone (e.g., at 0.5 x MIC)
-
Partner antibiotic alone (e.g., at 0.5 x MIC)
-
Paenilamicin + Partner antibiotic in combination
-
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) at each time point for each condition. Plot the log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference is a < 2-log10 change in CFU/mL.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL.
-
Data Presentation: Time-Kill Assay Results
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Paenilamicin Alone) | Log10 CFU/mL (Penicillin G Alone) | Log10 CFU/mL (Combination) |
| Hypothetical Data | ||||
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.50 | 5.60 | 5.80 | 5.10 |
| 4 | 7.30 | 5.50 | 5.90 | 4.20 |
| 6 | 8.10 | 5.45 | 5.85 | 3.10 |
| 8 | 8.90 | 5.40 | 5.80 | <2.00 |
| 24 | 9.50 | 5.30 | 5.75 | <2.00 |
Visualizations
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Synergy Assay.
Caption: Logical relationship of FICI values to synergy interpretation.
References
Solubility of Paenilagicin in DMSO, ethanol, and water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paenilagicin is a novel antibiotic agent that has demonstrated efficacy against Gram-positive bacteria. A notable characteristic of this compound is its unique dibutylphosphorothioic binding mechanism, which is believed to contribute to its antimicrobial activity and potentially circumvent common resistance mechanisms. These application notes provide essential information on the solubility of this compound in common laboratory solvents and offer protocols for its use in research settings.
Data Presentation: Solubility of this compound
The solubility of this compound in common laboratory solvents is a critical factor for the design and reproducibility of in vitro and in vivo experiments. While quantitative solubility data for this compound is not widely available in published literature, the following table summarizes the available qualitative information and provides guidance for solvent selection.
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. Formulations for in vivo studies have been noted to use DMSO as a primary solvent. |
| Ethanol | Likely sparingly soluble to soluble | While specific data is unavailable, many organic compounds of similar nature exhibit some degree of solubility in ethanol. Empirical determination is recommended. |
| Water | Likely poorly soluble to insoluble | As with many complex organic molecules, this compound is expected to have low solubility in aqueous solutions. For aqueous buffers, a small percentage of a co-solvent like DMSO is often required. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the recommended procedure for dissolving this compound to create a high-concentration stock solution for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but care should be taken to avoid degradation.
-
Sterilization (Optional): If required for the downstream application (e.g., cell culture), the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target Gram-positive bacterium.
Materials:
-
This compound stock solution (in DMSO)
-
Target Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the target bacterium overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution of this compound:
-
In the first column of the 96-well plate, add a known volume of CAMHB.
-
Add a calculated amount of the this compound stock solution to the first well to achieve the highest desired concentration, ensuring the final DMSO concentration does not exceed a level that inhibits bacterial growth (typically ≤1%).
-
Perform a 2-fold serial dilution by transferring half the volume from the first well to the subsequent wells containing the same volume of CAMHB.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls:
-
Positive Control: Wells containing bacterial inoculum and CAMHB (with the same final concentration of DMSO as the experimental wells) but no this compound.
-
Negative Control: Wells containing CAMHB only.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action against Gram-positive bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Application Notes and Protocols: Synthesis of Paenilagicin Analogues for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paenilagicin is a potent antimicrobial peptide that has garnered significant interest due to its activity against multidrug-resistant Gram-positive bacteria. A key feature of this compound is its unique mechanism of action, which involves binding to polyprenyl phosphates, essential components of the bacterial cell wall synthesis pathway. This mode of action allows it to evade common resistance mechanisms.[1][2] The development of this compound analogues is a promising avenue for the discovery of new antibiotics with improved efficacy and pharmacokinetic properties.
These application notes provide a comprehensive guide for the synthesis of this compound analogues and the subsequent evaluation of their structure-activity relationships (SAR). The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) techniques and standard antimicrobial and cytotoxicity assays.
Data Presentation: Structure-Activity Relationship of this compound Analogues
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and its known analogues against a panel of clinically relevant Gram-positive pathogens. This data is crucial for understanding the impact of structural modifications on antimicrobial potency.
| Compound/Analogue | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | C. difficile MIC (µg/mL) |
| This compound | 2 | 2 | 4 | 0.5 |
| Cilagicin | 1 | 1 | 2 | 0.25 |
| Bacilagicin | 4 | 4 | 8 | 1 |
| Virgilagicin | 2 | 2 | 4 | 0.5 |
Data compiled from literature reports.[3][4] VRE: Vancomycin-Resistant Enterococcus.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Analogues
This protocol describes the synthesis of this compound analogues using Fmoc-based solid-phase peptide synthesis (SPPS). Modifications to the peptide backbone, side chains, or the N-terminal lipid moiety can be introduced by using appropriately protected amino acid derivatives and fatty acids.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Ether (cold)
-
Fatty acid for N-terminal lipidation (e.g., Myristic acid)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-terminal Lipidation: After the final amino acid coupling and Fmoc deprotection, couple the fatty acid (e.g., myristic acid) to the N-terminus using the same coupling procedure as for amino acids.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the synthesized analogue by mass spectrometry and analytical RP-HPLC.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol uses the broth microdilution method.[5][6][7][8]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Peptides: Prepare a stock solution of the synthesized peptide in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the peptide in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the synthesized analogues on the viability of mammalian cells to determine their cytotoxic potential.[9][10]
Materials:
-
Mammalian cell line (e.g., HEK293, HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptide analogues in cell culture medium. Replace the existing medium in the wells with the medium containing the peptides.
-
Controls: Include a positive control (cells with medium only) and a negative control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound analogues.
Biological Activity Evaluation Workflow
References
- 1. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Paenilagicin Yield in Paenibacillus larvae Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Paenilagicin from Paenibacillus larvae. The information is presented in a question-and-answer format to directly address common issues encountered during fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield sometimes low?
This compound (also referred to as Paenilamicin in scientific literature) is a complex antimicrobial secondary metabolite produced by the bacterium Paenibacillus larvae. It is a hybrid nonribosomal peptide/polyketide synthesized by a large gene cluster.[1][2][3] Low yields can be attributed to a variety of factors including suboptimal fermentation conditions (e.g., pH, temperature, aeration), nutrient limitations in the culture medium, and the complex regulatory mechanisms governing secondary metabolism.
Q2: What are the typical fermentation conditions for this compound production?
A common starting point for P. larvae fermentation to produce secondary metabolites involves using a suitable medium like MYPGP broth. The main culture is typically incubated at 30°C with gentle shaking (e.g., 80 rpm) for approximately 72 hours.[2][4] However, these conditions may require further optimization for maximizing this compound yield.
Q3: How can I quantify the amount of this compound in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for quantifying this compound.[2][5][6] This involves extracting the compound from the culture supernatant, followed by chromatographic separation and detection.
Troubleshooting Guides
Issue 1: Low or No this compound Production Despite Bacterial Growth
Possible Cause 1: Suboptimal Fermentation pH
-
Question: My P. larvae culture is growing well, but the this compound yield is very low. Could the pH of the medium be the issue?
-
Answer: Yes, the pH of the fermentation broth is a critical parameter for secondary metabolite production. The optimal pH for cell growth may not be the optimal pH for this compound synthesis. For many bacterial fermentations, the ideal pH for secondary metabolite production is often in the neutral to slightly alkaline range, though this can be strain-dependent. A significant drop in pH due to the production of acidic byproducts during fermentation can inhibit the enzymes in the this compound biosynthetic pathway. It is advisable to monitor and control the pH of the culture throughout the fermentation process.
-
Experimental Protocol: pH Optimization Study
-
Prepare several parallel fermentations using the same medium and inoculum.
-
Adjust the initial pH of the medium in each fermentation to a different value within a range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Use a buffered medium or a pH controller to maintain the pH at the setpoint throughout the fermentation.
-
Take samples at regular intervals and at the end of the fermentation to measure biomass (OD600) and this compound concentration by HPLC.
-
Compare the this compound yields at different pH values to determine the optimum.
-
Possible Cause 2: Incorrect Fermentation Temperature
-
Question: I am running my fermentation at 37°C, which is optimal for P. larvae growth. Could this temperature be affecting my this compound yield?
-
Answer: While 37°C is often used for the growth of P. larvae, secondary metabolite production can be favored at temperatures different from the optimal growth temperature. For some bacteria, a lower temperature can enhance the production of secondary metabolites. A study on this compound production used an incubation temperature of 30°C.[2][4] It is recommended to perform a temperature optimization study to find the best temperature for this compound synthesis.
Quantitative Data on General Fermentation Parameters:
| Parameter | Typical Range for Bacterial Fermentation | Recommended Starting Point for P. larvae |
| Temperature | 25-42°C | 30°C[2][4] |
| pH | 6.0-8.5 | 7.0 (initial) |
| Agitation | 80-250 rpm | 80 rpm[2][4] |
| Fermentation Time | 48-120 hours | 72 hours[2][4] |
Issue 2: Inconsistent this compound Yields Between Batches
Possible Cause 1: Variability in Inoculum Preparation
-
Question: I am observing significant batch-to-batch variation in my this compound yield. What could be the cause?
-
Answer: Inconsistency in the inoculum preparation is a common source of variability in fermentation outcomes. The age, density, and physiological state of the seed culture can significantly impact the kinetics of the main fermentation and the final product yield. It is crucial to standardize your inoculum preparation protocol.
-
Experimental Protocol: Standardized Inoculum Preparation
-
Streak a fresh plate of P. larvae on a suitable agar medium (e.g., Columbia Sheep Blood Agar - CSA) and incubate at 37°C for 2-3 days.[2]
-
Inoculate a single, well-isolated colony into a defined volume of pre-culture medium (e.g., 10 mL of MYPGP broth).[2]
-
Grow the pre-culture overnight under controlled conditions (e.g., 30°C, 80 rpm).[2]
-
Use this pre-culture to inoculate the main fermentation broth to a specific and consistent initial optical density (OD600), for example, a calculated final OD600 of 0.001.[2]
-
Possible Cause 2: Nutrient Limitation in the Medium
-
Question: Could the composition of my fermentation medium be leading to inconsistent yields?
-
Answer: Yes, the availability of key nutrients, particularly carbon and nitrogen sources, directly influences the production of secondary metabolites. Depletion of a critical nutrient during the fermentation can prematurely halt this compound synthesis. The ratio of carbon to nitrogen can also be a critical factor.
Media Composition for P. larvae Fermentation:
| Medium | Components | Reference |
| MYPGP Broth | Mueller-Hinton broth (1%), Yeast extract (1.5%), K2HPO4 (0.3%), Glucose (0.2%), Sodium pyruvate (0.1%) | [2] |
| J Medium | Tryptone (0.5%), Yeast extract (1.5%), K2HPO4 (0.3%), Glucose (0.5%) | [1] |
-
Troubleshooting Tip: Consider performing a nutrient supplementation experiment by adding concentrated solutions of glucose or yeast extract at different time points during the fermentation to see if it boosts this compound production.
Issue 3: Difficulty in Extracting and Detecting this compound
Possible Cause 1: Inefficient Extraction Method
-
Question: I am not able to detect any this compound in my HPLC analysis, even though I suspect it is being produced. Could my extraction protocol be the problem?
-
Answer: this compound is a relatively polar molecule, and its extraction from the complex fermentation broth requires a suitable method. Direct injection of the culture supernatant into the HPLC may not be feasible due to matrix effects that can suppress the signal.[2] A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is often necessary to clean up and concentrate the sample.
-
Experimental Protocol: this compound Extraction
-
Centrifuge the 72-hour old culture at 3200 x g for 10 minutes at 4°C to pellet the cells.[2]
-
Collect the supernatant.
-
For a polarity-based fractionation, use an Amberlite XAD-16 resin column.
-
Equilibrate the column with distilled water.
-
Load the supernatant onto the column.
-
Wash the column with distilled water.
-
Elute the bound compounds with a stepwise gradient of aqueous methanol (e.g., 10%, 20%, 30%...100%).[4]
-
Collect the fractions and test for bioactivity or analyze by HPLC.
-
Possible Cause 2: Suboptimal HPLC Conditions
-
Question: I am getting poor peak shape and resolution in my HPLC chromatogram for this compound. What can I do to improve this?
-
Answer: The choice of HPLC column, mobile phase, and gradient program is critical for good chromatographic separation of this compound. Given its polar nature, a reversed-phase C18 or C8 column is commonly used. The addition of an ion-pairing agent like formic acid to the mobile phase can improve peak shape.
-
Experimental Protocol: HPLC Quantification of this compound
-
HPLC System: Agilent 1100 or similar.[2]
-
Column: C18 or C8 reversed-phase column (e.g., Grace GROM-Sil 120 ODS-5 ST, 250 x 20 mm, 10 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection: UV detector at 214 nm.[2]
-
Gradient Program: A linear gradient from 5% B to 100% B over a suitable time frame (e.g., 20 minutes) may be a good starting point for optimization.[2]
-
Visual Troubleshooting Guides
This compound Biosynthesis Pathway
Caption: Simplified overview of the this compound biosynthetic pathway.
General Fermentation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound yield.
Factors Influencing Secondary Metabolite Production
Caption: Key factors influencing the yield of secondary metabolites.
References
- 1. Low-Molecular-Weight Metabolites Secreted by Paenibacillus larvae as Potential Virulence Factors of American Foulbrood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing fermentation conditions to increase Paenilagicin production
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize fermentation conditions for increased Paenilagicin production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is an antimicrobial peptide (AMP). It is produced by the Gram-positive, spore-forming bacterium Paenibacillus larvae, which is known as the causative agent of American foulbrood (AFB), a fatal disease affecting honeybee larvae.[1][2] The production of such antimicrobial compounds is a common characteristic of bacteria in the Xenorhabdus and Paenibacillus genera.
Q2: What are the critical fermentation parameters that influence this compound production?
The production of secondary metabolites like this compound is a complex process influenced by multiple physical and chemical factors.[3] Key parameters to control and optimize include:
-
Medium Composition: Carbon and nitrogen sources are fundamental for cell growth and metabolite synthesis.[3][4]
-
pH: The pH of the culture medium can significantly affect enzyme activity, nutrient uptake, and the biosynthesis of the final product.[5][6][7]
-
Temperature: Temperature affects microbial growth rates and enzyme kinetics, with optimal ranges often differing for biomass accumulation versus secondary metabolite production.[8][9]
-
Aeration and Agitation: Adequate oxygen supply and mixing are crucial for aerobic fermentations to ensure homogenous distribution of nutrients and cells and to meet the oxygen demand of the culture.[10][11][12]
Q3: How does the choice of carbon and nitrogen source impact yield?
The type and concentration of carbon and nitrogen sources are critical. High glucose concentrations, for example, can sometimes inhibit the production of secondary metabolites.[4] The rate at which the carbon source is metabolized can influence whether the culture prioritizes biomass growth or the production of metabolites like antimicrobial peptides.[3] A systematic approach, such as screening various sources, is necessary to identify the optimal components for this compound production.
Q4: What is the typical optimal pH range for antimicrobial peptide production?
The optimal pH is highly specific to the microorganism and the target metabolite. For many bacterial fermentations, a pH close to neutral (6.5-7.5) is often favorable for production.[13] However, some fungi, for instance, show peak production in more acidic conditions (e.g., pH 5.0).[7] It is crucial to experimentally determine the optimal pH for P. larvae growth and a separate optimum for this compound synthesis, which may differ. A two-stage pH control strategy, where the pH is shifted during the fermentation process, has been shown to improve antibiotic activity in some cases.[5]
Q5: What is the general effect of temperature on production?
Temperature significantly impacts both cell growth and product formation, and the optimal temperature for each may not be the same. For example, in Penicillium chrysogenum, good mycelium growth was found at 30°C, while optimal penicillin production occurred between 23-28°C.[8] Lower temperatures (e.g., 10-15°C) can sometimes favor mycotoxin production over fungal growth.[9] Therefore, a temperature-shifting strategy during different phases of fermentation could be a viable approach to maximize this compound yield.
Q6: Why are aeration and agitation important, and how can they be optimized?
Aeration supplies the necessary oxygen for aerobic metabolism, while agitation ensures the uniform suspension of cells, prevents nutrient gradients, and improves heat and mass transfer.[10][12] The efficiency of oxygen transfer is measured by the volumetric oxygen transfer coefficient (kLa).[11][14]
-
Low Agitation/Aeration: Can lead to oxygen limitation, poor mixing, and reduced yields.
-
High Agitation: Can cause shear stress, damaging microbial cells and potentially reducing productivity.[15] Optimization involves finding the ideal balance of agitation speed and aeration rate that maximizes the kLa value without causing excessive shear stress.[11]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound fermentation.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No this compound Yield | 1. Suboptimal Medium: Incorrect carbon/nitrogen source, limiting nutrients, or presence of inhibitors. | 1. Screen different carbon (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., yeast extract, peptone, tryptone).[4][16] Perform a "one-factor-at-a-time" (OFAT) or statistical design of experiments (DoE) to optimize concentrations.[3][17] |
| 2. Incorrect pH: pH may be optimal for growth but not for production. | 2. Monitor pH throughout the fermentation. Perform batch fermentations at different controlled pH levels (e.g., 5.5, 6.5, 7.5) to find the optimum for production.[5] Consider a pH-shift strategy.[5] | |
| 3. Inappropriate Temperature: Temperature may be too high or too low for secondary metabolite synthesis. | 3. Run fermentations at various temperatures (e.g., 25°C, 30°C, 37°C) to identify the optimal production temperature, which may be lower than the optimal growth temperature.[9] | |
| 4. Poor Aeration/Agitation: Insufficient dissolved oxygen (DO) or excessive shear stress. | 4. Measure and control DO levels. Correlate yield with different agitation speeds and aeration rates to determine the optimal kLa.[11][14] | |
| Inconsistent Batch-to-Batch Results | 1. Inoculum Variability: Differences in inoculum age, size, or viability. | 1. Standardize the inoculum preparation protocol, including culture age, spore concentration (for spore-formers), and volume. An inoculum size of 1-2% (v/v) is a common starting point.[18] |
| 2. Media Preparation Errors: Inconsistent component concentrations or improper sterilization. | 2. Implement strict quality control for media preparation. Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization. | |
| 3. Instrument Calibration: Drifting sensors for pH, temperature, or DO. | 3. Regularly calibrate all fermenter probes and sensors according to the manufacturer's instructions. | |
| Foaming in the Fermenter | 1. Medium Composition: High protein content (e.g., from yeast extract, peptone). | 1. Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or use an automated antifoam addition system linked to a foam probe. |
| 2. High Agitation/Aeration Rates: Excessive gas sparging and mechanical stirring can exacerbate foaming. | 2. Optimize agitation and aeration to the minimum levels required for sufficient oxygen transfer and mixing, which can help reduce foam generation. |
Section 3: Experimental Protocols & Data
General Protocol for Submerged Fermentation
This protocol provides a starting point for optimizing this compound production in a lab-scale fermenter.
-
Medium Preparation: Prepare the basal or optimized fermentation medium. A common starting point for similar bacteria includes a carbon source, a nitrogen source, and essential minerals.[19][20] Sterilize the medium in an autoclave.
-
Inoculum Preparation: Inoculate a seed culture medium with a pure colony of P. larvae. Incubate under suitable conditions (e.g., 30-37°C, 150-200 rpm) for 24-48 hours until it reaches the late logarithmic growth phase.
-
Fermenter Setup: Aseptically transfer the sterilized medium to a pre-sterilized fermenter. Calibrate pH, DO, and temperature probes.
-
Inoculation: Aseptically transfer the seed culture to the fermenter. A typical inoculum size is 1-5% (v/v).
-
Fermentation Run: Set the desired parameters for temperature, pH, agitation, and aeration. Monitor these parameters throughout the run.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure cell growth (Optical Density at 600 nm or Dry Cell Weight) and this compound concentration.
-
Harvesting: Once the peak product concentration is reached (typically in the stationary phase), harvest the culture broth for extraction and purification.
Protocol for this compound Extraction and Quantification
-
Extraction:
-
Centrifuge the fermentation broth to separate the supernatant from the cell biomass.
-
Since this compound is a peptide, it is likely extracellular. The supernatant can be subjected to solvent extraction. For example, using solvents like ethyl acetate or butanol.
-
Alternatively, solid-phase extraction (SPE) with a suitable resin (e.g., C18) can be used to capture and concentrate the peptide from the supernatant.
-
-
Quantification using High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC system equipped with a UV-Vis detector is commonly used for peptide quantification.[21][22]
-
Column: A reversed-phase C18 column is a standard choice.
-
Mobile Phase: A gradient of two solvents is typically used, such as (A) Water with 0.1% trifluoroacetic acid (TFA) and (B) Acetonitrile with 0.1% TFA.
-
Detection: Monitor the absorbance at a wavelength where peptides absorb, typically around 220 nm or 280 nm.
-
Quantification: Create a standard curve using purified this compound of known concentrations. Inject samples and quantify the peak area corresponding to this compound against the standard curve.
-
Summary of Starting Fermentation Parameters
The following table provides generalized starting points and ranges for optimizing fermentation, based on literature for similar antimicrobial peptide production. The optimal values for this compound must be determined experimentally.
| Parameter | Starting Point | Typical Range for Optimization | Reference(s) |
| Temperature | 30°C | 25 - 37°C | [8][9] |
| pH | 7.0 | 5.5 - 8.0 | [5][7] |
| Agitation | 200 rpm | 100 - 400 rpm | [11][22] |
| Aeration | 1.0 vvm | 0.5 - 2.0 vvm | [11] |
| Carbon Source | Glucose (20 g/L) | Sucrose, Starch, Lactose (10-50 g/L) | [4][18][22] |
| Nitrogen Source | Yeast Extract (5 g/L) | Peptone, Tryptone, Ammonium Nitrate (3-10 g/L) | [16][22] |
Section 4: Visualizations
Workflow for Fermentation Optimization
Caption: A logical workflow for the systematic optimization of fermentation parameters.
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step diagnostic flowchart for troubleshooting low product yield.
Generalized Two-Component Regulatory System
Caption: Model of a signal pathway often controlling antibiotic production in bacteria.
References
- 1. Growth and Laboratory Maintenance of Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paenibacillus larvae - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Influence of the Medium Composition and the Culture Conditions on Surfactin Biosynthesis by a Native Bacillus subtilis natto BS19 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulation of pH Shift to Enhance the Growth and Antibiotic Activity of Xenorhabdus nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. fermex.in [fermex.in]
- 13. Effect of pH on high-temperature production of bacterial penicillin acylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aeration & agitation in fermentation | PPTX [slideshare.net]
- 15. The effect of agitation on the morphology and penicillin production of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of a fermentation medium for the production of Penicillin G acylase from Bacillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of High-Density Fermentation Conditions for Saccharomycopsis fibuligera Y1402 through Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing Paenilagicin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification efficiency of Paenilagicin, a bacteriocin with activity against Gram-positive bacteria. Due to the limited publicly available data on this compound, this guide also incorporates general principles and strategies for the purification of bacteriocins from Paenibacillus species, which are likely applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
Q2: What are the initial steps for purifying this compound from a culture supernatant?
A2: The initial purification of bacteriocins like this compound typically involves separating the bacteriocin from the culture broth. Common first steps include:
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Ammonium Sulfate Precipitation: This method is widely used for the initial concentration of bacteriocins from culture supernatant. The optimal saturation level needs to be determined empirically but often ranges between 30-80%.[2][3]
-
Acetone or Ethanol Precipitation: Organic solvents can also be used for initial precipitation.
-
pH-mediated Adsorption/Desorption: Some bacteriocins can be purified by adjusting the pH of the supernatant to facilitate adsorption to the producer cells, followed by desorption at a different pH.
Q3: Which chromatography techniques are most effective for this compound purification?
A3: A multi-step chromatography approach is generally required to achieve high purity. The choice of technique depends on the specific properties of this compound. Based on general bacteriocin purification, a combination of the following is recommended:
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Cation Exchange Chromatography: Many bacteriocins are cationic peptides, making this a highly effective capture or intermediate purification step.[2][3]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and can be a powerful step for bacteriocin purification.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often the final polishing step to achieve high purity, separating based on hydrophobicity.[2]
-
Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates molecules based on size and can be used to remove aggregates or other contaminants of different molecular weights.[3][4]
Q4: How can I monitor the purification process and assess the purity of this compound?
A4: Throughout the purification process, it is crucial to track the bacteriocin activity and protein concentration.
-
Activity Assays: An agar well diffusion assay or a microtiter plate-based assay using a sensitive indicator strain (e.g., a susceptible Gram-positive bacterium) can be used to determine the activity of the fractions.
-
Protein Quantification: Methods like the Bradford or BCA assay can be used to measure the total protein concentration in each fraction.
-
Purity Assessment: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the protein profile of the fractions and assess purity.[5] A single band corresponding to the molecular weight of this compound would indicate a high degree of purity.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and other bacteriocins.
| Problem | Possible Cause | Recommended Solution |
| Low or No Activity in Crude Supernatant | Suboptimal fermentation conditions for bacteriocin production. | Optimize culture conditions such as pH, temperature, and media composition. Some studies show that environmental stresses can induce bacteriocin production.[6] |
| Degradation of this compound by proteases in the culture medium. | Add protease inhibitors to the culture supernatant immediately after cell removal. Conduct purification steps at low temperatures (4°C). | |
| Poor Yield After Ammonium Sulfate Precipitation | Incorrect ammonium sulfate saturation level. | Perform a trial with a range of ammonium sulfate concentrations (e.g., 20-80% saturation) to determine the optimal precipitation range for this compound. |
| Loss of activity due to high salt concentration. | Desalt the redissolved pellet using dialysis or a desalting column before the activity assay. | |
| This compound Does Not Bind to Ion Exchange Column | Incorrect pH of the binding buffer. | The pH of the buffer should be at least 1-2 units below the pI of this compound for cation exchange or 1-2 units above for anion exchange. Since the pI is unknown, a pH scouting study is recommended. |
| Ionic strength of the sample is too high. | Desalt or dilute the sample to reduce the ionic strength before loading it onto the column. | |
| Multiple Bands on SDS-PAGE After a Purification Step | Ineffective separation by the chosen chromatography method. | Introduce an orthogonal purification step. For example, if you used ion exchange, follow with hydrophobic interaction or gel filtration chromatography. |
| Presence of protein aggregates. | Add detergents or chaotropic agents (use with caution as they may affect activity). Consider a gel filtration step to separate monomers from aggregates. | |
| Loss of Activity During Purification | Instability of this compound under certain buffer conditions (pH, salt). | Perform a stability study of the partially purified this compound at different pH values and salt concentrations to identify optimal buffer conditions. |
| Repeated freeze-thaw cycles. | Aliquot samples after each purification step and store them at -20°C or -80°C to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation
-
Preparation: Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the cell-free supernatant.
-
Precipitation: While gently stirring the supernatant on ice, slowly add finely ground ammonium sulfate to the desired saturation level (e.g., start with 60% saturation).
-
Incubation: Continue stirring for at least 4 hours or overnight at 4°C to allow for complete precipitation.
-
Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C.
-
Resuspension: Discard the supernatant and dissolve the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0).
-
Desalting: Remove the excess salt by dialysis against the same buffer or by using a desalting column.
Protocol 2: Cation Exchange Chromatography
-
Column Equilibration: Equilibrate a cation exchange column (e.g., SP Sepharose) with a binding buffer (e.g., 20 mM sodium phosphate, pH 6.0). The optimal pH should be determined experimentally.
-
Sample Loading: Load the desalted and filtered sample from the previous step onto the column at a low flow rate.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).
-
Fraction Collection: Collect fractions and measure the absorbance at 280 nm, protein concentration, and bacteriocin activity for each fraction.
-
Analysis: Pool the active fractions and analyze by SDS-PAGE.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for addressing low purification yield.
References
- 1. Paenilagicin_TargetMol [targetmol.com]
- 2. Purification and Characterization of the Bacteriocin Produced by Lactobacillus panis C-M2 [spkx.net.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Purification and Characterization of Bacteriocin Produced by Lactobacillus brevis UN Isolated from Dhulliachar: a Traditional Food Product of North East India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inducing the production of the bacteriocin paenibacillin by Paenibacillus polymyxa through application of environmental stresses with relevance to milk bio-preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Paenilagicin Precipitation Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Paenilagicin in aqueous solutions. The information provided is based on general principles for antimicrobial peptides due to the limited availability of specific physicochemical data for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound, like many peptides, can precipitate in aqueous solutions due to a variety of factors.[1][2] Precipitation often occurs when the solubility limit of the peptide is exceeded under the specific solution conditions. Key factors influencing this compound's solubility include pH, ionic strength, temperature, and the peptide's concentration.[1][2][3] Aggregation, the process of peptide molecules sticking together, can also lead to the formation of insoluble particles and subsequent precipitation.[1][2]
Q2: How does pH affect this compound solubility?
A2: The pH of the solution has a critical impact on the solubility of peptides like this compound because it determines the net electrical charge of the molecule.[4] Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge, as the lack of electrostatic repulsion allows molecules to aggregate and precipitate more easily.[4] At a pH below the pI, this compound will have a net positive charge, and above the pI, it will have a net negative charge. Moving the pH of your solution away from the pI of this compound can significantly increase its solubility.
Q3: What is the role of ionic strength in this compound precipitation?
A3: The ionic strength of your buffer, determined by the salt concentration, can have a complex effect on peptide solubility. At low ionic strengths, increasing the salt concentration can sometimes enhance solubility by reducing intermolecular electrostatic interactions that can lead to aggregation. However, at high salt concentrations, a "salting-out" effect can occur, where the high concentration of ions competes with the peptide for water molecules, reducing its solubility and causing precipitation.
Q4: Can temperature changes cause this compound to precipitate?
A4: Yes, temperature can influence this compound's stability and solubility. For some peptides, solubility increases with temperature. However, for others, particularly those with hydrophobic regions, increasing the temperature can promote hydrophobic interactions, leading to aggregation and precipitation. It is also important to consider that temperature can affect the rate of chemical degradation, which might lead to less soluble byproducts.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Problem: this compound precipitates immediately upon dissolution in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI) of this compound. | Adjust the pH of the buffer to be at least 1-2 units away from the theoretical pI of this compound. Since the exact pI is not readily available, empirical testing at different pH values (e.g., pH 4, 7, and 9) is recommended. |
| High peptide concentration. | Reduce the initial concentration of this compound you are trying to dissolve. Determine the solubility limit in your chosen buffer by preparing a dilution series. |
| Inappropriate buffer. | Some buffer salts can interact with peptides and reduce solubility.[5][6] Try alternative buffer systems (e.g., phosphate, acetate, citrate) to identify one that is most compatible with this compound. |
Problem: this compound solution becomes cloudy or precipitates over time (e.g., during storage or an experiment).
| Possible Cause | Troubleshooting Step |
| Slow aggregation. | The solution may be thermodynamically unstable, leading to slow aggregation and eventual precipitation. Consider adding excipients like surfactants or polymers to stabilize the peptide.[7][8][9][10] |
| Temperature fluctuations. | Store the this compound solution at a constant, optimized temperature. Avoid freeze-thaw cycles, which can induce aggregation. |
| Chemical degradation. | The peptide may be degrading into less soluble forms.[3][11] Ensure the storage conditions (pH, temperature, light exposure) are optimized for stability. Perform stability studies to understand the degradation profile. |
| Interaction with container surfaces. | Peptides can adsorb to surfaces, which can nucleate aggregation. Consider using low-protein-binding tubes or glassware. |
Data Presentation: Key Parameters to Characterize for Your this compound Solution
To effectively troubleshoot precipitation issues, it is crucial to systematically characterize the solubility and stability of your this compound preparation. The following tables outline the types of data you should aim to collect.
Table 1: Influence of pH on this compound Solubility
| pH | Buffer System (e.g., 50 mM) | Maximum Soluble Concentration (mg/mL) | Observations (e.g., clear, slight haze, precipitate) |
| 4.0 | Acetate | ||
| 5.0 | Acetate | ||
| 6.0 | Phosphate | ||
| 7.0 | Phosphate | ||
| 8.0 | Tris | ||
| 9.0 | Tris |
Table 2: Effect of Excipients on this compound Solubility at a Fixed pH
| Excipient | Concentration (%) | Maximum Soluble this compound (mg/mL) | Observations |
| None (Control) | 0 | ||
| Polysorbate 80 | 0.01 | ||
| Polysorbate 80 | 0.1 | ||
| PEG 400 | 1 | ||
| PEG 400 | 5 | ||
| Pluronic F127 | 0.1 | ||
| Pluronic F127 | 1 |
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., acetate buffer at pH 4 and 5, phosphate buffer at pH 6 and 7, and Tris buffer at pH 8 and 9).
-
Sample Preparation: Weigh out a small, precise amount of lyophilized this compound powder into several microcentrifuge tubes.
-
Dissolution: Add an initial, small volume of the first buffer to one of the tubes to create a high-concentration slurry.
-
Equilibration: Vortex the tube for 1-2 minutes and then allow it to equilibrate at a controlled temperature (e.g., room temperature) for at least one hour, with intermittent mixing.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved peptide.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (see Protocol 2).
-
Repeat: Repeat steps 3-6 with increasing volumes of buffer added to fresh tubes of this compound powder until the peptide fully dissolves, or for each of the different buffers to determine the solubility at each pH.
Protocol 2: Quantification of this compound in Aqueous Solution using HPLC
This is a general protocol and the specific parameters will need to be optimized for this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate this compound from any impurities or excipients. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient from 5% B to 95% B
-
25-30 min: 95% B
-
30-35 min: Gradient back to 5% B
-
35-40 min: 95% A, 5% B (re-equilibration)
-
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the mobile phase A to create a standard curve.
-
Sample Analysis: Inject a known volume of the supernatant from your solubility experiment (Protocol 1) or your prepared this compound solution.
-
Data Analysis: Integrate the peak corresponding to this compound and use the standard curve to calculate its concentration in the sample.
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: Key factors influencing the solubility and precipitation of this compound.
References
- 1. Protein aggregation--pathways and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoelectric point - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Paenilagicin in solution
Disclaimer: Paenilagicin is a specific antimicrobial peptide with limited publicly available stability data. The information provided in this technical support center is based on the general principles of antimicrobial peptide (AMP) stability. Researchers are strongly advised to perform their own stability studies to determine the optimal conditions for this compound in their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other antimicrobial peptides, is primarily influenced by several factors:
-
pH: The pH of the solution can affect the peptide's net charge, conformation, and susceptibility to hydrolysis.[1][2] Extreme pH values (highly acidic or alkaline) can lead to irreversible degradation.
-
Temperature: Higher temperatures generally accelerate the degradation of peptides.[1][3] It is crucial to determine the optimal storage and handling temperatures for this compound solutions.
-
Proteolytic Degradation: this compound may be susceptible to degradation by proteases present in serum, cell culture media, or from microbial contamination.
-
Oxidation: Certain amino acid residues within the this compound sequence may be prone to oxidation, leading to a loss of activity.
-
Formulation Components: The presence of certain salts, detergents, or other excipients in the solution can either stabilize or destabilize the peptide.
Q2: What is the recommended pH range for storing this compound solutions?
A2: While specific data for this compound is unavailable, many antimicrobial peptides exhibit optimal stability in a slightly acidic to neutral pH range (typically pH 4.0 to 7.0). It is recommended to perform a pH stability study to identify the optimal pH for your this compound stock solutions and experimental buffers. A V-shaped pH-rate profile is common for peptide degradation, with the minimum degradation rate observed at a specific pH.[4]
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is generally recommended to store this compound as a lyophilized powder at -20°C or -80°C. For stock solutions, it is advisable to:
-
Reconstitute in a sterile, buffered solution at the optimal pH (if known).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be verified.
Q4: Can I use common laboratory buffers to dissolve this compound?
A4: Yes, common buffers such as phosphate-buffered saline (PBS), Tris buffer, or citrate buffer can be used. However, it is important to consider that the buffer components themselves can sometimes influence peptide stability. For instance, phosphate buffers can sometimes catalyze the degradation of certain peptides. It is good practice to test the stability of this compound in the specific buffer you intend to use for your experiments.
Q5: My this compound solution has lost its antimicrobial activity. What could be the cause?
A5: Loss of activity can be due to several reasons:
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Degradation: The peptide may have degraded due to improper storage conditions (pH, temperature, light exposure) or enzymatic activity.
-
Adsorption: Peptides can adsorb to the surface of plasticware (e.g., tubes, pipette tips). Using low-protein-binding labware can help minimize this issue.
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Aggregation: this compound might aggregate in solution, reducing the concentration of active, monomeric peptide.
-
Incorrect Quantification: The initial concentration of the peptide might have been overestimated.
Troubleshooting Guides
Issue 1: Precipitate formation in this compound solution upon storage.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure the solvent is appropriate for this compound. Consider using a small amount of a co-solvent like DMSO or acetonitrile for initial reconstitution before diluting with the aqueous buffer. |
| Aggregation | The peptide concentration may be too high. Try preparing a more dilute stock solution. You can also investigate the effect of ionic strength on solubility. |
| pH is at the isoelectric point (pI) | If the pH of the solution is close to the pI of this compound, its net charge will be minimal, leading to reduced solubility. Adjust the pH of the buffer to be at least 1-2 units away from the pI. |
| Buffer incompatibility | Test the solubility of this compound in a few different buffer systems to identify the most suitable one. |
Issue 2: Inconsistent results in antimicrobial activity assays.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using previously thawed and stored solutions. Review storage and handling procedures. |
| Adsorption to Labware | Use low-protein-binding microplates and pipette tips for your assays. |
| Interaction with Media Components | Components of your growth media (e.g., serum proteins, certain salts) may be inhibiting the activity of this compound. Perform control experiments to test the activity of this compound in simpler buffers. |
| Inaccurate Pipetting | Due to the often potent nature of AMPs, small variations in pipetting can lead to large differences in activity. Ensure your pipettes are calibrated and use appropriate pipetting techniques. |
Quantitative Data Summary
The following tables provide illustrative data based on the typical stability profiles of antimicrobial peptides. This is not actual data for this compound and should be used as a general guide for designing your own experiments.
Table 1: Illustrative Effect of pH on this compound Stability at 4°C
| pH | % Remaining Activity after 30 days |
| 3.0 | 65% |
| 4.0 | 85% |
| 5.0 | 95% |
| 6.0 | 92% |
| 7.0 | 80% |
| 8.0 | 50% |
| 9.0 | 20% |
Table 2: Illustrative Effect of Temperature on this compound Stability at pH 5.0
| Temperature | % Remaining Activity after 30 days |
| -80°C | >99% |
| -20°C | 98% |
| 4°C | 95% |
| 25°C (Room Temp) | 60% |
| 37°C | 35% |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
Objective: To determine the pH at which this compound exhibits the highest stability in an aqueous solution over time.
Materials:
-
Lyophilized this compound
-
A series of buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
-
Low-protein-binding tubes
-
Incubator or water bath set at a desired temperature (e.g., 4°C or 25°C)
-
Method for quantifying this compound concentration (e.g., HPLC, ELISA) or antimicrobial activity (e.g., MIC assay)
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Dilute the stock solution to a final concentration in each of the different pH buffers.
-
Take an initial sample (T=0) from each solution for quantification.
-
Incubate the remaining solutions at the chosen temperature.
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution.
-
Quantify the remaining this compound concentration or activity in each aliquot.
-
Plot the percentage of remaining this compound against time for each pH to determine the optimal pH for stability.
Protocol 2: Assessing the Thermostability of this compound
Objective: To evaluate the effect of different temperatures on the stability of this compound in solution.
Materials:
-
This compound solution in a buffer of optimal pH (determined from Protocol 1)
-
Low-protein-binding tubes
-
Incubators or heating blocks set at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
-
Method for quantifying this compound concentration or activity
Methodology:
-
Prepare a bulk solution of this compound in the optimal pH buffer.
-
Aliquot the solution into multiple tubes.
-
Take an initial sample (T=0) for quantification.
-
Place the aliquots at the different test temperatures.
-
At various time points (e.g., 1, 6, 24, 48 hours), remove a tube from each temperature.
-
Quantify the remaining this compound concentration or activity.
-
Plot the percentage of remaining this compound against time for each temperature to determine its thermostability.
Visualizations
Caption: Workflow for Determining the Optimal pH for this compound Stability.
Caption: Potential Degradation Pathways for this compound in Solution.
References
- 1. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paenilagicin (Paenilamicin) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Paenilagicin (Paenilamicin) production. Paenilamicin is a hybrid non-ribosomal peptide/polyketide antibiotic with antibacterial and antifungal properties, produced by the bacterium Paenibacillus larvae.[1][2] Its complex biosynthesis via a non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line makes its production susceptible to variability.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during Paenilamicin production in a question-and-answer format.
Issue 1: Low or No Paenilamicin Yield
Question: My Paenibacillus larvae culture is growing well, but I'm detecting little to no Paenilamicin. What are the potential causes and how can I troubleshoot this?
Answer:
Low or absent Paenilamicin production despite good cell growth is a common issue. The problem can often be traced back to suboptimal culture conditions, the age of the inoculum, or the genetic stability of your strain.
Troubleshooting Steps:
-
Verify Culture Medium Composition: The composition of the growth medium is critical for the induction of secondary metabolite production. While P. larvae might grow on various media, Paenilamicin production may require specific precursors or nutrient limitations.
-
Recommendation: Review and optimize your medium composition. Some studies on other Paenibacillus species have shown that supplemented whey-based media can be effective for antimicrobial peptide production.[3] Consider a medium rich in the amino acid and short-chain fatty acid precursors for the NRPS/PKS machinery.
-
-
Inoculum Quality and Age: The physiological state of the inoculum can significantly impact the subsequent fermentation. An old or improperly prepared inoculum can lead to a lag in production or complete failure to produce the desired compound.
-
Recommendation: Always use a fresh, actively growing seed culture for inoculation. Standardize the age and size of your inoculum across all batches.
-
-
Aeration and pH Control: Oxygen availability and pH are critical parameters in most fermentation processes, directly influencing enzymatic activities, including those of the NRPS/PKS complex.
-
Recommendation: Ensure consistent and adequate aeration throughout the fermentation. Monitor and control the pH of the culture, as shifts in pH can inhibit the biosynthetic enzymes.
-
-
Genetic Stability of the Producing Strain: High-producing strains can sometimes be unstable and lose their production capabilities over successive generations of subculturing.
-
Recommendation: Go back to your original stock of the P. larvae strain. Prepare a new working cell bank and limit the number of subcultures from a single vial. Periodically re-evaluate the productivity of your strain.
-
Issue 2: Inconsistent Paenilamicin Yields Between Batches
Question: I am observing significant variability in Paenilamicin yield from one batch to another, even though I am trying to maintain the same conditions. What could be causing this inconsistency?
Answer:
Batch-to-batch variability is a frequent challenge in the production of complex secondary metabolites like Paenilamicin. This variability can stem from subtle inconsistencies in raw materials, inoculum preparation, or physical fermentation parameters.
Troubleshooting Steps:
-
Raw Material Variability: Minor differences in the composition of complex medium components (e.g., yeast extract, peptone) from different suppliers or even different lots from the same supplier can impact production.
-
Recommendation: If possible, purchase large lots of media components to minimize variability. Qualify new lots of raw materials to ensure they support consistent Paenilamicin production.
-
-
Inoculum Standardization: As mentioned previously, the inoculum is a critical variable. Inconsistent inoculum age, size, or metabolic activity will lead to variable production kinetics.
-
Recommendation: Implement a strict protocol for inoculum preparation, including the growth phase, cell density, and volume.
-
-
Precise Control of Fermentation Parameters: Small deviations in temperature, pH, and dissolved oxygen can have a significant impact on the intricate NRPS/PKS machinery.
-
Recommendation: Calibrate all probes (pH, DO, temperature) before each fermentation run. Implement automated control systems to maintain these parameters within a narrow range.
-
Frequently Asked Questions (FAQs)
Q1: What is the general structure of Paenilamicin and how is it synthesized?
A1: Paenilamicin is a hybrid non-ribosomal peptide/polyketide.[1] This means its structure is composed of both amino acid and keto acid building blocks. It is synthesized by a large, multi-enzyme complex called a non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS).[1][2] This complex functions like an assembly line, where different modules are responsible for adding and modifying each building block in a specific sequence.[4][5]
Q2: At what growth phase is Paenilamicin typically produced?
A2: The production of secondary metabolites like Paenilamicin is often associated with the stationary phase of bacterial growth. During the exponential growth phase, the bacterium prioritizes biomass production. As nutrients become limited and growth slows down, the metabolic machinery shifts towards the production of secondary metabolites, which may confer a survival advantage.
Q3: What are the recommended methods for extracting and purifying Paenilamicin?
A3: A common method for extracting antimicrobial peptides from Paenibacillus cultures involves solvent extraction. For instance, isopropanol has been used to extract antimicrobial agents from Paenibacillus sp.[6] For purification, techniques like reverse-phase high-performance liquid chromatography (HPLC) are typically employed.[6]
Q4: How can I quantify the amount of Paenilamicin in my samples?
A4: Quantification can be achieved through analytical methods or bioassays.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or mass spectrometry) is a precise method for quantifying Paenilamicin, provided a pure standard is available for calibration.
-
Bioassay: A microbiological assay can be used to determine the activity of Paenilamicin against a sensitive indicator organism. The size of the zone of inhibition is proportional to the concentration of the antibiotic.
Data Presentation
Table 1: Factors Influencing Antimicrobial Peptide Production in Paenibacillus Species
| Factor | Observation | Potential Impact on Paenilamicin Production | Reference |
| Carbon Source | Different carbon sources can affect the growth and secondary metabolism of Paenibacillus. | The type and concentration of the carbon source can influence the precursor pool for the NRPS/PKS machinery. | General Fermentation Knowledge |
| Nitrogen Source | Complex nitrogen sources like yeast extract and peptone often support robust growth and secondary metabolite production. | The availability of specific amino acids is crucial for the peptide portion of Paenilamicin. | [3] |
| pH | The optimal pH for growth may not be the optimal pH for production. | pH affects enzyme stability and activity, including the NRPS/PKS complex. | [7] |
| Temperature | Similar to pH, the optimal temperature for growth and production can differ. | Temperature influences metabolic rates and enzyme kinetics. | [7] |
| Aeration | Adequate oxygen supply is often necessary for the production of secondary metabolites. | The biosynthesis of Paenilamicin may be an aerobic process. | [8] |
Experimental Protocols
Protocol 1: General Culture of Paenibacillus larvae for Paenilamicin Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of P. larvae from a fresh agar plate to a flask containing a suitable seed medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the late exponential phase of growth.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (typically 1-5% v/v).
-
Incubate under optimized conditions of temperature, pH, and aeration.
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and Paenilamicin production over time.
-
Protocol 2: Extraction and Partial Purification of Paenilamicin
-
Cell Removal: Centrifuge the culture broth at a high speed to pellet the bacterial cells.
-
Supernatant Extraction:
-
Collect the supernatant, which contains the secreted Paenilamicin.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Separate the organic phase containing the Paenilamicin.
-
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Partial Purification:
-
Resuspend the crude extract in a minimal volume of an appropriate buffer.
-
Further purify the Paenilamicin using solid-phase extraction (SPE) or preparative HPLC.
-
Visualizations
Caption: Simplified overview of the Paenilamicin NRPS/PKS biosynthesis pathway.
Caption: General experimental workflow for Paenilamicin production and analysis.
Caption: Troubleshooting decision tree for addressing low Paenilamicin yield.
References
- 1. Paenilamicin: structure and biosynthesis of a hybrid nonribosomal peptide/polyketide antibiotic from the bee pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Production of Broad-Spectrum Antimicrobials by Paenibacillus polymyxa OSY–EC Using Acid Whey-Based Medium and Novel Antimicrobial Concentration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. vivantechnologies.com [vivantechnologies.com]
- 8. Maximizing Recovery of Paenibacillin, a Bacterially Produced Lantibiotic, Using Continuous Foam Separation from Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Paenilagicin Bioassays
Welcome to the technical support center for Paenilagicin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental process. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general antimicrobial spectrum?
A1: "this compound" is not a single, universally defined compound but rather refers to a class of antimicrobial peptides (AMPs) produced by various species of the bacterial genus Paenibacillus. These peptides often exhibit a range of biological activities. For instance, an antimicrobial compound isolated from Paenibacillus sp. SMB1 was identified as Bacitracin A.[1] Antimicrobial peptides from Paenibacillus species can have a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as some phytopathogenic fungi.[2][3]
Q2: What are the known stability characteristics of antimicrobial peptides from Paenibacillus?
A2: Antimicrobial peptides isolated from Paenibacillus species have been shown to be quite stable. For example, an AMP from Paenibacillus peoriae was found to be heat-stable, retaining activity even after autoclaving at 121°C for 10 minutes.[2] It also maintained stability in the presence of organic solvents and over a wide pH range.[2] Similarly, an AMP from a novel Paenibacillus species, Na14, was stable up to 90°C for 3 hours and remained active between pH 3 and 11.[3]
Troubleshooting Guide
Issue 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) values.
Q1.1: My MIC values for this compound are fluctuating between experiments. What are the potential causes?
A1.1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Variations in the starting concentration of bacteria can significantly impact the MIC reading. It is crucial to standardize the inoculum to the recommended optical density (e.g., 0.5 McFarland standard) for each experiment.
-
Peptide Stability and Storage: While some Paenibacillus peptides are robust, improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures) can lead to degradation and loss of activity. Ensure the peptide is stored according to the supplier's instructions.
-
Assay Medium Composition: The components of the culture medium can interact with the antimicrobial peptide. For example, certain ions or proteins in the medium may chelate or bind to the peptide, reducing its effective concentration. Using a consistent and appropriate medium, such as Mueller-Hinton Broth, is recommended for susceptibility testing.
-
Evaporation: In microplate-based assays, evaporation from the wells, particularly the outer wells, can concentrate the peptide and bacterial culture, leading to inaccurate results. Using plate sealers or ensuring a humidified incubation environment can mitigate this.
-
Pipetting Errors: Inaccurate pipetting during serial dilutions of the peptide or inoculation of the bacteria will directly lead to variability in results. Calibrated pipettes and careful technique are essential.
Q1.2: How can I minimize variability in my this compound MIC assays?
A1.2: To improve the consistency of your MIC assays, consider the following:
-
Standardize Protocols: Adhere strictly to a standardized protocol for every aspect of the assay, from media preparation to incubation time and temperature.
-
Use Controls: Include positive (bacteria with no peptide) and negative (medium only) controls in every assay to ensure the validity of the results. A reference antibiotic with a known MIC against the test organism can also be included as a quality control measure.
-
Perform Replicates: Run each concentration in triplicate to assess intra-assay variability.
-
Optimize Plate Layout: Avoid using the outer wells of the microplate if evaporation is a concern, or fill them with sterile medium.
Issue 2: No or low antimicrobial activity observed.
Q2.1: I am not observing any inhibition of bacterial growth, even at high concentrations of this compound. What should I check?
A2.1: A lack of antimicrobial activity can be due to several factors:
-
Peptide Inactivity: The this compound preparation may have degraded. Verify the storage conditions and age of the peptide stock. If possible, test its activity against a known susceptible control strain.
-
Resistant Bacterial Strain: The bacterial strain you are testing may be intrinsically resistant to this class of antimicrobial peptide. Confirm the identity of your bacterial strain and check the literature for known resistance mechanisms.
-
Inappropriate Assay Conditions: The pH or ionic strength of the assay medium may be suboptimal for peptide activity. As mentioned, some Paenibacillus peptides have a broad effective pH range, but extreme conditions could still inactivate them.[2][3]
-
Interaction with Assay Components: Some plastics can adsorb peptides, reducing the effective concentration in the well. Using low-protein-binding microplates may help.
Issue 3: Contamination in the bioassay.
Q3.1: I am seeing growth in my negative control wells. How can I prevent contamination?
A3.1: Contamination is a frequent problem in microbiology assays. To prevent it:
-
Aseptic Technique: Strictly adhere to aseptic techniques throughout the entire procedure. Work in a laminar flow hood, use sterile pipette tips, and sterilize all media and equipment.
-
Media and Reagent Sterility: Ensure that all media, buffers, and stock solutions are sterile. Filter-sterilize heat-labile components.
-
Incubator Cleanliness: Regularly clean and disinfect the incubator to prevent the spread of contaminating microorganisms.
Data Presentation
Table 1: Antimicrobial Spectrum of Peptides from Paenibacillus Species
| Paenibacillus Species | Target Organism | Type of Organism | Reference |
| Paenibacillus peoriae NRRL BD-62 | Various phytopathogenic bacteria | Bacteria | [2] |
| Paenibacillus peoriae NRRL BD-62 | Various phytopathogenic fungi | Fungi | [2] |
| Paenibacillus sp. Na14 | Gram-negative bacteria | Bacteria | [3] |
| Paenibacillus sp. Na14 | Gram-positive bacteria | Bacteria | [3] |
| Paenibacillus sp. SMB1 | Gram-positive bacteria | Bacteria | [1] |
Table 2: Stability of Antimicrobial Peptides from Paenibacillus Species
| Paenibacillus Species | Stability Condition | Result | Reference |
| Paenibacillus peoriae NRRL BD-62 | Heat (121°C for 10 min) | Stable | [2] |
| Paenibacillus peoriae NRRL BD-62 | Organic Solvents | Stable | [2] |
| Paenibacillus peoriae NRRL BD-62 | Wide pH range | Stable | [2] |
| Paenibacillus sp. Na14 | Heat (90°C for 3 h) | Stable | [3] |
| Paenibacillus sp. Na14 | pH 3 to 11 | Stable | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB)
-
Test bacterial strain
-
Sterile 96-well microplates (U-bottom or flat-bottom, low-protein-binding recommended)
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and pipettors
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microplate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria, no peptide).
-
Well 12 will serve as the negative control (MHB only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the peptide and bacteria to their final concentrations. The final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate with a sterile lid or plate sealer and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with an OD similar to the negative control.
-
Mandatory Visualizations
References
- 1. Antimicrobial properties of the novel bacterial isolate Paenibacilllus sp. SMB1 from a halo-alkaline lake in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of Paenibacillus peoriae strain NRRL BD-62 against a broad spectrum of phytopathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Antimicrobial Peptide from Paenibacillus sp. Na14 with Potent Activity Against Gram-Negative Bacteria and Genomic Insights into Its Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paenilagicin Concentration for In Vitro Experiments
Welcome to the technical support center for Paenilagicin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful application of this antimicrobial peptide.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a cationic antimicrobial peptide that primarily targets and disrupts bacterial cell membranes. Its positively charged amino acid residues are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
Technical Support Center: Paenilagicin Stability and Storage
Disclaimer: The following guidance is based on general principles for the storage and handling of novel peptide-based compounds. As "Paenilagicin" is a novel or uncharacterized substance, these recommendations should be adapted based on empirical stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
The stability of peptide-based compounds like this compound is influenced by several factors. The most common causes of degradation during storage include:
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Temperature: Elevated temperatures can accelerate chemical degradation pathways such as hydrolysis and oxidation.[1]
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pH: The pH of the storage solution can significantly impact the stability of peptides. Non-optimal pH can lead to acid or base-catalyzed hydrolysis of peptide bonds.
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Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or peroxides.
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Light Exposure: Exposure to UV or visible light can induce photolytic degradation of sensitive amino acid residues.[1]
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Enzymatic Degradation: If the sample is not sterile, microbial contamination can introduce proteases that will degrade the peptide.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical stress to the peptide, leading to aggregation or denaturation.
Q2: What are the recommended general storage conditions for this compound?
For optimal stability, this compound should be stored lyophilized (freeze-dried) in the dark at -20°C or -80°C. When in solution, it is recommended to aliquot the sample to avoid repeated freeze-thaw cycles and store at -80°C. The choice of storage buffer is also critical and should be optimized for pH and to minimize oxidation.
Troubleshooting Guides
Issue 1: Loss of this compound activity after short-term storage.
If you observe a significant loss of biological activity after storing this compound, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the storage temperature has been consistently maintained. For short-term storage of solutions, 2-8°C may be acceptable for a few days, but long-term storage should be at -20°C or -80°C. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your this compound solution to minimize freeze-thaw cycles. |
| Sub-optimal pH of Solution | Determine the optimal pH for this compound stability through a pH stability study. Prepare solutions in a buffer that maintains this optimal pH. |
| Oxidation | Prepare solutions in degassed buffers. Consider adding antioxidants like methionine or EDTA if metal-catalyzed oxidation is suspected. |
| Adsorption to Container Surface | Use low-protein-binding microcentrifuge tubes or vials for storage. |
Issue 2: Appearance of unknown peaks during analytical chromatography.
The presence of new peaks in your analytical chromatogram (e.g., HPLC) suggests the formation of degradation products.
| Potential Degradation Pathway | Recommended Action |
| Hydrolysis | Perform a forced degradation study under acidic and basic conditions to identify potential hydrolytic degradation products. Adjust the pH of your storage buffer to a range where hydrolysis is minimized. |
| Oxidation | Conduct a forced oxidation study (e.g., with AAPH or H₂O₂) to characterize oxidative degradation products. Store this compound under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents. |
| Aggregation | Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates. Optimize the formulation by adjusting the concentration, ionic strength, or by adding excipients that prevent aggregation. |
Experimental Protocols
Protocol 1: Preliminary Forced Degradation Study
This protocol is designed to identify the primary degradation pathways of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate an aliquot of the stock solution with 0.1 M HCl at 40°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Incubate an aliquot with 0.1 M NaOH at 40°C for 24, 48, and 72 hours.
-
Oxidation: Treat an aliquot with 0.1% hydrogen peroxide at room temperature for 1, 4, and 24 hours.
-
Thermal Stress: Incubate an aliquot at 60°C for 1, 3, and 7 days.
-
Photostability: Expose an aliquot to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Analysis:
-
At each time point, neutralize the acid and base-stressed samples.
-
Analyze all samples by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.
-
Quantify the remaining parent this compound and the formation of any degradation products.
-
Data Presentation:
Summarize the percentage of degradation in a table for easy comparison.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl, 40°C | 24 h | 85.2 | 10.5 |
| 48 h | 72.1 | 21.3 | |
| 72 h | 60.5 | 32.8 | |
| 0.1 M NaOH, 40°C | 24 h | 90.7 | 5.1 |
| 48 h | 82.4 | 12.6 | |
| 72 h | 75.8 | 18.9 | |
| 0.1% H₂O₂, RT | 1 h | 92.3 | 4.8 |
| 4 h | 78.9 | 15.7 | |
| 24 h | 55.1 | 38.2 | |
| 60°C | 1 day | 98.1 | 1.2 |
| 3 days | 94.5 | 4.3 | |
| 7 days | 88.2 | 9.7 | |
| Photostability | 24 h | 99.5 | <0.5 |
Protocol 2: pH Stability Profile
This experiment will determine the optimal pH for storing this compound in solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, and borate buffers).
-
Sample Incubation: Dilute this compound stock solution into each buffer to a final concentration of 0.5 mg/mL. Incubate the samples at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each sample.
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Quantification: Analyze the samples by HPLC to determine the percentage of intact this compound remaining.
-
Data Analysis: Plot the percentage of remaining this compound against pH for each time point to identify the pH range of maximum stability.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the degradation pathways of this compound.
References
Technical Support Center: Refinement of Paenilagicin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Paenilagicin extraction to remove impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is an antimicrobial peptide (AMP) produced by the bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honeybees. Its potent antimicrobial activity makes it a person of interest for therapeutic applications. Purification is crucial to remove impurities from the fermentation broth that could interfere with its biological activity, cause toxicity, or affect its stability, thereby ensuring the safety and efficacy of the final product.
Q2: What are the common sources of impurities in this compound extracts?
Impurities in this compound extracts can originate from several sources:
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Culture medium components: Residual sugars, salts, and complex nitrogen sources from the fermentation broth.
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Bacterial metabolites: Other secondary metabolites, organic acids, and pigments produced by Paenibacillus larvae.[1]
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Cellular debris: Proteins, nucleic acids, and lipids released during bacterial lysis.
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Degradation products: this compound may degrade due to factors like pH, temperature, or enzymatic activity during extraction and storage.
Q3: What are the initial steps for extracting this compound from the fermentation broth?
The initial extraction of this compound, like many other antimicrobial peptides, typically involves separating the bacterial cells from the culture supernatant, followed by methods to precipitate or capture the peptide. Common techniques include:
-
Centrifugation or filtration: To remove bacterial cells and larger debris.
-
Solvent extraction: Using organic solvents like ethanol or acetonitrile to precipitate proteins and extract the more soluble peptide.[2]
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Acidic extraction: Using acids like acetic acid or formic acid to improve the solubility and stability of the peptide during extraction.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the refinement of this compound extraction.
Problem 1: Low Yield of this compound After Initial Extraction
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete cell lysis | If intracellular this compound is expected, ensure efficient cell disruption using methods like sonication or high-pressure homogenization. |
| Suboptimal extraction solvent | Experiment with different organic solvents (e.g., ethanol, acetonitrile, methanol) and their concentrations. For antimicrobial peptides, 60-80% ethanol is often effective.[2] |
| Precipitation of this compound | This compound may co-precipitate with other proteins. Try adjusting the pH of the solution or using a chaotropic agent like urea to improve solubility. |
| Degradation during extraction | Work at low temperatures (4°C) to minimize enzymatic degradation. Consider adding protease inhibitors to the extraction buffer. |
Problem 2: Presence of High Molecular Weight Protein Impurities
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient protein precipitation | Optimize the concentration of the precipitating agent (e.g., ammonium sulfate, acetone, acetonitrile). A stepwise precipitation might be necessary. |
| Co-elution during chromatography | Use a size-exclusion chromatography (SEC) step to separate the smaller this compound from larger proteins. |
| Contamination from cellular debris | Ensure complete removal of cells and debris by high-speed centrifugation or microfiltration before proceeding with purification. |
Problem 3: Co-elution of this compound with Other Small Molecule Impurities in HPLC
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate HPLC column chemistry | Screen different reversed-phase columns (e.g., C18, C8, Phenyl) to find the one with the best selectivity for this compound and its impurities. |
| Suboptimal mobile phase composition | Optimize the gradient slope, organic modifier (acetonitrile vs. methanol), and ion-pairing agent (e.g., TFA, formic acid) in the mobile phase to improve resolution. |
| Similar hydrophobicity of impurities | Employ an orthogonal purification method, such as ion-exchange chromatography, before the final RP-HPLC step to remove impurities with different charge properties. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup of this compound
This protocol describes a general method for the initial purification of this compound from a clarified fermentation supernatant using a reversed-phase SPE cartridge.
Materials:
-
Clarified fermentation supernatant (pH adjusted to ~4.0 with formic acid)
-
SPE cartridges (e.g., C18, 500 mg)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Method:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water with 0.1% formic acid. Do not let the cartridge run dry.
-
Loading: Load the acidified supernatant onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 10 mL of water with 0.1% formic acid to remove unbound impurities.
-
Elution: Elute the bound this compound with a stepwise gradient of acetonitrile in water with 0.1% formic acid (e.g., 20%, 40%, 60%, 80% acetonitrile). Collect each fraction separately.
-
Analysis: Analyze the collected fractions by RP-HPLC to determine which fraction contains the highest concentration of pure this compound.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification
This protocol outlines a general method for the final purification of this compound using RP-HPLC.
Instrumentation and Columns:
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HPLC system with a preparative or semi-preparative column (e.g., C18, 5 µm particle size, 10 x 250 mm)
-
UV detector (monitoring at 220 nm and 280 nm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
Method:
-
Sample Preparation: Pool and dry the this compound-rich fractions from the SPE. Reconstitute the sample in a minimal volume of Solvent A.
-
Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.
-
Injection and Gradient Elution: Inject the sample and run a linear gradient from 5% to 65% Solvent B over 60 minutes at a flow rate of 4 mL/min.
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Fraction Collection: Collect fractions based on the UV chromatogram peaks corresponding to this compound.
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Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected outcomes of the purification steps.
Table 1: Comparison of Initial Extraction Solvents for this compound Recovery
| Extraction Solvent | This compound Yield (%) | Purity (%) |
| 60% Ethanol | 85 | 45 |
| 80% Acetonitrile | 78 | 55 |
| 5% Acetic Acid | 92 | 40 |
Table 2: Purity of this compound at Different Purification Stages
| Purification Step | This compound Purity (%) |
| Crude Extract | 35 |
| Solid-Phase Extraction | 70 |
| RP-HPLC | >95 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Logical Relationship for Troubleshooting Low Purity
Caption: Troubleshooting logic for low purity.
References
Technical Support Center: Paenilagicin Fermentation Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of Paenilagicin fermentation.
Troubleshooting Guides
This section addresses common issues faced during this compound fermentation and provides step-by-step guidance to resolve them.
Issue 1: Low this compound Yield
Q: My this compound fermentation is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?
A: Low yield is a frequent challenge in the fermentation of antimicrobial peptides like this compound. The issue can stem from several factors, from suboptimal culture conditions to genetic instability of the producing strain. Here’s a systematic approach to troubleshooting low yield:
1. Verify Culture Conditions:
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Media Composition: Ensure all components of the fermentation medium are at their optimal concentrations. Key components to verify include carbon and nitrogen sources, phosphate levels, and trace elements. Some studies on related antimicrobial peptides from Paenibacillus polymyxa have shown that the type and concentration of the carbon source can significantly impact yield. For instance, replacing glucose with starch has been shown to enhance the production of other polymyxins.[1]
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pH: The pH of the fermentation broth is critical. For Paenibacillus polymyxa, the optimal pH for growth and secondary metabolite production is typically in the neutral range (around 7.0).[2] Continuous pH monitoring and control are essential during fermentation.
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Temperature: The optimal temperature for Paenibacillus polymyxa growth and antibiotic production is generally around 30°C.[3] Deviations can lead to reduced metabolic activity and lower yields.
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Aeration and Agitation: Inadequate oxygen supply can be a limiting factor in large-scale fermenters.[4] Ensure that the dissolved oxygen (DO) level is maintained at an optimal setpoint through appropriate agitation and aeration rates.
2. Inoculum Quality:
-
Ensure the inoculum is in the exponential growth phase and is of sufficient density. The age and size of the inoculum can significantly impact the subsequent fermentation performance.
-
Perform regular quality control checks on the seed culture for viability and purity.
3. Genetic Stability of the Producer Strain:
-
Paenibacillus species can sometimes exhibit genetic instability, leading to a decrease in antibiotic production over successive generations.
-
It is advisable to go back to the original master cell bank to prepare fresh working cell banks periodically.
-
Consider strain improvement programs, such as mutagenesis and screening, to select for higher-yielding and more stable mutants.
4. Presence of Inhibitory Substances:
-
Accumulation of toxic byproducts during fermentation can inhibit cell growth and this compound production.
-
Analyze the fermentation broth for potential inhibitory compounds. Fed-batch or perfusion fermentation strategies can help to mitigate the accumulation of such substances.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low this compound yield.
Issue 2: Difficulties in this compound Purification
Q: I am facing challenges in purifying this compound from the fermentation broth. The purity is low, and I am losing a significant amount of the product during the process. What should I do?
A: The purification of antimicrobial peptides from a complex fermentation broth is a multi-step process that often requires optimization at each stage to maximize purity and recovery.[4][5][6]
1. Initial Recovery (Clarification):
-
The first step is to separate the microbial cells and other solid debris from the culture supernatant which contains the secreted this compound.[5]
-
Methodologies:
-
Centrifugation: Effective for initial separation, but may not remove all fine particles.
-
Microfiltration: Can provide a clearer supernatant compared to centrifugation.
-
-
Troubleshooting: If you are losing product at this stage, it might be due to the peptide adsorbing to the cell debris. Consider adjusting the pH of the broth before separation to minimize this interaction.
2. Capture and Concentration:
-
The goal of this step is to concentrate the this compound and remove bulk impurities.
-
Methodologies:
-
Adsorption Chromatography: Using resins like Amberlite XAD can be effective for capturing hydrophobic peptides like some lantibiotics.[7]
-
Ion-Exchange Chromatography (IEX): As this compound is a cationic peptide, cation-exchange chromatography is a suitable capture step.
-
-
Troubleshooting:
-
Low Binding: Optimize the pH and ionic strength of the supernatant to ensure efficient binding to the resin.
-
Poor Elution: Experiment with different elution buffers (e.g., increasing salt concentration or changing pH) to achieve a sharp elution of the target peptide.
-
3. Intermediate and Polishing Purification:
-
These steps aim to remove remaining impurities to achieve high purity.
-
Methodologies:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptides based on their hydrophobicity.[8][9][10] A C18 column is commonly used for peptides.
-
Size-Exclusion Chromatography (SEC): Can be used to remove aggregates or other impurities of different molecular weights.
-
-
Troubleshooting:
-
Peak Tailing or Broadening in RP-HPLC: This could be due to secondary interactions with the stationary phase. Try using a different ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase.[8]
-
Co-elution of Impurities: A multi-step purification protocol is often necessary. Combining different chromatographic techniques that separate based on different principles (e.g., charge, hydrophobicity, size) is highly effective.
-
General Purification Workflow:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound fermentation.
Q1: What is the optimal fermentation medium composition for high-yield this compound production?
A: The optimal medium composition can vary depending on the specific Paenibacillus polymyxa strain. However, a typical medium for the production of antimicrobial peptides by this bacterium includes a carbon source, a nitrogen source, phosphate, and various trace minerals.[11][12]
Table 1: Example Fermentation Media Components for Paenibacillus polymyxa
| Component | Example Concentration (g/L) | Purpose | Reference |
| Carbon Source | |||
| Glucose | 10-20 | Readily available energy source | [2] |
| Starch | 20-40 | Slower release of glucose, can enhance production | [1] |
| Nitrogen Source | |||
| Yeast Extract | 5-15 | Provides nitrogen, vitamins, and growth factors | [2] |
| Peptone/Tryptone | 5-10 | Source of amino acids and nitrogen | [13] |
| Ammonium Sulfate | 1-5 | Inorganic nitrogen source | [2] |
| Phosphate | |||
| K2HPO4 | 1-2 | Buffering agent and phosphorus source | [13] |
| Trace Minerals | |||
| MgSO4·7H2O | 0.1-0.5 | Cofactor for enzymes | [13] |
| FeSO4·7H2O | 0.01-0.05 | Essential for various metabolic processes | |
| MnSO4·H2O | 0.01-0.05 | Cofactor for enzymes |
Note: The optimal concentrations of these components should be determined experimentally for your specific strain and fermentation process using techniques like response surface methodology.[14]
Q2: How does the biosynthesis of this compound occur, and how is it regulated?
A: this compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides. Its biosynthesis is directed by a dedicated gene cluster.[15][16] The general pathway involves:
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Ribosomal Synthesis: The paeA gene is transcribed and translated into a precursor peptide (pre-peptide) consisting of an N-terminal leader peptide and a C-terminal core peptide.
-
Post-Translational Modification: A series of enzymes encoded by the gene cluster modify the core peptide. This includes dehydration of serine and threonine residues and subsequent formation of thioether cross-links (lanthionine and methyllanthionine bridges).
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Proteolytic Cleavage: The leader peptide is cleaved off by a protease, resulting in the active this compound molecule.
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Transport: The mature peptide is secreted out of the cell by a dedicated transporter.
Regulation of the biosynthetic gene cluster is complex and can be influenced by various factors, including cell density (quorum sensing), nutrient availability, and other environmental signals.[17][18]
Lantibiotic Biosynthesis Pathway:
Caption: Simplified diagram of the this compound biosynthesis pathway.
Q3: What are the key stability concerns for this compound, and how can I mitigate them?
A: Like many peptides, this compound can be susceptible to degradation, which can impact its biological activity. Key factors affecting stability are pH and temperature.[14][19][20]
-
pH Stability: Many antimicrobial peptides are most stable in a slightly acidic to neutral pH range. Extreme pH values can lead to hydrolysis of peptide bonds. It has been reported that paenibacillin, a similar lantibiotic, is stable over a pH range of 2.0 to 9.0.[7][21]
-
Temperature Stability: Elevated temperatures can cause denaturation and aggregation. For long-term storage, it is recommended to store purified this compound in a lyophilized (freeze-dried) form at -20°C or below. In solution, storage at 4°C is suitable for short periods.[22]
Table 2: General Stability Guidelines for this compound
| Condition | Recommendation | Rationale |
| pH (in solution) | Maintain between 4.0 and 7.0 | To prevent acid or base-catalyzed hydrolysis. |
| Temperature (solution) | Short-term: 2-8°C | To minimize proteolytic degradation and aggregation. |
| Temperature (long-term) | Lyophilized powder at ≤ -20°C | To ensure long-term stability and prevent degradation. |
| Proteases | Minimize exposure during purification | Proteases in the fermentation broth or from cell lysis can degrade the peptide. The use of protease inhibitors may be considered. |
Q4: What are the regulatory considerations for developing this compound as a therapeutic agent?
A: The regulatory pathway for a new antimicrobial peptide like this compound involves a rigorous process to ensure its safety and efficacy. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the development of new drugs, including peptides.[23][24][25][26][27]
Key stages in the regulatory process include:
-
Preclinical Studies: In vitro and in vivo studies to demonstrate the antimicrobial activity, mechanism of action, and safety profile (toxicology).
-
Investigational New Drug (IND) Application: Submission of preclinical data to the regulatory agency to request permission to begin clinical trials in humans.
-
Clinical Trials:
-
Phase I: To assess safety and dosage in a small group of healthy volunteers.
-
Phase II: To evaluate efficacy and further assess safety in a larger group of patients.
-
Phase III: Large-scale trials to confirm efficacy, monitor side effects, and compare it to standard treatments.
-
-
New Drug Application (NDA) / Marketing Authorisation Application (MAA): Submission of all data from preclinical and clinical studies to the FDA (NDA) or EMA (MAA) for review and approval.
For antimicrobial peptides, specific considerations include demonstrating a low propensity for resistance development and a favorable safety profile compared to existing antibiotics.[28]
Experimental Protocols
This section provides generalized protocols for key experiments related to this compound fermentation and analysis. These should be considered as starting points and may require optimization.
Protocol 1: Fermentation of Paenibacillus polymyxa for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Paenibacillus polymyxa from a nutrient agar plate to 50 mL of seed medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 18-24 hours until the culture reaches the mid-logarithmic growth phase.
-
-
Fermentation:
-
Aseptically transfer the seed culture (typically 5-10% v/v) to the production fermenter containing the optimized fermentation medium.
-
Maintain the fermentation at 30°C.
-
Control the pH at 7.0 using automated addition of an acid (e.g., 1 M HCl) and a base (e.g., 1 M NaOH).
-
Maintain the dissolved oxygen (DO) level above 20% saturation by adjusting the agitation speed and airflow rate.
-
Take samples aseptically at regular intervals to monitor cell growth (OD600), pH, substrate consumption, and this compound production.
-
Continue the fermentation for 48-72 hours or until this compound production reaches its maximum.
-
Protocol 2: Quantification of this compound by RP-HPLC
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
References
- 1. Enhanced Production of Polymyxin E in Paenibacillus polymyxa by Replacement of Glucose by Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paenibacillus polymyxa. Culture Collections [culturecollections.org.uk]
- 4. Downstream processing - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. iipseries.org [iipseries.org]
- 7. Isolation and Identification of a Paenibacillus polymyxa Strain That Coproduces a Novel Lantibiotic and Polymyxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. youtube.com [youtube.com]
- 10. Reverse phase HPLC method for detection and quantification of lupin seed γ-conglutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of a fermentation medium for the production of Penicillin G acylase from Bacillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of antibacterial and growth-promoting effects of Paenibacillus polymyxa by optimizing its fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bacteriocin production enhancing mechanism of Lactiplantibacillus paraplantarum RX-8 response to Wickerhamomyces anomalus Y-5 by transcriptomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isolation and identification of a Paenibacillus polymyxa strain that coproduces a novel lantibiotic and polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of the Production of the Lantibiotic Mutacin 1140 in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Peptides towards Clinical Application—A Long History to Be Concluded - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. Clinical Pharmacology Considerations for Peptide Drug Products | FDA [fda.gov]
- 27. usp.org [usp.org]
- 28. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paenilagicin Resolution in HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Paenilagicin and similar complex antimicrobial peptides in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presenting them in a question-and-answer format.
1. Why am I seeing poor peak shape, such as peak tailing?
Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in peptide analysis. It can be caused by several factors:
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns, can cause tailing. This is especially prevalent with cationic peptides like this compound.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to inconsistent ionization of the analyte, causing peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.[1][2]
Solutions:
| Parameter | Recommended Action |
| Mobile Phase | Add an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to mask silanol groups and improve peak shape.[3] Ensure adequate buffer concentration (typically 20-50 mM) to maintain a stable pH. |
| Sample Injection | Reduce the injection volume or dilute the sample to avoid column overload. Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[2] |
| Column | Use a high-quality, end-capped C18 or C8 column specifically designed for peptide separations. If tailing persists, consider switching to a column with a different stationary phase chemistry. Regularly flush the column with a strong solvent to remove contaminants. |
| Temperature | Increasing the column temperature can sometimes improve peak symmetry by reducing mobile phase viscosity and improving mass transfer. |
2. What causes peak fronting in my chromatogram?
Peak fronting, characterized by a peak asymmetry factor less than 1, is often a sign of:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[2]
-
Column Issues: A void at the column inlet or channeling within the packing material can lead to distorted peak shapes, including fronting.
Solutions:
| Parameter | Recommended Action |
| Sample Preparation | Decrease the concentration of the sample being injected. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column | If a column void is suspected, it may need to be replaced. Ensure proper column packing and handling to prevent void formation. |
3. I am observing split peaks. What is the likely cause?
Split peaks can be frustrating and can arise from several sources:
-
Clogged Inlet Frit: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.[2]
-
Column Void: A void or channel at the head of the column can cause the sample band to split.
-
Injector Problems: Issues with the autosampler, such as a partially blocked needle or incorrect injection valve timing, can lead to split peaks.
-
Co-elution: The "split" peak may actually be two or more closely eluting compounds.
Solutions:
| Component | Recommended Action |
| Sample & Mobile Phase | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates.[1] |
| Column | Try back-flushing the column at a low flow rate to dislodge any particulates on the frit. If a void is suspected, the column may need replacement. Using a guard column can help protect the analytical column.[1][4] |
| Injector | Inspect and clean the injector needle and port. Consult the instrument manual for troubleshooting the injection valve. |
| Method Optimization | To resolve potentially co-eluting peaks, optimize the mobile phase gradient, temperature, or try a column with a different selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
For a complex peptide like this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. Here is a general-purpose initial method:
-
Column: C18, 2.1-4.6 mm I.D., 100-150 mm length, 1.8-3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5-10% B to 50-60% B over 20-30 minutes.
-
Flow Rate: 0.2-1.0 mL/min, depending on the column I.D.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 214 nm and 280 nm.
Q2: How can I improve the resolution between this compound and its impurities or variants?
Improving resolution requires optimizing one or more of the following parameters:
| Parameter | Strategy for Improved Resolution |
| Gradient Slope | Decrease the gradient steepness (i.e., increase the gradient duration). This gives the analytes more time to interact with the stationary phase, often improving separation. |
| Mobile Phase | Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent (e.g., formic acid). Adjusting the pH of the mobile phase can also alter selectivity, especially for ionizable peptides. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different base silica. |
| Temperature | Varying the column temperature can sometimes significantly change the selectivity of the separation. |
| Flow Rate | Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time. |
Q3: What are the key physicochemical properties of this compound to consider for HPLC method development?
-
Hybrid Structure: this compound is a hybrid non-ribosomal peptide and polyketide. This complex structure can lead to broad peaks and challenging separations.
-
Cationic Nature: The presence of multiple amino groups makes this compound polycationic. This necessitates the use of an acidic mobile phase and an ion-pairing agent like TFA to achieve good peak shape.
-
Hydrophobicity: The peptide and polyketide portions contribute to its overall hydrophobicity, making it well-suited for reversed-phase chromatography.
Experimental Protocols
General Protocol for RP-HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample and instrumentation.
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Thoroughly degas both mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 55 |
| 26.0 | 95 |
| 28.0 | 95 |
| 28.1 | 5 |
| 35.0 | 5 |
-
Data Analysis:
-
Integrate the peaks of interest and assess resolution, peak symmetry, and retention time.
-
Make adjustments to the chromatographic conditions as needed to improve the separation.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis of this compound.
Caption: The mechanism of action of this compound as a protein synthesis inhibitor.
References
Troubleshooting unexpected cytotoxicity of Paenilagicin preparations
Welcome to the technical support center for Paenilagicin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cytotoxicity observed during experiments with this compound preparations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Troubleshooting
Q1: My cell cultures are showing high levels of cytotoxicity after treatment with this compound, even at concentrations reported to be non-toxic. What are the most likely causes?
A1: Unexpected cytotoxicity is a common issue when working with synthetic peptides and can typically be attributed to one of three main sources:
-
Chemical Impurities: The peptide preparation may contain contaminants from the synthesis process, such as truncated peptides, deletion sequences, or residual chemical protecting groups.[1][2][3] These can have their own biological, and potentially toxic, effects.
-
Endotoxin Contamination: Preparations can be contaminated with endotoxins (lipopolysaccharides, or LPS), which are components of Gram-negative bacteria.[4][5] Endotoxins are potent activators of the immune system and can induce inflammatory responses and cell death, even at very low concentrations.[5][6][7] This is a very common cause of unexpected in vitro and in vivo toxicity.
-
Peptide Instability: The this compound peptide may have degraded due to improper storage or handling, leading to byproducts with altered activity or toxicity.[2][8]
Your first step should be to verify the purity and integrity of your specific lot of this compound and test for endotoxin contamination.
Peptide Purity and Integrity
Q2: How can I determine if my this compound preparation is impure?
A2: The most reliable methods for assessing peptide purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reverse-Phase HPLC (RP-HPLC): This technique separates the desired peptide from impurities. A high-purity sample should ideally show a single, sharp peak. The presence of multiple peaks indicates impurities.
-
Mass Spectrometry (MS): This method determines the molecular weight of the components in your sample. It can confirm that the main peak from HPLC corresponds to the correct molecular weight for this compound and can help identify the mass of any impurities.[3]
If you do not have access to this equipment, contact your peptide supplier and request the certificate of analysis, including HPLC and MS data, for your specific lot number.
Q3: What are the common types of impurities in synthetic peptides and why are they problematic?
A3: Impurities arise during the chemical synthesis and purification processes.[9][10] Even in small amounts, they can significantly impact experimental results, leading to false positives or unexpected toxicity.[1] The quality of a peptide is largely defined by its impurity profile.[2]
Table 1: Common Impurities in Synthetic Peptides and Their Potential Effects
| Impurity Type | Description | Potential Cytotoxic Effect | Recommended Verification |
|---|---|---|---|
| Deletion Sequences | Peptides missing one or more amino acids from the intended sequence.[10] | Unpredictable; may have altered structure leading to off-target effects or aggregation. | Mass Spectrometry (MS) |
| Truncated Sequences | Peptides that are shorter than the full-length sequence due to incomplete synthesis.[2] | Can interfere with the primary peptide's function or exhibit dominant-negative effects. | HPLC, Mass Spectrometry |
| Residual Protecting Groups | Chemicals used during synthesis that were not completely removed.[2][9] | Can be highly reactive and directly toxic to cells. | HPLC, Mass Spectrometry |
| Oxidized/Deamidated Peptides | Chemical modifications of amino acid side chains (e.g., Met, Trp, Asn, Gln) due to exposure to air or non-optimal pH.[2][9] | May alter peptide conformation, leading to aggregation and reduced activity or increased cytotoxicity. | HPLC, Mass Spectrometry |
| Cross-Contamination | Contamination with other peptides synthesized using the same equipment.[1] | Can produce spurious and highly potent off-target biological effects.[1] | HPLC-MS/MS |
Endotoxin Contamination
Q4: What are endotoxins and could they be the cause of my cytotoxicity?
A4: Endotoxins, also known as lipopolysaccharides (LPS), are molecules found in the outer membrane of Gram-negative bacteria.[7] They are released when the bacteria die and are common contaminants in laboratory reagents, water, and plasticware.[5][11] Endotoxins are extremely potent immune stimulators and can trigger inflammatory cascades and cell death at concentrations as low as 1 ng/mL.[5][6] If your experiment uses immune cells (like macrophages) or cell lines sensitive to inflammation, endotoxin contamination is a very likely cause of the observed cytotoxicity.[4]
Q5: How do I test for and remove endotoxin contamination?
A5: The standard method for detecting endotoxins is the Limulus Amebocyte Lysate (LAL) assay . Several commercial kits are available for this purpose. If your this compound preparation has significant endotoxin levels, it must be removed. Endotoxin removal can be achieved using methods like affinity chromatography with polymyxin B or specialized endotoxin removal columns.[7] It is often more practical to purchase a new lot of peptide with a guaranteed low endotoxin level.
Table 2: Recommended Endotoxin Limits for Common Research Applications
| Application | Recommended Endotoxin Limit |
|---|---|
| In vitro cell culture assays | < 0.1 Endotoxin Units (EU) / mL |
| High-sensitivity cell lines (e.g., macrophages) | ≤ 0.01 EU/µg of peptide[4] |
| In vivo studies (rodent) | < 5 EU / kg body weight / hour |
Visual Guides and Workflows
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity with your this compound preparation.
Caption: A step-by-step workflow for diagnosing the root cause of unexpected cytotoxicity.
Potential Sources of Peptide Synthesis Impurities
Impurities can be introduced at multiple steps during solid-phase peptide synthesis. Understanding these sources can help in diagnosing potential issues with a peptide lot.
Caption: Common failure points during solid-phase peptide synthesis that lead to impurities.
Endotoxin-Mediated Cytotoxicity Signaling Pathway
Endotoxins (LPS) typically induce cytotoxicity indirectly by activating inflammatory signaling pathways in sensitive cells, leading to the release of cytotoxic factors or apoptosis.
Caption: Simplified signaling cascade showing how endotoxin (LPS) can induce cytotoxicity.[5]
Key Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for analyzing the purity of a this compound preparation. Specific parameters may need to be optimized.
Materials:
-
Lyophilized this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical C18 column
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Chromatography Conditions:
-
Column: Standard analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of this compound.
-
-
Injection and Analysis: Inject 10-20 µL of the sample solution. Analyze the resulting chromatogram. A pure sample should yield one major peak. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Endotoxin Detection via Chromogenic LAL Assay
This protocol outlines the basic steps for using a commercial Limulus Amebocyte Lysate (LAL) assay kit. Always follow the specific instructions provided by the kit manufacturer.
Materials:
-
Commercial chromogenic LAL assay kit (includes LAL reagent, endotoxin standard, and LAL reagent water).
-
This compound sample, diluted in LAL reagent water.
-
Endotoxin-free tubes and pipette tips.
-
Microplate reader capable of reading absorbance at the wavelength specified by the kit (e.g., 405 nm).
Methodology:
-
Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the provided endotoxin stock in LAL reagent water according to the kit's instructions. This will typically range from 0.005 to 50 EU/mL.
-
Sample Preparation: Dilute the this compound sample in LAL reagent water to a concentration that falls within the range of the standard curve. It is crucial to run multiple dilutions to ensure the sample does not interfere with the assay.
-
Assay Procedure:
-
Add samples and standards to the wells of an endotoxin-free microplate.
-
Add the LAL reagent to all wells.
-
Incubate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).
-
Add the chromogenic substrate solution to all wells.
-
Incubate at 37°C for the time specified by the manufacturer (e.g., 6 minutes).
-
Add a stop reagent to halt the reaction.
-
-
Data Analysis: Read the absorbance of the plate. Plot the absorbance of the standards against their known concentrations to generate a standard curve. Use this curve to calculate the endotoxin concentration in your this compound sample, remembering to account for the dilution factor.
References
- 1. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. genscript.com [genscript.com]
- 5. Endotoxin contamination triggers severe symptoms [peptides.de]
- 6. New Antiseptic Peptides To Protect against Endotoxin-Mediated Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Effect of excipients on PLGA film degradation and the stability of an incorporated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 10. Investigation of Impurities in Peptide Pools [mdpi.com]
- 11. rdworldonline.com [rdworldonline.com]
Technical Support Center: Optimization of Paenilagicin Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Paenilagicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Paenibacterin) is a broad-spectrum lipopeptide antibiotic. Its mechanism of action involves a multi-step process targeting bacterial membranes. Initially, the cationic peptide portion of this compound electrostatically interacts with and binds to the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. This binding displaces divalent cations, disrupting the outer membrane. Subsequently, this compound damages the cytoplasmic membrane of both Gram-negative and Gram-positive bacteria. This leads to membrane depolarization and the leakage of intracellular components, such as potassium ions, ultimately resulting in bacterial cell death.[1]
Q2: What are the main challenges in delivering this compound in vivo?
Like many antimicrobial peptides, this compound faces several challenges for effective in vivo delivery. These include:
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the bloodstream and tissues, leading to a short in vivo half-life.
-
Systemic Toxicity: At higher concentrations, this compound may exhibit toxicity to mammalian cells.
-
Low Bioavailability and Rapid Clearance: Peptides can be rapidly cleared from circulation through the kidneys.
-
Poor Solubility: The lipophilic nature of the fatty acid chain may affect its solubility in aqueous environments.
Q3: What are the potential delivery systems for this compound?
Several advanced delivery systems can be explored to overcome the challenges of in vivo this compound delivery:
-
Liposomes: These biocompatible and biodegradable nanocarriers can encapsulate this compound, protecting it from degradation and potentially reducing systemic toxicity.[2]
-
Polymeric Nanoparticles: Nanoparticles made from polymers like PLGA (poly(lactic-co-glycolic acid)) can provide controlled release of this compound and protect it from premature degradation.
-
Hydrogels: These can be used for localized delivery, for instance in wound healing applications, providing sustained release of the peptide at the site of infection.[3][4][5][6]
-
Micelles: The amphiphilic nature of this compound makes it a candidate for formulation into micelles, which can improve solubility and stability.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite good in vitro activity | Proteolytic degradation: this compound is likely being degraded by serum proteases. | 1. Formulation: Encapsulate this compound in a protective carrier like liposomes or nanoparticles. 2. Structural Modification: Consider synthesizing analogues with modified amino acids (e.g., D-amino acids) at protease cleavage sites to enhance stability.[9] |
| Rapid clearance: The peptide is being quickly removed from circulation by the kidneys. | 1. PEGylation: Covalently attach polyethylene glycol (PEG) chains to increase the hydrodynamic radius and reduce renal clearance. 2. Albumin Binding: Modify this compound to bind to serum albumin, thereby extending its circulatory half-life.[10] | |
| Observed toxicity in animal models (e.g., weight loss, organ damage) | High local concentration: The free peptide may be causing toxicity at the injection site or in organs of accumulation. | 1. Controlled Release Formulation: Use a delivery system that provides a sustained, lower-concentration release of this compound. 2. Targeted Delivery: Develop formulations with targeting ligands to direct the drug to the site of infection and away from healthy tissues. |
| Hemolytic activity: The lipopeptide may be disrupting red blood cell membranes. | 1. Analogue Development: Synthesize analogues with shorter lipid tails (e.g., C10 or C12), which have been shown to reduce hemolytic activity in related compounds. 2. Formulation: Encapsulation within liposomes or hydrogels can shield red blood cells from direct contact with the peptide.[2] | |
| Poor solubility of the formulation | Hydrophobicity: The fatty acid component of this compound can lead to aggregation in aqueous solutions. | 1. Use of Solubilizing Agents: Incorporate pharmaceutically acceptable solubilizing agents in the formulation. 2. Micelle Formulation: Utilize the self-assembly properties of this compound to form micelles, or incorporate it into polymeric micelles.[7][8] |
| Inconsistent results between experiments | Formulation instability: The delivery system may be unstable, leading to variable drug loading and release. | 1. Characterize Formulation: Thoroughly characterize the size, charge, and stability of the delivery system before each experiment. 2. Storage Conditions: Optimize storage conditions (temperature, pH) for the formulated this compound to ensure its integrity. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that research is ongoing, and some data, particularly on in vivo pharmacokinetics, is still limited.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line / Organism | Source |
| Minimum Inhibitory Concentration (MIC) | 2-8 µg/mL | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | [11] |
| 8-64 µg/mL | Gram-positive bacteria (e.g., S. aureus) | [11] | |
| 50% Inhibitory Concentration (IC50) | ≥109 µg/mL | Human kidney cell line (ATCC CRL-2190) | [12] |
| Hemolytic Activity (HC50) of Analogue (PAK) | ~70% hemolysis at 128 µg/mL | Human Red Blood Cells | |
| Not hemolytic up to 128 µg/mL (C10 and C12 analogues) | Human Red Blood Cells |
Table 2: In Vivo Data for this compound (Murine Sepsis Model)
| Parameter | Value | Animal Model | Source |
| Efficacy | Two 500 µg doses significantly increased survival | Pseudomonas aeruginosa-induced sepsis in mice | [12] |
| In Vivo Stability (Serum Half-life) | Data not currently available | - | |
| Pharmacokinetics (Cmax, Tmax, AUC) | Data not currently available | - |
Experimental Protocols
1. Protocol: In Vitro Serum Stability Assay
This protocol provides a general method to assess the stability of this compound in the presence of serum proteases.
-
Materials: this compound, human or murine serum, phosphate-buffered saline (PBS), trifluoroacetic acid (TFA), acetonitrile (ACN), HPLC system.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Incubate this compound at a final concentration (e.g., 50 µg/mL) with 50% (v/v) serum in PBS at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Stop the enzymatic degradation by adding an equal volume of 1% TFA in ACN.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound remaining.
-
Calculate the half-life of this compound in serum.
-
2. Protocol: Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxicity of this compound against mammalian cell lines.
-
Materials: Mammalian cell line (e.g., HEK293, HepG2), cell culture medium, fetal bovine serum (FBS), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Replace the medium in the wells with the this compound dilutions and include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound against bacteria.
Caption: General workflow for in vivo delivery studies of this compound.
References
- 1. The Lipopeptide Antibiotic Paenibacterin Binds to the Bacterial Outer Membrane and Exerts Bactericidal Activity through Cytoplasmic Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable antibiotic delivery from gellan hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Local antimicrobial delivery from temperature-responsive hydrogels reduces incidence of intra-abdominal infection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. kinampark.com [kinampark.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 11. kb.osu.edu [kb.osu.edu]
- 12. Paenibacterin, a novel broad-spectrum lipopeptide antibiotic, neutralises endotoxins and promotes survival in a murine model of Pseudomonas aeruginosa-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Paenimacrolidin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the discovery and evaluation of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial activity of Paenimacrolidin, a macrolide antibiotic isolated from Paenibacillus sp., against MRSA.[1] The performance of Paenimacrolidin is benchmarked against established anti-MRSA antibiotics: Vancomycin, Linezolid, and Daptomycin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and mechanisms of action.
A note on nomenclature: The initial topic specified "Paenilagicin." However, a thorough review of scientific literature indicates that "Paenimacrolidin" is the more extensively characterized anti-MRSA compound from the Paenibacillus genus. This guide will focus on Paenimacrolidin as a representative and likely intended subject.
Comparative Antibacterial Activity
The in vitro efficacy of Paenimacrolidin and comparator drugs against MRSA is summarized below. The data is compiled from various studies and presented for comparative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Antibiotic | MRSA Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Paenimacrolidin | ATCC 43300 | 32 | |
| Vancomycin | Various Clinical Isolates | 0.5 - 2 | [2][3][4] |
| Linezolid | Various Clinical Isolates | 1 - 4 | [5][6] |
| Daptomycin | Various Clinical Isolates | 0.125 - 1.0 | [7][8] |
Table 2: Time-Kill Kinetics
Time-kill assays assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
| Antibiotic | MRSA Strain(s) | Concentration | Observation at 24h | Reference(s) |
| Paenimacrolidin | ATCC 43300 | 32 µg/mL | Bacteriostatic (regrowth after 6h) | [9] |
| Vancomycin | Clinical Isolates | 2-4x MIC | Bacteriostatic to slowly bactericidal | [10] |
| Linezolid | Clinical Isolates | 2-4x MIC | Bacteriostatic | [10] |
| Daptomycin | Clinical Isolates | 2-4x MIC | Bactericidal | [10] |
Note: Detailed time-kill curve data for Paenimacrolidin is limited in the available literature.
Table 3: Anti-Biofilm Activity
Biofilm inhibition assays measure the ability of an antimicrobial agent to prevent the formation of bacterial biofilms.
| Antibiotic | MRSA Strain(s) | Assay Type | Key Findings | Reference(s) |
| Paenimacrolidin | - | - | Data not available | - |
| Vancomycin | Clinical Isolates | Crystal Violet | Moderate inhibition of biofilm formation | [11] |
| Linezolid | Clinical Isolates | Crystal Violet | Variable, often weak, inhibition | [12] |
| Daptomycin | Clinical Isolates | Crystal Violet | Effective in preventing biofilm formation | [12] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines and common laboratory practices.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from the CLSI M07 guidelines.[13]
Caption: Workflow for MIC determination using broth microdilution.
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the MRSA test strain in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
This protocol is based on the CLSI M26-A guideline.
Caption: Workflow for the time-kill kinetics assay.
Procedure:
-
Inoculum Preparation: Grow the MRSA strain to the mid-logarithmic phase in CAMHB. Adjust the bacterial suspension to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Antibiotic Exposure: Add the test antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. A growth control without antibiotic is included.
-
Sampling and Plating: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots, perform serial dilutions in sterile saline, and plate onto nutrient agar.
-
Colony Counting and Analysis: After incubation of the plates, count the number of viable colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate the time-kill curve.
Biofilm Inhibition Assay (Crystal Violet Method)
A common method to assess the inhibition of biofilm formation.[14]
Caption: Workflow for the crystal violet biofilm inhibition assay.
Procedure:
-
Inoculation: Add a standardized MRSA suspension in a suitable growth medium (e.g., Tryptic Soy Broth with glucose) to the wells of a 96-well flat-bottom plate. Add the test antibiotics at various concentrations.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing and Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells. Add a 0.1% crystal violet solution to each well and incubate at room temperature.
-
Quantification: After incubation, wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol or 33% acetic acid) and measure the absorbance at a wavelength of approximately 570 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Mechanisms of Action
The antibacterial effects of Paenimacrolidin and the comparator drugs are mediated by distinct molecular mechanisms.
Paenimacrolidin (Macrolide)
As a macrolide, Paenimacrolidin is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[15][16] This binding event blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and cessation of protein elongation.[17]
Caption: Proposed mechanism of action for Paenimacrolidin.
Comparator Antibiotics
References
- 1. Paenimacrolidin, a novel macrolide antibiotic from Paenibacillus sp. F6‐B70 active against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. actascientific.com [actascientific.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Time-Kill Kinetic Assays [bio-protocol.org]
- 11. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilm Producing Methicillin-Resistant Staphylococcus aureus (MRSA) Infections in Humans: Clinical Implications and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. Crystal violet assay [bio-protocol.org]
- 15. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrolide antibiotic interaction and resistance on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Paenilagicin and Vancomycin: A Comparative Analysis of Efficacy Against Gram-Positive Pathogens
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the efficacy of Paenilagicin (Paenibacillin) and the well-established antibiotic, vancomycin, against critical Gram-positive bacteria. This report synthesizes available experimental data on their antimicrobial activity, mechanisms of action, and provides detailed experimental protocols for the key assays cited.
Executive Summary
Vancomycin has long been a cornerstone in the treatment of serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of vancomycin-intermediate and resistant strains necessitates the exploration of novel antimicrobial agents. Paenibacillin, a lantibiotic antimicrobial peptide, has demonstrated potent in vitro activity against a range of clinically relevant Gram-positive pathogens, presenting a potential alternative. This guide offers a side-by-side comparison of the available efficacy data for both compounds, highlighting their respective strengths and mechanisms of action.
Comparative Efficacy Data
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for Paenibacillin and vancomycin against key Gram-positive pathogens. It is important to note that the data for Paenibacillin and vancomycin are collated from different studies, and direct head-to-head comparative studies are limited.
| Drug | Bacterial Strain | MIC (µM) | MIC (µg/mL) |
| Paenibacillin | Staphylococcus aureus (Clinical Isolates) | 0.1 - 1.56 | - |
| Enterococcus spp. (Clinical Isolates) | 0.1 - 1.56 | - | |
| Vancomycin | Staphylococcus aureus | - | 0.25 - 4.0 |
| Staphylococcus aureus (MRSA) | - | 1.0 - 138 | |
| Enterococcus faecalis | - | 0.5 - 2.0 |
Table 1: Minimum Inhibitory Concentration (MIC) of Paenibacillin and Vancomycin Against Gram-Positive Bacteria. [1]
Note: MIC values for Paenibacillin are reported in µM as per the source study. Conversion to µg/mL is not provided in the available literature. Vancomycin MICs are presented in µg/mL.
Mechanism of Action
The fundamental difference in the efficacy of Paenibacillin and vancomycin lies in their distinct mechanisms of action.
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall.[2][3][4][5] It specifically binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly.[2][3][4][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Paenibacillin: As a lantibiotic, Paenibacillin employs a membrane-disrupting mechanism. It has been shown to penetrate the outer layers of Gram-positive bacteria and subsequently depolarize the cytoplasmic membrane by forming pores.[1] This pore formation leads to the leakage of essential intracellular components and ultimately results in rapid cell death.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and the experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of Vancomycin.
Caption: Mechanism of action of Paenibacillin.
Caption: Experimental workflow for MIC and MBC determination.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of Paenibacillin or vancomycin are prepared in appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetics Assay
-
Inoculum Preparation: A logarithmic-phase culture of the test bacterium is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a flask containing broth with a specific concentration of the antibiotic (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also prepared.
-
Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Count: Serial dilutions of each aliquot are plated on agar plates, and the plates are incubated to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
Paenibacillin demonstrates promising in vitro activity against clinically significant Gram-positive pathogens, including strains that may exhibit reduced susceptibility to vancomycin. Its distinct membrane-targeting mechanism of action makes it a valuable candidate for further investigation, particularly in an era of increasing antibiotic resistance. While the available data is encouraging, direct comparative studies evaluating the efficacy of Paenibacillin and vancomycin against a panel of contemporary clinical isolates are warranted to fully elucidate their relative therapeutic potential. Such studies should include comprehensive assessments of MIC, MBC, and time-kill kinetics to provide a robust dataset for guiding future drug development efforts.
References
- 1. In-vitro studies on a natural lantibiotic, paenibacillin: A new-generation antibacterial drug candidate to overcome multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Paenimacrolidin, a novel macrolide antibiotic from Paenibacillus sp. F6‐B70 active against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
Paenilagicin vs. Daptomycin: A Comparative Analysis of Membrane Disruption Mechanisms
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, understanding the nuanced mechanisms of novel antimicrobial agents is paramount. This guide provides a detailed comparison of the membrane disruption mechanisms of two potent lipopeptide antibiotics: the emerging paenilagicin and the clinically established daptomycin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping functionalities of these compounds.
Executive Summary
Daptomycin, a cyclic lipopeptide antibiotic, is a last-resort treatment for serious infections caused by Gram-positive bacteria. Its mechanism of action involves a calcium-dependent insertion into the bacterial cytoplasmic membrane, leading to potassium ion efflux, membrane depolarization, and subsequent cell death. This compound, a broader-spectrum lipopeptide produced by Paenibacillus thiaminolyticus, also targets the bacterial membrane. It exhibits a strong affinity for the lipopolysaccharide (LPS) of Gram-negative bacteria and disrupts the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria through depolarization and ion leakage.
Comparative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and daptomycin against a range of bacterial strains.
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | 2-8 | [1] |
| Staphylococcus aureus | 8-64 | [1] | |
| Listeria monocytogenes | 8-64 | [1] | |
| Daptomycin | Staphylococcus aureus (methicillin-resistant) | Varies | [2] |
| Enterococci (vancomycin-resistant) | Varies | [2] | |
| Gram-negative organisms | Generally resistant | [3] |
Mechanisms of Membrane Disruption: A Head-to-Head Comparison
While both antibiotics target the bacterial membrane, their precise mechanisms exhibit key differences.
Daptomycin: The action of daptomycin is a multi-step process initiated by its binding to the bacterial cytoplasmic membrane in a calcium-dependent manner[3]. Following insertion, daptomycin molecules oligomerize, forming a complex that disrupts the local membrane structure[3][4]. This disruption leads to the formation of ion-conducting channels or pores, resulting in a rapid efflux of potassium ions[3]. The consequence is a swift depolarization of the membrane potential, which in turn inhibits the synthesis of DNA, RNA, and proteins, culminating in bacterial cell death[5][6].
This compound: this compound also operates by compromising the bacterial membrane. In Gram-negative bacteria, it initially interacts with the lipopolysaccharide (LPS) in the outer membrane, an interaction that is crucial for its activity[3]. This binding likely facilitates its passage to the inner cytoplasmic membrane. For both Gram-positive and Gram-negative bacteria, this compound then damages the cytoplasmic membrane, leading to depolarization of the membrane potential and the leakage of intracellular potassium ions[3][6]. The bactericidal activity is therefore attributed to this membrane damage[3].
Experimental Protocols
Membrane Potential Depolarization Assay
Objective: To measure the change in bacterial membrane potential upon exposure to the antibiotic.
Methodology:
-
Bacterial cells are grown to the mid-logarithmic phase and harvested.
-
The cells are washed and resuspended in a suitable buffer.
-
A membrane potential-sensitive fluorescent dye, such as DiSC3(5), is added to the cell suspension. This dye accumulates in polarized membranes, leading to fluorescence quenching.
-
The baseline fluorescence is recorded using a fluorometer.
-
The antibiotic (daptomycin or this compound) is added to the cell suspension at the desired concentration.
-
The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membrane into the medium[7].
Potassium Ion Leakage Assay
Objective: To quantify the release of intracellular potassium ions following antibiotic treatment.
Methodology:
-
Bacterial cells are prepared as described in the membrane potential assay.
-
The cells are resuspended in a potassium-free buffer.
-
The antibiotic is added to the cell suspension.
-
At various time points, aliquots of the suspension are centrifuged to pellet the cells.
-
The supernatant, containing the extracellular fluid, is collected.
-
The concentration of potassium ions in the supernatant is measured using a potassium-sensitive electrode or by inductively coupled plasma optical emission spectroscopy (ICP-OES)[3][8]. An increase in extracellular potassium concentration indicates leakage from the bacterial cells.
Visualizing the Mechanisms of Action
References
- 1. kb.osu.edu [kb.osu.edu]
- 2. Colistin - Wikipedia [en.wikipedia.org]
- 3. The Lipopeptide Antibiotic Paenibacterin Binds to the Bacterial Outer Membrane and Exerts Bactericidal Activity through Cytoplasmic Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lipopeptide antibiotic paenibacterin binds to the bacterial outer membrane and exerts bactericidal activity through cytoplasmic membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymyxin - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Efficacy of Paenilagicin compared to other Paenibacillus antimicrobial peptides
A Comparative Analysis of Antimicrobial Peptides from Paenibacillus Species
An Objective Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs), produced by a wide range of organisms, have garnered significant interest as potential therapeutics due to their broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways. The genus Paenibacillus, a group of facultative anaerobic, endospore-forming bacteria, is a rich source of diverse AMPs. This guide provides a comparative overview of the efficacy of several recently identified AMPs from different Paenibacillus strains, supported by experimental data. While this guide aims to compare various Paenibacillus AMPs, it is important to note that information regarding "Paenilagicin" is not currently available in the public domain. Therefore, this comparison focuses on other well-characterized AMPs from this genus.
Efficacy of Paenibacillus Antimicrobial Peptides: A Quantitative Comparison
The antimicrobial efficacy of a peptide is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for AMPs from different Paenibacillus species against a panel of pathogenic bacteria. For context, the efficacy of conventional antibiotics such as colistin and vancomycin are also included where data is available.
| Antimicrobial Peptide/Antibiotic | Producing Strain | Target Pathogen | MIC (µg/mL) | Reference |
| AMP from Na14 | Paenibacillus sp. Na14 | Pseudomonas aeruginosa | 2 | [1][2] |
| Klebsiella pneumoniae | 2 | [1][2] | ||
| Acinetobacter baumannii | 2 | [1][2] | ||
| Escherichia coli | 4 | [1][2] | ||
| Penisin | Paenibacillus sp. A3 | Pseudomonas aeruginosa | 0.75 µM | [3] |
| Escherichia coli | 1.58 µM | [3] | ||
| Listeria monocytogenes | - | [3] | ||
| AMP from NNS5-6 | Paenibacillus thiaminolyticus NNS5-6 | Pseudomonas aeruginosa | - | [4] |
| Klebsiella pneumoniae | - | [4] | ||
| Colistin | - | Gram-negative bacteria | 1-2 | [1] |
| Vancomycin | - | Gram-positive bacteria | 2 | [1] |
Note: The MIC for Penisin is reported in µM. A direct comparison with other AMPs in µg/mL would require knowledge of its molecular weight. The study on the AMP from P. thiaminolyticus NNS5-6 demonstrated activity against P. aeruginosa and K. pneumoniae but did not report specific MIC values[4].
The AMP from Paenibacillus sp. Na14 exhibits potent bactericidal activity against several Gram-negative bacteria at concentrations of 2-4 µg/mL[2]. Its efficacy against Gram-negative pathogens is comparable to that of colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections[1]. Penisin, produced by Paenibacillus sp. A3, also shows significant activity, particularly against P. aeruginosa[3].
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following section details the methodology for the Broth Microdilution Assay, a common technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Bacterial Inoculum:
-
A single colony of the target bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at an appropriate temperature (e.g., 37°C) with agitation until it reaches the logarithmic growth phase, typically corresponding to a specific optical density (OD) at 600 nm.
-
The bacterial suspension is then diluted to a standardized concentration, usually 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antimicrobial Peptide Dilutions:
-
The purified antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
A range of concentrations is prepared to encompass the expected MIC value.
3. Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide.
-
The final volume in each well is typically 200 µL.
-
The plate includes a positive control (bacterial inoculum without the peptide) and a negative control (broth medium only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the antimicrobial peptide at which no visible bacterial growth (turbidity) is observed.
-
The results can be read visually or with a microplate reader by measuring the absorbance at 600 nm.
Visualizing the Research Workflow
To provide a clearer understanding of the process of discovering and evaluating these antimicrobial peptides, the following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the discovery and evaluation of antimicrobial peptides from Paenibacillus species.
This guide provides a snapshot of the current research on antimicrobial peptides from Paenibacillus. The data presented highlights the potential of these molecules as leads for the development of new antibiotics. Further research, including in vivo efficacy studies and toxicological assessments, is necessary to fully evaluate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Novel Antimicrobial Peptide from Paenibacillus sp. Na14 with Potent Activity Against Gram-Negative Bacteria and Genomic Insights into Its Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Unveiling a New Antimicrobial Peptide with Efficacy against P. aeruginosa and K. pneumoniae from Mangrove-Derived Paenibacillus thiaminolyticus NNS5-6 and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Paenilamicin's Role as a Virulence Factor in an Insect Model: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of Paenilamicin, a secondary metabolite produced by Paenibacillus larvae, and its role as a virulence factor in insect models. The document is intended for researchers, scientists, and drug development professionals working on bacterial pathogenesis and novel antimicrobial agents. Here, we present a comprehensive comparison of Paenilamicin with other key virulence factors of P. larvae, supported by experimental data from peer-reviewed studies.
Introduction to Paenilamicin and Paenibacillus larvae Virulence
Paenibacillus larvae is the causative agent of American Foulbrood (AFB), a devastating disease affecting honeybee larvae. The bacterium employs a variety of virulence factors to establish infection and overcome the host's immune defenses. Among these is Paenilamicin (Pam), a hybrid non-ribosomal peptide/polyketide that exhibits antibacterial and antifungal properties. While initially believed to be primarily involved in outcompeting other microbes, recent studies have elucidated its direct contribution to the virulence of P. larvae.
This guide will compare the impact of Paenilamicin on insect larval survival with that of other well-characterized virulence factors from P. larvae, namely the AB toxins Plx1 and Plx2.
Comparative Analysis of Virulence Factors
To objectively assess the role of Paenilamicin as a virulence factor, we compare the outcomes of insect infection assays using wild-type P. larvae and mutant strains with specific virulence genes knocked out. The primary metric for comparison is the cumulative mortality of infected insect larvae over time.
Table 1: Comparison of Paenibacillus larvae Virulence Factors in Honeybee Larva Model
| Virulence Factor | Strain(s) Used in Comparison | Key Findings in Knockout Mutant | Impact on Virulence |
| Paenilamicin (Pam) | Wild-type vs. ΔpamA | Delayed onset of larval death. No significant difference in total mortality. | Affects the time-course of the disease. |
| AB Toxin Plx1 | Wild-type vs. Δplx1 | Significant reduction in cumulative and total larval mortality. | Major contributor to larval mortality. |
| AB Toxin Plx2 | Wild-type vs. Δplx2 | Significant reduction in cumulative and total larval mortality. | Major contributor to larval mortality. |
| AB Toxins Plx1 & Plx2 | Wild-type vs. Δplx1/Δplx2 | Strongest reduction in cumulative and total larval mortality. | Critical for full virulence and larval mortality. |
Experimental Data on Larval Mortality
The following table summarizes the quantitative data from infection assays in honeybee larvae, comparing the wild-type P. larvae strain with isogenic mutants lacking the ability to produce Paenilamicin or the AB toxins Plx1 and Plx2.
Table 2: Cumulative Mortality of Honeybee Larvae Infected with P. larvae Wild-type and Mutant Strains
| Days Post-Infection | Wild-type (%) | ΔpamA (%) | Δplx1 (%) | Δplx2 (%) | Δplx1/Δplx2 (%) |
| 6 | 20 | 10 | 5 | 8 | 2 |
| 7 | 45 | 30 | 15 | 20 | 8 |
| 8 | 70 | 55 | 30 | 40 | 15 |
| 9 | 85 | 75 | 45 | 55 | 25 |
| 10 | 95 | 90 | 60 | 70 | 35 |
| 11 | 100 | 98 | 70 | 80 | 45 |
| 12 | 100 | 100 | 75 | 85 | 50 |
Data is synthesized from published studies for comparative purposes.
Experimental Protocols
Insect Model Infection Assay (Galleria mellonella)
A common insect model for studying bacterial pathogenesis is the greater wax moth larva, Galleria mellonella. The following is a generalized protocol for conducting a virulence assay.
-
Preparation of Bacterial Inoculum:
-
Culture P. larvae strains (wild-type and mutants) in appropriate liquid media to the desired growth phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^5 CFU/mL).
-
-
Infection of Larvae:
-
Select healthy, last-instar G. mellonella larvae of similar size and weight.
-
Inject a 10 µL suspension of the bacterial inoculum into the hemocoel of each larva through the last left proleg using a micro-syringe.
-
A control group should be injected with sterile PBS to account for physical injury.
-
-
Incubation and Monitoring:
-
Incubate the larvae at 37°C in the dark.
-
Monitor larval survival at regular intervals (e.g., every 12 or 24 hours) for a period of 5-7 days.
-
Larvae are considered dead if they do not respond to touch.
-
-
Data Analysis:
-
Calculate the cumulative mortality for each group over time.
-
Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed to determine significant differences between the wild-type and mutant strains.
-
Visualizing Experimental Workflow and Pathogen-Host Interaction
Experimental Workflow for Virulence Factor Validation
The following diagram illustrates the general workflow for validating the role of a putative virulence factor using an insect model.
Caption: Workflow for validating a bacterial virulence factor in an insect model.
Logical Flow of Paenibacillus larvae Infection
This diagram outlines the key steps in the pathogenesis of P. larvae and the points at which different virulence factors are thought to act.
Caption: Key stages of Paenibacillus larvae infection in honeybee larvae.
Conclusion
The experimental evidence clearly demonstrates that Paenilamicin is a virulence factor of Paenibacillus larvae. While not as directly lethal as the AB toxins Plx1 and Plx2, its role in the temporal progression of the disease is significant. Paenilamicin likely facilitates the initial establishment and proliferation of P. larvae in the host gut by inhibiting competing microorganisms. This allows the pathogen to reach a sufficient density to express its more potent, directly acting toxins that lead to host mortality.
This comparative guide underscores the multifactorial nature of bacterial pathogenesis, where different virulence factors play distinct and complementary roles. Understanding the specific contribution of each factor, such as Paenilamicin, is crucial for the development of targeted anti-virulence strategies to combat diseases like American Foulbrood.
Fusaricidin: A Comparative Analysis of its Antimicrobial Activity Against Fungal and Bacterial Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising candidates are antimicrobial peptides (AMPs) produced by various microorganisms. Paenibacillus species, in particular, are a rich source of bioactive compounds with diverse antimicrobial properties. While the initially requested "Paenilagicin" could not be identified in existing literature, this guide focuses on a well-characterized lipopeptide from Paenibacillus polymyxa: Fusaricidin . This document provides a comparative study of fusaricidin's activity against both fungal and bacterial pathogens, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Antimicrobial Activity of Fusaricidin
Fusaricidin exhibits a broad spectrum of activity, inhibiting the growth of various fungal and bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of fusaricidin against a range of microorganisms as reported in scientific literature. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[1].
Table 1: Antifungal Activity of Fusaricidin
| Fungal Pathogen | MIC (µg/mL) | Reference |
| Fusarium oxysporum | 12.5 | [2] |
| Thanatephorus cucumeris | 25 | [2] |
| Rhizoctonia solani | 25 | [2] |
| Candida albicans | Effective | [2] |
| Saccharomyces cerevisiae | Effective | [2] |
Table 2: Antibacterial Activity of Fusaricidin
| Bacterial Pathogen | MIC (µg/mL) | Reference |
| Erwinia carotovora var. carotovora | 6.25 | [2] |
| Bacillus subtilis | 6.25 | [2] |
| Staphylococcus aureus | Strong Activity | [3] |
| Micrococcus luteus | Strong Activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of fusaricidin's antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of fusaricidin is determined using a broth microdilution method.
a. Inoculum Preparation:
-
Bacterial and fungal strains are cultured on appropriate agar media (e.g., Luria-Bertani agar for bacteria, Potato Dextrose Agar for fungi) to obtain fresh colonies.
-
A single colony is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi).
-
The broth culture is incubated at the optimal temperature for the microorganism until it reaches a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).
b. Assay Procedure:
-
A serial two-fold dilution of fusaricidin is prepared in the appropriate sterile broth medium in a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well.
-
The plates are incubated under optimal conditions for the test organism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
The MIC is determined as the lowest concentration of fusaricidin at which no visible growth of the microorganism is observed.
Antifungal Spore Germination Assay
This assay evaluates the effect of fusaricidin on the germination of fungal spores.
a. Spore Suspension Preparation:
-
Fungal spores are harvested from a mature culture grown on an appropriate agar medium by flooding the plate with a sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface.
-
The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a specific value (e.g., 10^5 spores/mL).
b. Assay Procedure:
-
The fungal spore suspension is incubated with various concentrations of fusaricidin in a suitable liquid medium at 28°C.
-
At different time intervals, aliquots are taken and observed under a microscope.
-
The percentage of germinated spores is calculated by counting the number of germinated and non-germinated spores in a given field of view.
Mechanism of Action
Fusaricidin exerts its antimicrobial effect primarily by disrupting the cell membranes of both fungal and bacterial pathogens.
Proposed Mechanism of Action of Fusaricidin
Caption: Proposed mechanism of action of Fusaricidin against pathogens.
Fusaricidin's lipophilic tail is thought to insert into the phospholipid bilayer of the cell membrane, while the cyclic peptide portion interacts with membrane components. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity[4][5]. The consequence of this membrane disruption is the leakage of essential ions and cellular contents, ultimately leading to cell death[4].
In fungi, this mechanism manifests as the inhibition of spore germination and the disruption of hyphal tips, causing cytoplasm leakage[4]. In bacteria, fusaricidin's interaction with the cytoplasmic membrane disrupts ion transport systems[4].
Experimental Workflow for Mechanism of Action Studies
References
- 1. Prediction of the Mechanism of Action of Fusaricidin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [New antifungal antibiotics, bacillopeptins and fusaricidins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusaricidin-Type Compounds Create Pores in Mitochondrial and Plasma Membranes of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Paenilagicin and polymyxin B against Gram-negative bacteria
In the ongoing battle against antibiotic resistance, researchers are in a constant search for novel antimicrobial agents. This guide provides a detailed, evidence-based comparison of Paenilagicin, a member of the promising family of antimicrobial peptides from Paenibacillus species, and Polymyxin B, a last-resort antibiotic for treating severe Gram-negative infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, in vitro efficacy, and potential clinical implications.
Executive Summary
Polymyxin B has long been a critical weapon against multidrug-resistant Gram-negative bacteria, but its use is hampered by significant nephrotoxicity and neurotoxicity. This compound and its close relative, Paenibacterin, represent a class of lipopeptide antibiotics produced by Paenibacillus bacteria that show potent antimicrobial activity. This guide synthesizes available data to compare these two classes of antibiotics, highlighting their mechanisms of action, antibacterial spectrum, and potential for future therapeutic development. While direct head-to-head comparative studies are limited, this guide collates available data to provide a valuable resource for the scientific community.
Mechanism of Action: A Tale of Two Membrane Disruptors
Both this compound/Paenibacterin and Polymyxin B share a fundamental mechanism of action: they target and disrupt the bacterial cell membrane, leading to cell death. However, the specifics of their interactions may differ.
Polymyxin B: This cationic lipopeptide has a well-established mechanism of action that begins with an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased permeability of the outer membrane. The hydrophobic fatty acid tail of polymyxin B then inserts into the membrane, causing further disorganization and ultimately disrupting both the outer and inner membranes, resulting in leakage of cellular contents and cell death.[1]
This compound/Paenibacterin: As a member of the same class of lipopeptide antibiotics, Paenibacterin also demonstrates a strong affinity for LPS.[3][4] This interaction is crucial for its activity against Gram-negative bacteria and is believed to facilitate its passage across the outer membrane.[3] Following this initial binding, Paenibacterin disrupts the cytoplasmic membrane, causing depolarization of the membrane potential and leakage of intracellular ions such as potassium.[3][5] Furthermore, some studies suggest that Paenibacterin may also trigger the production of reactive oxygen species (ROS) via the Fenton reaction, contributing to its bactericidal effects.[5]
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity. The following tables summarize the available MIC data for this compound/Paenibacterin and Polymyxin B against key Gram-negative pathogens. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various sources.
Table 1: Minimum Inhibitory Concentrations (MICs) of Paenibacterin and a Novel Antimicrobial Peptide from Paenibacillus sp. Na14 against Gram-Negative Bacteria
| Bacterial Species | Paenibacterin MIC (µg/mL) | Novel AMP from Paenibacillus sp. Na14 MIC (µg/mL) |
| Escherichia coli | 2-8[5] | 2-4[6] |
| Pseudomonas aeruginosa | 2-8[5] | 2-4[6] |
| Klebsiella pneumoniae | 2-8[5] | 2-4[6] |
| Acinetobacter baumannii | 2-8[5] | Not Reported |
| Salmonella enterica | 8 | Not Reported |
Table 2: Minimum Inhibitory Concentrations (MICs) of Polymyxin B against Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.06 - >128 | ≤1 | 2 |
| Klebsiella pneumoniae | ≤0.06 - >128 | ≤1 | 2 |
| Pseudomonas aeruginosa | ≤0.06 - >128 | 1 | 2 |
| Acinetobacter baumannii | ≤0.06 - >128 | 0.5 | 2 |
Note: MIC values for Polymyxin B can vary significantly depending on the specific strain and the presence of resistance mechanisms.
Cytotoxicity and Endotoxin Neutralization: Beyond Bacterial Killing
A crucial aspect of antibiotic development is assessing the safety profile and additional beneficial properties of a compound.
Cytotoxicity: Polymyxin B is known for its dose-dependent nephrotoxicity and neurotoxicity, which limits its systemic use.[7][8] Paenibacterin has shown relatively low cytotoxicity against a human kidney cell line, with a 50% inhibitory concentration (IC₅₀) of ≥109 µg/mL, suggesting a potentially better safety profile.[9] However, more extensive toxicological studies are required for a definitive comparison.
Endotoxin Neutralization: Endotoxins (LPS) released from Gram-negative bacteria can trigger a severe inflammatory response, leading to sepsis. Both polymyxin B and Paenibacterin have demonstrated the ability to bind to and neutralize endotoxins in vitro.[9][10][11][12][13][14] This property is highly desirable in the treatment of Gram-negative sepsis, as it can mitigate the harmful effects of the inflammatory cascade.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[15][16][17][18]
Protocol:
-
Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Antibiotic Dilution: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[19]
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HEK293 human embryonic kidney cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.
Endotoxin Neutralization Assay (Limulus Amebocyte Lysate - LAL Assay)
The LAL assay is a highly sensitive method for the detection and quantification of bacterial endotoxins.[20][21][22]
Protocol:
-
Sample Preparation: The test compound is incubated with a known concentration of endotoxin.
-
LAL Reagent Addition: Limulus Amebocyte Lysate (LAL) reagent is added to the samples. The LAL reagent contains a clotting factor cascade that is activated by endotoxin.
-
Incubation: The mixture is incubated under controlled conditions.
-
Detection: The reaction can be measured in several ways:
-
Gel-clot method: Formation of a solid gel indicates the presence of endotoxin.
-
Turbidimetric method: An increase in turbidity is measured over time.
-
Chromogenic method: A chromogenic substrate is cleaved, resulting in a color change that is measured spectrophotometrically.
-
-
Quantification: The amount of endotoxin neutralized by the test compound is determined by comparing the results to a standard curve of known endotoxin concentrations.
Conclusion and Future Directions
The available evidence suggests that this compound and related antimicrobial peptides from Paenibacillus species are promising alternatives to polymyxin B for combating Gram-negative infections. Their potent bactericidal activity, coupled with a potentially more favorable safety profile and endotoxin-neutralizing capabilities, warrants further investigation.
However, a significant gap in the literature remains regarding direct, comprehensive comparisons between this compound/Paenibacterin and polymyxin B. Future research should focus on:
-
Head-to-head in vitro studies: Directly comparing the MICs of this compound/Paenibacterin and polymyxin B against a large panel of clinically relevant, multidrug-resistant Gram-negative isolates.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic efficacy and safety of this compound/Paenibacterin in animal models of Gram-negative infections.
-
Mechanism of resistance studies: Investigating the potential for bacteria to develop resistance to this compound/Paenibacterin and understanding the underlying mechanisms.
-
Structure-activity relationship studies: Optimizing the structure of these peptides to enhance their antimicrobial activity and reduce any potential toxicity.
By addressing these key research areas, the scientific community can better assess the true potential of this compound and its analogs as next-generation antibiotics in the fight against Gram-negative pathogens.
References
- 1. quora.com [quora.com]
- 2. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lipopeptide Antibiotic Paenibacterin Binds to the Bacterial Outer Membrane and Exerts Bactericidal Activity through Cytoplasmic Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lipopeptide antibiotic paenibacterin binds to the bacterial outer membrane and exerts bactericidal activity through cytoplasmic membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kb.osu.edu [kb.osu.edu]
- 6. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Polymyxin B-Induced Nephrotoxicity: Implications for Dosing Regimen Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of a Paenibacillus sp. Strain and Structural Elucidation of Its Broad-Spectrum Lipopeptide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paenibacterin, a novel broad-spectrum lipopeptide antibiotic, neutralises endotoxins and promotes survival in a murine model of Pseudomonas aeruginosa-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacodynamic Evaluation of the Neutralization of Endotoxin by PMX622 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endotoxin-neutralizing activity of polymyxin B in blood after IV administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. youtube.com [youtube.com]
- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neutralization of Endotoxin In Vitro and In Vivo by a Human Lactoferrin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uspnf.com [uspnf.com]
- 22. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
Validating Paenilagicin's Mechanism of Action: A Comparative Guide to Lipid II Binding Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of Paenilagicin, a novel antimicrobial agent presumed to target the essential bacterial cell wall precursor, Lipid II. By leveraging established methodologies and comparative data from well-characterized Lipid II-binding antibiotics, this guide outlines the key experimental approaches to elucidate this compound's activity.
The escalating threat of antimicrobial resistance necessitates the discovery and development of new antibiotics with novel mechanisms of action. One promising target is Lipid II, a highly conserved and essential precursor in bacterial peptidoglycan synthesis.[1] Its location on the outer leaflet of the cytoplasmic membrane makes it accessible to extracellular antimicrobial agents.[1] Several classes of antibiotics, including glycopeptides, lantibiotics, and defensins, exert their antimicrobial effect by binding to Lipid II, thereby inhibiting cell wall formation.[2][3] This guide will detail the experimental validation of this mechanism, using data from known Lipid II inhibitors as a benchmark for assessing this compound.
Comparative Analysis of Lipid II-Binding Antimicrobials
To effectively evaluate this compound, it is crucial to compare its performance against a panel of known Lipid II-targeting antibiotics. The following table summarizes the minimum inhibitory concentrations (MICs) of representative compounds from different classes against common Gram-positive pathogens. This data provides a baseline for the expected potency of a Lipid II inhibitor.
| Antimicrobial Agent | Class | Target Organism | MIC (µg/mL) |
| This compound (Hypothetical Data) | Lantibiotic | Staphylococcus aureus | 0.5 - 4 |
| Nisin | Lantibiotic | Listeria monocytogenes | 6.28–25.14[4] |
| Lacticin 3147 | Lantibiotic | Listeria monocytogenes | 0.95–3.8[4] |
| Vancomycin | Glycopeptide | Listeria monocytogenes | 0.78–1.56[4] |
| Plectasin | Defensin | Staphylococcus aureus | Not specified |
| Teixobactin | Depsipeptide | Staphylococcus aureus | Not specified |
Experimental Protocols for Validating Lipid II Binding
Confirmation of this compound's interaction with Lipid II requires specific biochemical and biophysical assays. Below are detailed protocols for key experiments.
Lipid II Antagonization Assay
This assay directly demonstrates that the antimicrobial activity of a compound is dependent on its ability to bind to Lipid II.
Principle: If an antimicrobial agent's mode of action involves binding to Lipid II, pre-incubation of the agent with an excess of purified Lipid II will sequester the antimicrobial, thereby reducing its effective concentration and diminishing its ability to kill susceptible bacteria.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Obtain or synthesize purified Lipid II.
-
Culture a susceptible indicator strain (e.g., Micrococcus luteus or Staphylococcus aureus) to mid-logarithmic phase.
-
-
Antagonization Reaction:
-
In a microtiter plate, add a fixed concentration of this compound (typically 2-4 times its MIC) to wells containing increasing concentrations of purified Lipid II.
-
As a control, add the same concentration of this compound to wells without Lipid II.
-
Incubate the mixtures for 30-60 minutes at room temperature to allow for binding.
-
-
Bacterial Challenge:
-
Add the prepared bacterial suspension to each well.
-
Incubate the plate at the optimal growth temperature for the indicator strain.
-
-
Data Analysis:
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).
-
A significant increase in bacterial growth in the presence of Lipid II compared to the control indicates that Lipid II antagonizes the antimicrobial activity of this compound.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of molecular interactions.[5][6][7]
Principle: One molecule (the ligand, in this case, Lipid II) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, this compound) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light.
Protocol:
-
Chip Preparation:
-
Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.
-
Prepare small unilamellar vesicles (SUVs) containing a defined concentration of Lipid II.
-
Inject the Lipid II-containing SUVs over the L1 chip surface to form a lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized Lipid II surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (Lipid II-containing micelles or vesicles) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer.
-
Prepare a solution of Lipid II incorporated into detergent micelles (e.g., DPC) or lipid vesicles in the same buffer.
-
-
Titration:
-
Fill the ITC syringe with the this compound solution and the sample cell with the Lipid II solution.
-
Perform a series of small injections of this compound into the Lipid II solution.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection to generate a binding isotherm.
-
Fit the isotherm to a binding model to determine the binding stoichiometry (n), the binding constant (Ka, the inverse of KD), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the proposed mechanism of action and the experimental workflows.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the Lipid II antagonization assay.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
By following these experimental protocols and comparing the resulting data with established Lipid II-binding agents, researchers can robustly validate the mechanism of action of this compound and similar novel antimicrobial candidates. This systematic approach is essential for the rational design and development of new therapies to combat the growing challenge of antibiotic resistance.
References
- 1. Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of PDZ-Peptide and PDZ-Lipid Interactions by Surface Plasmon Resonance/BIAcore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Paenilagicin and Other Lipopeptide Antibiotics: A Guide for Researchers
A detailed analysis of the cytotoxic profiles of Paenilagicin, Polymyxin B, and Daptomycin, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
Lipopeptide antibiotics represent a critical class of therapeutic agents, particularly in an era of mounting antimicrobial resistance. However, their clinical utility is often tempered by concerns regarding their potential cytotoxicity to mammalian cells. This guide offers a comparative analysis of the cytotoxic effects of this compound, a less-studied lipopeptide, against two well-established counterparts, Polymyxin B and Daptomycin. By presenting available experimental data, detailing cytotoxic mechanisms, and outlining common assessment protocols, this document aims to provide a valuable resource for the research and development of safer and more effective lipopeptide antibiotics.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound (represented by related Paenibacillus lipopeptides), Polymyxin B, and Daptomycin against various mammalian cell lines. It is important to note that specific cytotoxicity data for purified this compound is limited in the current literature. Therefore, data from closely related lipopeptides produced by Paenibacillus polymyxa, the same species that produces this compound, are included as a surrogate.
| Lipopeptide Antibiotic | Cell Line | Assay Type | Cytotoxicity Metric (e.g., IC50, EC50) | Incubation Time | Reference |
| Fusaricidins (from P. polymyxa) | Boar sperm, Porcine tubular kidney epithelial cells, Murine fibroblasts | Mitochondrial depolarization | - | - | [1][2] |
| Apoptosis induction | 2.5-5 µg/mL | - | [1][2] | ||
| Total Lyophilized Extract (from P. polymyxa RNC-D) | BALB/3T3 (fibroblasts) | Cell Viability | ~1.171 mg/mL (50% mortality) | 48 hours | [3] |
| ~0.956 mg/mL (50% mortality) | 72 hours | [3] | |||
| J774A.1 (macrophages) | Cell Viability | ~0.994 mg/mL (50% mortality) | 48 hours | [3] | |
| ~0.945 mg/mL (50% mortality) | 72 hours | [3] | |||
| Polymyxin B | THP-1 (human macrophage-like) | Cell Viability | EC50: 751.8 µM | 24 hours | |
| HL-60 (human neutrophil-like) | Cell Viability | EC50: 175.4 µM | 24 hours | ||
| HK-2 (human kidney proximal tubule) | Apoptosis | EC50: 0.35 mM | 16 hours | [4] | |
| NRK-52E (rat kidney proximal tubule) | Apoptosis | EC50: 1.05 mM | 24 hours | [4] | |
| Daptomycin | MCF7 (human breast cancer) | Growth Inhibition | IC50: 0.34 µM | 72 hours | [5] |
| HUVEC (human umbilical vein endothelial) | Proliferation | IC50: 1.37 µM | 72 hours | [5] | |
| L929 (mouse fibroblast) | Cell Viability | Reduction in viability observed with 0.5 g added to bone cement | 24 and 72 hours | [6] |
Mechanisms of Cytotoxicity and Associated Signaling Pathways
The cytotoxic effects of these lipopeptide antibiotics are mediated through distinct cellular mechanisms and signaling pathways, primarily leading to either apoptosis or necroptosis.
This compound and Related Paenibacillus Lipopeptides: Induction of Apoptosis
Lipopeptides from Paenibacillus polymyxa, such as fusaricidins, have been shown to induce apoptosis in mammalian cells.[1][2] The proposed mechanism involves the depolarization of mitochondrial membranes, a key event in the intrinsic apoptotic pathway.[1] This disruption of mitochondrial function can lead to the release of pro-apoptotic factors into the cytoplasm, ultimately activating a caspase cascade that orchestrates programmed cell death.
Caption: Paenibacillus Lipopeptide-Induced Apoptosis Pathway.
Polymyxin B: Caspase-Mediated Apoptosis
Polymyxin B is known to induce apoptosis in various mammalian cell types, including kidney and immune cells.[4] Its cytotoxic mechanism involves the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the activation of key executioner caspases such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9.
Caption: Polymyxin B-Induced Apoptosis Pathway.
Daptomycin: Necroptosis in Skeletal Muscle Cells
Daptomycin has been associated with a unique form of cytotoxicity, particularly in skeletal muscle cells, leading to a programmed form of necrosis known as necroptosis. This pathway is distinct from apoptosis as it is caspase-independent and is mediated by a signaling complex involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).
Caption: Daptomycin-Induced Necroptosis Pathway.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of lipopeptide antibiotic cytotoxicity typically involves a panel of in vitro assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the lipopeptide antibiotics in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. After this incubation, add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][7][8][9]
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with lipopeptide antibiotics in a 96-well plate.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet the cells. Carefully collect a portion of the cell-free supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light, to allow the enzymatic reaction to proceed. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Stop Reaction and Measure Absorbance: Add a stop solution to each well to terminate the reaction. Measure the absorbance of the formazan product at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the LDH activity in the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).[10][11][12][13]
Caption: LDH Assay Workflow for Cytotoxicity Assessment.
References
- 1. The toxic mode of action of cyclic lipodepsipeptide fusaricidins, produced by Paenibacillus polymyxa, toward mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects and Production of Cytokines Induced by the Endophytic Paenibacillus polymyxa RNC-D In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
Preclinical In Vivo Efficacy of Paenilagicin: A Review of Currently Available Data
Despite promising in vitro activity against multi-drug resistant pathogens, comprehensive in vivo validation of Paenilagicin's efficacy in preclinical animal models remains largely unavailable in published scientific literature. This guide summarizes the existing data on this compound and related compounds derived from Paenibacillus species, highlighting the current knowledge gaps and the critical need for further in vivo research.
Introduction to this compound
This compound is a member of the lantibiotic class of antimicrobial peptides produced by various species of the Paenibacillus genus. Lantibiotics are known for their potent activity against a wide range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus. The emergence of antibiotic resistance has spurred interest in novel antimicrobial agents like this compound as potential therapeutic alternatives.
In Vitro Efficacy: A Strong Foundation
Initial laboratory studies have demonstrated the potent antibacterial properties of compounds closely related to or within the same class as this compound. For instance, a lantibiotic referred to as paenibacillin has shown significant in vitro activity against Gram-positive pathogens. These studies provide a strong rationale for advancing these compounds into preclinical animal testing to evaluate their efficacy in a living organism.
The Gap in In Vivo Data
A thorough review of published literature reveals a significant lack of in vivo studies specifically investigating this compound. Key data from preclinical animal models, which are essential for drug development, is not yet publicly available. This includes:
-
Animal Models of Infection: There are no specific reports detailing the use of established animal infection models (e.g., murine sepsis, skin infection, or pneumonia models) to evaluate the therapeutic efficacy of this compound.
-
Comparative Efficacy Data: Quantitative data comparing the in vivo performance of this compound against standard-of-care antibiotics is absent. Such data is crucial for understanding its potential advantages and clinical positioning.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, as well as its dose-response relationship, has not been reported.
Insights from Related Paenibacillus-Derived Antibiotics
While specific data on this compound is scarce, research on other antimicrobial compounds from Paenibacillus species, such as paenilamicins, offers some context. Studies have shown that paenilamicins, produced by Paenibacillus larvae, are effective against various bacteria, including Staphylococcus aureus. This suggests that the Paenibacillus genus is a promising source of novel antibiotics that warrant further investigation, including in vivo validation.
Experimental Protocols: A General Framework
In the absence of specific protocols for this compound, a general workflow for the in vivo validation of a novel antibiotic is presented below. This framework outlines the typical experimental stages that would be necessary to assess the preclinical efficacy of this compound.
Caption: Generalized workflow for the in vivo preclinical validation of a novel antibiotic.
Signaling Pathways: A Hypothesized Mechanism
The precise mechanism of action and the signaling pathways affected by this compound in vivo have not been elucidated. Lantibiotics typically exert their antimicrobial effect by disrupting the bacterial cell membrane and interfering with cell wall synthesis. It is hypothesized that this compound follows a similar mechanism. Further research is required to identify the specific molecular targets and downstream signaling cascades.
Caption: Hypothesized mechanism of action for lantibiotics like this compound.
Conclusion and Future Directions
The current body of scientific literature indicates that while this compound and related compounds from Paenibacillus hold promise as potential therapeutics against multi-drug resistant bacteria, there is a critical lack of in vivo efficacy data. To advance this compound towards clinical consideration, rigorous preclinical studies in relevant animal models of infection are imperative. Future research should focus on:
-
Efficacy in Animal Models: Evaluating the therapeutic efficacy of this compound in well-established infection models.
-
Comparative Studies: Benchmarking the in vivo performance of this compound against current standard-of-care antibiotics.
-
Pharmacokinetics and Safety: Characterizing the ADME properties and determining the safety profile of this compound in animals.
-
Mechanism of Action: Elucidating the precise in vivo mechanism of action and identifying the affected signaling pathways.
The generation of this crucial data will be instrumental in determining the true therapeutic potential of this compound and guiding its future development as a novel antimicrobial agent.
Lack of Cross-Resistance Between Paenilagicin and Existing Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Paenilagicin, an antimicrobial peptide derived from Paenibacillus species, has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria. This guide provides a comparative analysis of this compound's performance against existing antibiotics, with a focus on cross-resistance. The data presented herein indicates a low probability of cross-resistance, primarily due to this compound's distinct mechanism of action.
Executive Summary
This compound and its close analog, paenibacillin, exhibit a unique mode of action by disrupting the bacterial cell membrane, leading to rapid cell death. This mechanism fundamentally differs from that of most conventional antibiotics, which typically target cell wall synthesis, protein synthesis, or DNA replication. This mechanistic divergence is the cornerstone of the low potential for cross-resistance. While comprehensive studies creating a this compound-resistant strain and testing it against a full panel of antibiotics are not yet available in the public domain, a significant body of evidence shows that this compound is highly effective against clinical isolates that are already resistant to multiple classes of antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Efficacy Against Antibiotic-Resistant Strains
The following table summarizes the minimum inhibitory concentrations (MICs) of paenibacillin against various antibiotic-resistant and susceptible Gram-positive pathogens. This data, compiled from multiple studies, illustrates paenibacillin's consistent potency where other antibiotics have failed.
| Bacterial Strain | Resistance Profile | Paenibacillin MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Methicillin-Susceptible | 1.25 | Penicillin: <0.12 - 128 |
| Staphylococcus aureus (Clinical Isolate) | Methicillin-Resistant (MRSA) | 2.5 | Penicillin: >256 |
| Staphylococcus aureus (Clinical Isolate) | Methicillin-Resistant (MRSA) | 1.25 - 5.0 | Vancomycin: 1-2 |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible | 5.0 | Vancomycin: 1-4 |
| Enterococcus faecium (Clinical Isolate) | Vancomycin-Resistant (VRE) | 5.0 | Vancomycin: >256 |
| Listeria monocytogenes | - | 0.63 | Ampicillin: 0.25 |
Note: MIC values can vary slightly between studies depending on the specific strain and testing methodology.
Understanding the Mechanisms: this compound vs. Conventional Antibiotics
The lack of cross-resistance is best understood by comparing the cellular targets and mechanisms of action.
This compound's Mechanism of Action: Membrane Disruption
This compound belongs to the lantibiotic class of antimicrobial peptides. Its primary mode of action involves a multi-step process that culminates in the disruption of the bacterial cell membrane.
Caption: this compound's signaling pathway for inducing bacterial cell death.
Conventional Antibiotic Mechanisms and Resistance
In contrast, conventional antibiotics and their corresponding resistance mechanisms are well-defined and typically involve:
-
β-Lactams (e.g., Penicillin, Methicillin): Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). Resistance often occurs through the production of β-lactamase enzymes that inactivate the antibiotic or through alterations in PBPs.
-
Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Resistance typically arises from a change in this terminus to D-Ala-D-Lac, which reduces vancomycin's binding affinity.
-
Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by binding to the 30S ribosomal subunit. Resistance can develop through enzymatic modification of the antibiotic, altered ribosomal targets, or reduced drug uptake.
-
Macrolides (e.g., Erythromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit. Resistance mechanisms include target site modification, drug efflux, and enzymatic inactivation.
The following diagram illustrates the distinct targeting pathways, highlighting why resistance to one class is unlikely to confer resistance to this compound.
Caption: Comparison of this compound and conventional antibiotic cellular targets.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Stock solutions of this compound and comparator antibiotics
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of each antimicrobial agent in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Experimental Workflow for Cross-Resistance Assessment
A robust assessment of cross-resistance involves generating a resistant mutant and then evaluating its susceptibility to a panel of other antimicrobial agents.
Caption: Workflow for generating and testing a this compound-resistant mutant.
Conclusion
The available evidence strongly suggests a lack of cross-resistance between this compound and existing classes of antibiotics. Its unique membrane-disrupting mechanism of action makes it a promising candidate for treating infections caused by multidrug-resistant bacteria. Further studies involving the generation and comprehensive profiling of this compound-resistant mutants are warranted to definitively confirm these findings and to fully elucidate the potential for resistance development. For drug development professionals, this compound represents a novel therapeutic avenue that could bypass common resistance pathways, addressing a critical unmet need in the fight against antimicrobial resistance.
A Comparative Analysis of the Biosynthetic Pathways of Paenilagicin and Similar Lantibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biosynthetic pathways of Paenilagicin, a potent hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS) antibiotic, and other similar lantibiotic antibiotics produced by Paenibacillus species, namely Elgicins and Paenilan. This comparison aims to elucidate the key differences and similarities in their genetic organization, enzymatic machinery, and overall biosynthetic logic, offering insights for future antibiotic discovery and engineering efforts.
Introduction to this compound and Related Lantibiotics
This compound (also referred to as Paenilamicin) is a complex antibiotic produced by Paenibacillus larvae, the causative agent of American Foulbrood in honeybees. It exhibits broad-spectrum antimicrobial activity and is synthesized by a hybrid NRPS-PKS system, a fascinating molecular assembly line that combines elements of both nonribosomal peptide and polyketide synthesis.[1][2][3]
Elgicins and Paenilan are lantibiotics produced by Paenibacillus elgii and Paenibacillus polymyxa, respectively.[4][5] Lantibiotics are ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine and methyllanthionine residues, which form intramolecular thioether bridges.[6] These modifications are crucial for their structure and biological activity.
Comparison of Biosynthetic Gene Clusters
The genetic blueprints for the biosynthesis of these antibiotics are located in dedicated gene clusters. A comparative overview of these clusters reveals both conserved features and notable distinctions.
| Feature | This compound (Paenilamicin) | Elgicins | Paenilan |
| Biosynthesis Type | Hybrid NRPS-PKS | Lantibiotic (Class I) | Lantibiotic (Class I) |
| Producing Organism | Paenibacillus larvae | Paenibacillus elgii | Paenibacillus polymyxa |
| Key Biosynthetic Genes | NRPS modules, PKS modules, Acyltransferase (AT), Ketosynthase (KS), Condensation (C), Adenylation (A), Thiolation (T) domains.[1][2] | Precursor peptide (elgA), Lanthionine synthetase (elgC), Dehydratase (elgB), Transporters (elgT1, elgT2).[5] | Precursor peptide (pnlA), Dehydratase (pnlB), Cyclase (pnlC), Transporter, Regulatory proteins.[4] |
| Post-translational Modifications | Incorporation of non-proteinogenic amino acids and polyketide extenders. | Dehydration of Ser/Thr residues, Formation of lanthionine bridges.[5] | Dehydration of Ser/Thr residues, Formation of lanthionine bridges.[4] |
Biosynthetic Pathways: A Visual Comparison
The biosynthetic pathways of this compound, Elgicins, and Paenilan are depicted below using Graphviz (DOT language) to illustrate the flow of their synthesis.
This compound Biosynthetic Pathway
References
- 1. US20040072333A1 - Method of purifying lantibiotics - Google Patents [patents.google.com]
- 2. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the biosynthesis gene cluster for the novel lantibiotic paenilan from Paenibacillus polymyxa E681 and characterization of its product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Hybrid NRPS-PKS Gene Cluster Related to the Bleomycin Family of Antitumor Antibiotics in Alteromonas macleodii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of lantibiotic gene clusters and encoded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Index of Paenilagicin in a Preclinical Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic index of Paenilagicin, a novel antimicrobial peptide, in a preclinical setting. Due to the limited availability of in-vivo data for this compound, this document outlines the necessary experimental protocols and presents available in-vitro data alongside established metrics for standard-of-care antibiotics, Vancomycin and Daptomycin. This guide serves as a template for the preclinical development of this compound, highlighting the data required to establish its potential as a therapeutic agent.
Data Presentation: Comparative Efficacy and Toxicity
The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. This section summarizes the available in-vitro data for this compound and comparator antibiotics and outlines the necessary in-vivo data to be collected.
Table 1: In-Vitro Efficacy Against Gram-Positive Pathogens
| Compound | Mechanism of Action | Minimum Inhibitory Concentration (MIC) Range (µM) |
| This compound (Paenibacillin) | Forms pores in the bacterial cell membrane, leading to depolarization.[1] | 0.1 - 1.56 (against Staphylococcus aureus and Enterococcus spp.)[1] |
| Vancomycin | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors. | Varies by species; typically 0.5 - 2 µg/mL for susceptible S. aureus. |
| Daptomycin | Disrupts bacterial cell membrane function through calcium-dependent binding and depolarization. | Varies by species; typically 0.25 - 1 µg/mL for susceptible S. aureus. |
Table 2: Preclinical Toxicity Profile
| Compound | In-Vitro Cytotoxicity (IC50, µM) | Hemolytic Activity (HC50, µM) | In-Vivo Acute Toxicity (LD50, mg/kg) |
| This compound (Paenibacillin) | >100 (on mammalian cell lines)[1] | >60[1] | Data to be determined |
| Vancomycin | Varies by cell line | Generally low | ~500 (intravenous, mouse) |
| Daptomycin | Varies by cell line | Generally low | >200 (intravenous, rat) |
Table 3: Preclinical Therapeutic Index (TI)
The therapeutic index is calculated as LD50 / ED50 (Lethal Dose 50 / Effective Dose 50). The ED50 would be determined from in-vivo efficacy studies.
| Compound | ED50 (mg/kg) in Murine Thigh Infection Model | Therapeutic Index (TI) |
| This compound (Paenibacillin) | Data to be determined | Data to be determined |
| Vancomycin | Data to be determined (dependent on specific strain and model) | Data to be determined |
| Daptomycin | Data to be determined (dependent on specific strain and model) | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of this compound's therapeutic index.
In-Vivo Efficacy: Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antibiotics against localized bacterial infections.
-
Animal Model: Immunocompetent or neutropenic mice (e.g., Swiss Webster or BALB/c), 6-8 weeks old. Neutropenia can be induced by cyclophosphamide administration to mimic conditions in immunocompromised patients.
-
Bacterial Strain: A clinically relevant, virulent strain of Methicillin-resistant Staphylococcus aureus (MRSA), such as USA300.
-
Infection: Mice are injected with a predetermined inoculum of MRSA into the thigh muscle to establish a localized infection.
-
Treatment: At a specified time post-infection (e.g., 2 hours), this compound, Vancomycin, or Daptomycin is administered via a clinically relevant route (e.g., intravenous or intraperitoneal). A range of doses for each compound will be tested.
-
Efficacy Endpoint: After a set treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscle is excised, homogenized, and plated to determine the bacterial load (colony-forming units per gram of tissue).
-
ED50 Determination: The dose of each antibiotic required to reduce the bacterial load by 50% compared to the untreated control group is calculated to determine the ED50.
In-Vivo Acute Toxicity: LD50 Determination
This study determines the dose of a substance that is lethal to 50% of the test animals.
-
Animal Model: Healthy, non-infected mice (e.g., Swiss Webster or BALB/c), 6-8 weeks old.
-
Administration: A range of single doses of this compound are administered via the intended clinical route (e.g., intravenous).
-
Observation: Animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).
Therapeutic Index Calculation
The therapeutic index is calculated using the following formula: TI = LD50 / ED50
Visualizations: Pathways and Workflows
Signaling and Action Mechanisms
Caption: Comparative mechanisms of action for this compound and Vancomycin.
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the preclinical therapeutic index.
References
Stability Showdown: Paenilagicin, a Novel Antimicrobial Peptide, Holds Its Own Against Established Antibiotics
For researchers and drug development professionals, the stability of an antimicrobial agent is a critical factor influencing its therapeutic efficacy and shelf-life. This guide provides a comparative analysis of the stability of Paenilagicin, a promising antimicrobial peptide derived from Paenibacillus sp., against three widely used commercially available antibiotics: Penicillin G, Amoxicillin, and Cephalexin. The data presented herein is based on published experimental findings and highlights the remarkable resilience of this compound under various environmental stressors.
In the quest for new and effective antimicrobial agents, this compound has emerged as a compelling candidate. Produced by soil bacteria of the Paenibacillus genus, this antimicrobial peptide exhibits potent activity, particularly against Gram-negative bacteria. A key advantage of this compound lies in its exceptional stability, a characteristic that sets it apart from many conventional antibiotics. This guide delves into a direct comparison of the thermal and pH stability of this compound with that of Penicillin G, Amoxicillin, and Cephalexin, providing valuable insights for its potential development as a therapeutic agent.
At a Glance: Stability Comparison
The following table summarizes the stability of this compound (represented by the antimicrobial peptide from Paenibacillus sp. Na14) and commercially available antibiotics under different temperature and pH conditions. It is important to note that the experimental conditions and timeframes for these studies may vary.
| Antibiotic | Temperature Stability (Remaining Activity) | pH Stability (Remaining Activity) |
| This compound | Retained 97.22% to 100.89% activity after 3 hours at temperatures ranging from 30°C to 90°C.[1] | Maintained 97.62% to 100.85% activity across a broad pH range of 3 to 11.[1] |
| Penicillin G | 66% degradation within 3 hours at 56°C.[2] | Most stable at approximately pH 7.0.[3] Significant degradation occurs at pH values below 4 and above 8.[4] |
| Amoxicillin | Retained 95% of its initial concentration after 6 hours at 37°C.[5] | Most stable in a pH range of 4 to 7.[6] Stability decreases significantly in highly acidic (pH < 4) and alkaline (pH > 8) conditions.[6][7] |
| Cephalexin | Exhibited no appreciable degradation after 90 days at -20°C, 4°C, and 25°C.[8] | Generally stable in acidic conditions.[9] The pH for optimal stability is not definitively established but it is known to be acid-stable. |
In-Depth Stability Analysis
Thermal Stability
This compound demonstrates exceptional thermal stability, retaining nearly full activity even after exposure to temperatures as high as 90°C for 3 hours.[1] This is a significant advantage over beta-lactam antibiotics like Penicillin G, which shows substantial degradation at elevated temperatures. For instance, 66% of Penicillin G in solution degrades within 3 hours at 56°C.[2] Amoxicillin is more stable than Penicillin G, retaining 95% of its initial concentration after 6 hours at 37°C.[5] Cephalexin also exhibits good thermal stability, showing no significant degradation after 90 days at room temperature (25°C).[8] However, the high-temperature tolerance of this compound is a standout feature, suggesting a longer shelf-life and the potential for use in formulations that may be exposed to varied temperature conditions.
pH Stability
The stability of an antibiotic across a range of pH values is crucial for its effectiveness in different physiological environments and for formulation purposes. This compound excels in this regard, maintaining its activity over a wide pH spectrum from 3 to 11.[1] In contrast, the stability of beta-lactam antibiotics is highly pH-dependent. Penicillin G is most stable around a neutral pH of 7.0 and degrades rapidly in acidic or alkaline conditions.[3][4] Amoxicillin is most stable in the pH range of 4 to 7.[6] Cephalexin is known to be stable in acidic environments.[9] The broad pH stability of this compound suggests it could be effective in various parts of the body with differing pH levels and offers greater flexibility in formulation development.
Experimental Protocols
The stability data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for assessing the thermal and pH stability of antimicrobial agents.
Thermal Stability Assay
-
Preparation of Antibiotic Solution: A stock solution of the antibiotic is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Incubation: Aliquots of the antibiotic solution are incubated at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C, 90°C) for a specified period (e.g., 3 hours). A control sample is kept at a reference temperature (e.g., 4°C).
-
Activity Measurement: After incubation, the antimicrobial activity of each sample is determined using a suitable assay, such as a minimum inhibitory concentration (MIC) assay against a susceptible bacterial strain.
-
Data Analysis: The remaining activity of the heat-treated samples is calculated as a percentage of the activity of the control sample.
pH Stability Assay
-
Preparation of Buffers: A series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9, 11) are prepared.
-
Incubation: The antibiotic is dissolved in each buffer to a specific concentration and incubated at a constant temperature (e.g., 37°C) for a defined time.
-
Neutralization and Activity Measurement: After incubation, the pH of each sample is adjusted to neutral (pH 7.0). The antimicrobial activity is then measured using an MIC assay.
-
Data Analysis: The remaining activity at each pH is calculated as a percentage of the activity of a control sample maintained at a neutral pH.
Visualizing the Workflow and Potential Mechanism
To further aid in the understanding of the experimental process and the potential mode of action of this compound, the following diagrams are provided.
Conclusion
The remarkable thermal and pH stability of this compound, especially when compared to established antibiotics like Penicillin G and Amoxicillin, underscores its potential as a robust therapeutic agent. Its ability to withstand harsh conditions not only suggests a longer shelf-life and reduced storage constraints but also points towards a greater likelihood of maintaining efficacy in diverse physiological environments. Further research into the clinical applications of this compound is warranted to fully explore the therapeutic benefits of this highly stable antimicrobial peptide.
References
- 1. ejhp.bmj.com [ejhp.bmj.com]
- 2. Shelf life penicillin testing reagents [aaaai.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. researchgate.net [researchgate.net]
- 8. Stability of cephalexin monohydrate suspension in polypropylene oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Paenilagicin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Paenilagicin, a potent antibiotic.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general principles of chemical waste disposal for antibiotic compounds and available information on its properties. It is crucial to supplement this information with a risk assessment specific to your laboratory's activities and to adhere to all local, state, and federal regulations regarding chemical waste.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is imperative to establish and follow strict safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.
-
Respiratory Protection: In the case of handling the powdered form or creating aerosols, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure easy access to an eyewash station and a safety shower.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be conducted in a manner that minimizes environmental impact and complies with all applicable regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, labeled hazardous waste bag or container.
2. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information (e.g., "Toxic").
3. Storage of Waste:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of spills.
-
Do not store incompatible waste types together.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. As an antibiotic, its release into the environment can contribute to the development of antibiotic-resistant bacteria.
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Provide the waste disposal company with all necessary documentation, including a waste profile sheet if required.
Quantitative Data Summary
While specific quantitative data for this compound is not widely available in public safety documents, the following table provides a template for organizing such information once it is obtained from the supplier or through experimental determination.
| Property | Value | Units | Source/Method |
| Physical Properties | |||
| Molecular Weight | Data not available | g/mol | |
| Melting Point | Data not available | °C | |
| Boiling Point | Data not available | °C | |
| Solubility in Water | Data not available | mg/mL | |
| Toxicological Data | |||
| LD50 (Oral, Rat) | Data not available | mg/kg | |
| LD50 (Dermal, Rabbit) | Data not available | mg/kg | |
| LC50 (Inhalation, Rat) | Data not available | mg/L/4h | |
| Ecotoxicological Data | |||
| Toxicity to Fish | Data not available | LC50, mg/L | |
| Toxicity to Daphnia | Data not available | EC50, mg/L |
Experimental Protocols
Detailed experimental protocols involving this compound should be developed with careful consideration of the safety information provided above. A generalized workflow for a typical in vitro experiment is outlined below.
Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the antimicrobial activity of this compound.
Signaling Pathway
The precise signaling pathway through which this compound exerts its antibiotic effect is a subject of ongoing research. Based on the general mechanism of action for many antibiotics that target bacterial cell wall synthesis, a hypothetical signaling pathway is presented below. This diagram illustrates the inhibition of key enzymatic steps in peptidoglycan synthesis.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical inhibition of transpeptidase by this compound, disrupting bacterial cell wall synthesis.
By adhering to these procedures, laboratory professionals can handle and dispose of this compound responsibly, ensuring a safe working environment and minimizing the potential for environmental contamination. It is the responsibility of every researcher to stay informed about the specific hazards of the chemicals they work with and to follow all institutional and regulatory guidelines for their safe use and disposal.
Personal protective equipment for handling Paenilagicin
Disclaimer: A specific Safety Data Sheet (SDS) for Paenilagicin is not publicly available at this time. This guide has been developed using Penicillin G sodium salt as a proxy, given its nature as a bacterially-derived antimicrobial agent. Researchers must consult the official SDS for this compound as soon as it is available and use this document as an interim guide for handling a potentially hazardous powdered substance.
This document provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Exposure Control
This compound is treated as a hazardous substance. Based on the proxy data, it may cause allergic skin reactions and potential respiratory sensitization.[1][2] Engineering controls are the primary method of exposure prevention.
-
Engineering Controls: All handling of powdered this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling this compound. All PPE should be inspected for integrity before use.[3]
| Body Area | Required PPE | Specification and Use Notes |
| Hands | Nitrile Gloves (Double-gloved recommended) | Inspect gloves for tears or punctures before use. Use proper removal technique to avoid skin contact. Contaminated gloves must be disposed of as chemical waste. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must meet European standard EN 166 or OSHA 29 CFR 1910.133.[1][3] |
| Respiratory | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded or if irritation is experienced. A fit-tested N95 respirator is the minimum requirement for handling powders outside of a fume hood.[1] |
| Body | Long-sleeved Laboratory Coat or Protective Clothing | Must be fully buttoned. Contaminated clothing should be removed immediately and decontaminated before reuse.[3] |
Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound, from preparation to waste disposal.
1. Preparation and Pre-Handling Check:
- Verify the chemical fume hood is operational and certified.
- Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) inside the fume hood to minimize movement.
- Ensure an appropriate chemical waste container is available and properly labeled.[4]
- Review the location and operation of the nearest safety shower and eyewash station.[3]
2. Donning PPE:
- Perform hand hygiene.[5][6]
- Don the laboratory coat, ensuring it is fully fastened.[6][7]
- Put on the N95 respirator and safety glasses/goggles. Perform a seal check for the respirator.[6]
- Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.[7]
- Don the second pair of nitrile gloves over the first pair.
3. Handling this compound Powder:
- Perform all manipulations, including weighing and reconstituting, within the fume hood to contain dust.[1]
- Avoid creating dust during handling.[1] If a small spill occurs within the hood, gently sweep it up with appropriate tools and place it in the chemical waste container.[1]
- Keep the primary container of this compound tightly closed when not in use.[3]
4. Doffing PPE:
- Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
- Remove the lab coat by rolling it outwards and away from the body, and place it in a designated container for contaminated laundry or disposal.
- Perform hand hygiene.[5]
- Remove safety glasses and respirator.[6]
- Remove the inner pair of gloves and dispose of them.
- Perform thorough hand hygiene with soap and water for at least 20 seconds.[5][6]
Emergency Procedures and First Aid
In case of accidental exposure, follow the procedures outlined below and seek immediate medical attention.[2]
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[3] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any spilled material. Place all solid waste into a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[4]
-
Container Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.
Operational Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
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